fradicin
Description
Properties
CAS No. |
1403-61-8 |
|---|---|
Molecular Formula |
C4H6ClN5 |
Synonyms |
fradicin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Elucidation of the Antifungal Agent Pradimicin
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pradimicins are a family of potent, broad-spectrum antifungal antibiotics first discovered in the late 1980s. Produced by the soil actinomycete Actinomadura hibisca, these compounds exhibit a unique mechanism of action involving calcium-dependent binding to mannoside residues on the fungal cell surface, leading to membrane disruption and cell death. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of pradimicins, with a focus on the experimental methodologies and quantitative data relevant to researchers in the fields of natural product chemistry, mycology, and antifungal drug development.
Discovery and Producing Organism
The pradimicin family of antibiotics, including pradimicins A, B, and C, were first isolated from the culture broth of the actinomycete strain P157-2. This strain was identified and designated as Actinomadura hibisca (ATCC 53557). Subsequent research has led to the discovery of additional pradimicin analogs from other Actinomadura species. The core structure of pradimicins is a dihydrobenzo[a]naphthacenequinone aglycone, which is glycosylated with a D-amino acid and a hexose (B10828440) sugar.
Fermentation and Production
The production of pradimicins is achieved through submerged fermentation of Actinomadura hibisca. Optimization of fermentation conditions is crucial for maximizing the yield of these secondary metabolites.
Culture Media and Fermentation Parameters
Several studies have focused on optimizing the carbon and nitrogen sources in the fermentation medium to enhance pradimicin production. While specific media compositions can vary, a typical production medium includes a primary carbon source, a nitrogen source, and essential minerals.
Table 1: Exemplary Fermentation Media Components for Pradimicin Production
| Component | Concentration | Reference |
| Soluble Starch | 2.0% | |
| Glucose | 1.0% | |
| Soybean Meal | 1.0% | |
| Yeast Extract | 0.2% | |
| CaCO₃ | 0.2% | |
| CoCl₂·6H₂O | 0.0001% | |
| pH | 7.2 |
-
Fermentation Time: 5-7 days
-
Temperature: 28°C
-
Agitation: 200-250 rpm
Experimental Protocol: Fermentation of Actinomadura hibisca
-
Inoculum Preparation: A well-sporulated culture of Actinomadura hibisca P157-2 from an agar (B569324) slant is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days at 28°C with shaking.
-
Production Culture: The production medium is inoculated with the seed culture (typically 5% v/v).
-
Fermentation: The production culture is incubated in a fermenter at 28°C with controlled aeration and agitation for 5-7 days.
-
Monitoring: The production of pradimicin can be monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
The isolation and purification of pradimicins from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Experimental Protocol: Isolation and Purification of Pradimicins
-
Harvest and Extraction:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or methanol (B129727).
-
The supernatant is adjusted to an acidic pH (e.g., pH 4.0) and extracted with a water-immiscible organic solvent like ethyl acetate.
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of chloroform (B151607) and methanol to achieve initial fractionation.
-
Diaion HP-20 Chromatography: The active fractions are further purified on a Diaion HP-20 column, eluting with a stepwise gradient of aqueous acetone or methanol.
-
Sephadex LH-20 Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: For obtaining highly pure pradimicin A, B, and C, preparative reverse-phase HPLC can be employed.
-
Caption: Workflow for the isolation and purification of pradimicins.
Mechanism of Action
Pradimicins exert their antifungal activity through a novel mechanism that targets the fungal cell wall. This process is dependent on the presence of calcium ions.
-
Binding to Mannan: Pradimicin specifically recognizes and binds to D-mannose residues present in the mannoproteins of the fungal cell wall.
-
Ternary Complex Formation: In the presence of Ca²⁺, a ternary complex is formed between pradimicin, the mannan, and a calcium ion.
-
Membrane Disruption: The formation of this complex disrupts the integrity of the fungal cell membrane, leading to the leakage of intracellular components and ultimately, cell death.
Caption: Signaling pathway of pradimicin's antifungal action.
Biological Activity
Pradimicins exhibit a broad spectrum of in vitro and in vivo antifungal activity against a wide range of pathogenic fungi.
In Vitro Antifungal Activity
The minimum inhibitory concentrations (MICs) of pradimicin A against various fungal pathogens have been determined using standard microdilution methods.
Table 2: In Vitro Antifungal Activity of Pradimicin A
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 3.13 - 12.5 |
| Candida glabrata | 6.25 - 25 |
| Candida krusei | 12.5 - 50 |
| Cryptococcus neoformans | 1.56 - 6.25 |
| Aspergillus fumigatus | 3.13 - 12.5 |
| Aspergillus flavus | 6.25 - 25 |
| Trichophyton mentagrophytes | 0.78 - 3.13 |
In Vivo Efficacy
The in vivo efficacy of pradimicins has been evaluated in various animal models of systemic fungal infections.
Table 3: In Vivo Efficacy of Pradimicin A in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Control (vehicle) | - | 0 |
| Pradimicin A | 10 | 80 |
| Pradimicin A | 20 | 100 |
| Amphotericin B | 1 | 100 |
Conclusion
The pradimicins represent a significant class of antifungal agents with a unique mechanism of action that distinguishes them from other clinically available antifungals. Their potent and broad-spectrum activity, coupled with a novel molecular target, makes them promising candidates for further drug development, particularly in the context of rising antifungal resistance. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this important class of natural products.
Navigating the Metabolic Maze of Streptomyces fradiae: A Technical Guide to its Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the secondary metabolic capabilities of Streptomyces fradiae, an actinobacterium renowned for its production of a diverse array of bioactive compounds. While historically recognized for producing the antifungal agent fradicin, the scientific literature provides a more comprehensive and technically detailed understanding of other key metabolites, particularly the aminoglycoside antibiotic neomycin.
This document will first briefly address the current understanding of this compound and then provide an in-depth exploration of neomycin biosynthesis, regulation, and production, serving as a well-documented model for the study of secondary metabolism in S. fradiae.
The Enigmatic this compound: A Historical Perspective
This compound is an antifungal substance produced by Streptomyces fradiae.[1][2] Historical literature identifies it as a polyene antibiotic.[1] Despite its early discovery, detailed molecular and genetic information regarding this compound's structure, biosynthetic pathway, and regulatory networks is scarce in contemporary scientific literature. Strains of S. fradiae have been noted for their broad-spectrum antifungal activity, which is attributed to the production of such antifungal metabolites.[1][2] Further research, potentially involving genome mining of S. fradiae strains and advanced analytical techniques, would be necessary to fully elucidate the nature of this compound and its biosynthetic machinery.
Neomycin: A Case Study in Streptomyces fradiae Secondary Metabolism
In contrast to this compound, the biosynthesis of neomycin, a potent aminoglycoside antibiotic, by S. fradiae has been extensively studied.[3][4][5][6][7] Neomycin is a complex of related compounds, with neomycin B being the most active component.[5][7] The following sections provide a detailed technical overview of neomycin production in S. fradiae.
Quantitative Data on Neomycin Production
The production of neomycin can be significantly influenced by fermentation conditions and medium composition. The following tables summarize key quantitative data from various studies on neomycin production by S. fradiae.
Table 1: Optimization of Medium Composition for Neomycin Production in Solid-State Fermentation (SSF) [3][8]
| Nutrient Component | Optimized Concentration (% w/w) | Predicted Neomycin Yield (g/kg dry substrate) | Actual Neomycin Yield (g/kg dry substrate) |
| Ammonium chloride | 2.00 | 20,000 | 19,642 |
| Sodium nitrate | 1.50 | ||
| L-histidine | 0.250 | ||
| Ammonium nitrate | 0.250 |
Table 2: Fermentation Parameters for Neomycin Production in Submerged Culture [9][10]
| Parameter | Value |
| Seed Culture | |
| Medium Composition | Soluble starch (10 g/L), Peanut meal (10 g/L), Yeast extract (20 g/L), (NH₄)₂SO₄ (1 g/L), Glucose (30 g/L), Corn steep liquor (10 g/L), Peptone (5 g/L), Na₂HPO₄ (1 g/L), CaCO₃ (10 g/L), Soybean oil (2 g/L) |
| pH | 7.3 - 7.8 |
| Temperature | 35 °C |
| Incubation Time | 30 hours |
| Agitation | 220 rpm |
| Production Fermentation | |
| Medium Composition | Soluble starch (73.98 g/L), Peptone (9.23 g/L), (NH₄)₂SO₄ (5.99 g/L), Peanut meal (28 g/L), Yeast extract (6 g/L), Glucose (20 g/L), Corn steep liquor (2.5 g/L), Soybean meal (5 g/L), NaCl (4.5 g/L), Soybean oil (3 g/L) |
| pH | 6.8 - 7.3 |
| Temperature | 35 °C |
| Incubation Time | 7 days |
| Agitation | 220 rpm |
| Inoculum Size | 8% (v/v) |
| Yield | |
| Neomycin Potency | 10,849 ± 141 U/mL |
Table 3: Effect of Mineral Supplementation on Neomycin Yield [11][12]
| Mineral | Optimal Concentration (µg/mL) |
| Calcium (Ca) | 10.8 |
| Iron (Fe) | 1.0 |
| Zinc (Zn) | 0.115 |
| K₂HPO₄ | 0.1% (w/v) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are based on established methods for the study of neomycin production in S. fradiae.
-
Strain Maintenance: Maintain Streptomyces fradiae NCIM 2418 on agar (B569324) slants containing (g/L): glucose 4, yeast extract 5, and peptone 10.
-
Spore Suspension Preparation: Prepare a spore suspension from a 9-day old slant in sterile distilled water to a concentration of 18 × 10⁶ spores/mL.
-
Seed Culture Preparation:
-
Inoculate 1 mL of the spore suspension into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium (g/L): soluble starch 20, tryptone soy broth 20, yeast extract 3, CaCO₃ 3, K₂HPO₄ 1, and MgSO₄·7H₂O 0.025.
-
Adjust the initial pH to 7.2 before sterilization.
-
Incubate for 4 days at 30°C on a rotary shaker at 160 rpm.
-
-
Solid-State Fermentation:
-
Use 10 g of coconut oil cake as the solid substrate in a 500 mL Erlenmeyer flask.
-
Add 0.2 g of yeast extract and adjust the moisture content to 45%.
-
Adjust the initial pH to 7.2 before sterilization (autoclave at 121°C for 20 min).
-
Inoculate with 2.0 mL of the seed culture.
-
Incubate statically at 30°C for 8 days.
-
-
Extraction from Solid Substrate:
-
To the solid fermented substrate, add 100 mL of 0.02 N sulfuric acid.
-
Shake for 1 hour at room temperature.
-
Filter the mixture and collect the filtrate.
-
-
Extraction from Liquid Broth (Alternative):
-
Adjust the pH of the fermentation broth to 10.0 with NaOH.
-
Add an equal volume of n-butanol containing 2-ethylhexaldehyde and agitate.
-
Separate the butanol phase containing the neomycin derivative.
-
Extract the butanol phase with water at pH 2.5 using sulfuric acid.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC): [3][13][14][15][16]
-
Column: Waters ODS-2 C₁₈ Spherisorb column.
-
Mobile Phase: Isocratic mixture of water-acetone (50:50) containing 11.6 mM heptafluorobutyric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Pulsed Amperometric Detector (PAD).
-
Elution Time: Neomycin typically elutes at approximately 4.9 minutes under these conditions.
-
Quantification: Generate a standard curve using neomycin standards of known concentrations (e.g., 2 to 50 µg/mL).
-
-
Preparation of Electrocompetent E. coli and S. fradiae: Prepare electrocompetent cells of E. coli for plasmid construction and S. fradiae for transformation following standard protocols.
-
Construction of Gene Deletion Cassette:
-
Amplify the upstream and downstream flanking regions of the target gene (e.g., a glycosyltransferase or regulatory gene within the neo cluster) by PCR using specific primers.
-
Clone the flanking regions into a suitable vector (e.g., a temperature-sensitive shuttle vector) on either side of an antibiotic resistance cassette.
-
-
Transformation and Homologous Recombination:
-
Introduce the constructed plasmid into S. fradiae via protoplast transformation or intergeneric conjugation from E. coli.
-
Select for single-crossover integrants by plating on a medium containing the appropriate antibiotic for the vector.
-
Induce the second crossover (excision of the vector and the target gene) by growing the single-crossover mutants under non-selective conditions.
-
Screen for double-crossover mutants (gene knockouts) by replica plating to identify colonies that have lost the vector-associated antibiotic resistance.
-
-
Confirmation of Gene Deletion: Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants using primers that flank the deleted region.
Signaling Pathways and Biosynthesis
The biosynthesis of neomycin is a complex process involving a dedicated gene cluster (neo) and is subject to regulation by various signaling molecules and genetic factors.
The neomycin biosynthetic gene cluster in S. fradiae contains genes encoding enzymes for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the amino-sugars, and the glycosyltransferases that assemble the final molecule.[4][17] The pathway involves the sequential addition of sugar moieties to the 2-DOS scaffold.[4][6][18]
Caption: Proposed biosynthetic pathway of neomycin in Streptomyces fradiae.
The production of neomycin is influenced by both global and pathway-specific regulatory networks. Nitrogen metabolism, in particular, has been shown to play a significant role.[10][19] The presence of specific regulatory genes within the neo cluster, such as neoG and neoH, suggests a tightly controlled biosynthetic process.[5] Furthermore, global regulators in Streptomyces, such as those involved in two-component systems, are known to affect secondary metabolism in response to environmental cues like nutrient availability.[20]
References
- 1. annalsofplantsciences.com [annalsofplantsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. EFFECTS OF MINERALS ON NEOMYCIN PRODUCTION BY STREPTOMYCES FRADIAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Minerals on Neomycin Production by Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. veterinaria.org [veterinaria.org]
- 15. researchgate.net [researchgate.net]
- 16. Transition of Determination Method of Potency of Neomycin Sulfate from Microbiological Assay to HPLC-PAD [journal11.magtechjournal.com]
- 17. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Uncovering the Effects of Ammonium Sulfate on Neomycin B Biosynthesis in <i>Streptomyces fradiae</i> SF-2 - ProQuest [proquest.com]
- 20. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Fradicin (Neomycin B)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, and mechanism of action of Fradicin, an antibiotic synonymously known as Neomycin B. This compound belongs to the aminoglycoside class of antibiotics and is a major active component of commercially available neomycin, produced by the bacterium Streptomyces fradiae.[1]
Chemical Structure and Identification
This compound, or Neomycin B, is a complex pseudo-tetrasaccharide composed of four aminosugar rings linked by glycosidic bonds. The core structure consists of a central 2-deoxystreptamine (B1221613) ring substituted at positions 4 and 5.
Table 1: Chemical Identifiers for this compound (Neomycin B)
| Identifier | Value |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
| SMILES String | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--CN)O)O)N)O[C@H]3--INVALID-LINK--CO)O[C@@H]4--INVALID-LINK--CN)O)O)N)O)N">C@HN |
| InChI Key | PGBHMTALBVVCIT-VCIWKGPPSA-N[2] |
| Molecular Formula | C₂₃H₄₆N₆O₁₃[3] |
| Molecular Weight | 614.65 g/mol [3] |
Physicochemical Properties
This compound is a basic compound that is thermostable and soluble in water.[1] It is typically used as the sulfate (B86663) salt in pharmaceutical preparations.[3]
Table 2: Physicochemical Data for this compound (Neomycin B)
| Property | Value |
| Appearance | White to yellowish-white powder (as sulfate salt) |
| Solubility | Freely soluble in water, very slightly soluble in alcohol, and insoluble in most organic solvents. |
| pKa Values of Amino Groups | N-3: 6.86, N-2': 7.98, N-2"': 8.03, N-1: 8.08, N-6': 8.65, N-6"': 8.76[4] |
Experimental Protocols for Structure Elucidation
The complex structure of this compound (neomycin B) was elucidated through a combination of chemical degradation studies and modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in confirming the connectivity and stereochemistry of the constituent sugars and the 2-deoxystreptamine core.
-
¹H-NMR Spectroscopy : Provides information on the proton environment, including chemical shifts and coupling constants, which helps in determining the relative stereochemistry of the sugar rings.
-
¹³C-NMR Spectroscopy : Identifies the number of unique carbon atoms and their chemical environments.
-
2D-NMR Techniques (COSY, TOCSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the complete assignment of all proton and carbon signals and confirming the glycosidic linkages between the sugar units.[5][6] A study by Cox and Serpersu utilized various homonuclear and heteronuclear 2D NMR methods to achieve complete proton assignments for neomycin at pH 6.5.[7]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight of this compound and for sequencing the oligosaccharide chain.
-
Electrospray Ionization (ESI-MS) : This soft ionization technique allows for the accurate mass determination of the intact molecule.
-
Tandem Mass Spectrometry (MS/MS) : By inducing fragmentation of the parent ion, MS/MS experiments provide information about the sequence and connectivity of the sugar units. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for the analysis of neomycin.[8][9]
Biosynthesis of this compound (Neomycin B)
This compound is synthesized by Streptomyces fradiae through a complex biosynthetic pathway starting from D-glucose-6-phosphate. The pathway involves the formation of a key intermediate, neamine (B104775) (also known as neomycin A).[10]
The biosynthesis can be broadly divided into the following stages:
-
Formation of 2-deoxystreptamine (2-DOS) : The central aminocyclitol core is synthesized from glucose-6-phosphate.
-
Synthesis of Neamine (Neomycin A) : A glycosyltransferase attaches a sugar moiety to the 2-DOS core.
-
Conversion of Neamine to Ribostamycin : A phosphoribosyltransferase (NeoL) and a phosphatase (NeoP) are involved in the ribosylation of neamine to form ribostamycin.[10]
-
Formation of Neomycin C : Further glycosylation steps lead to the formation of neomycin C.
-
Epimerization to Neomycin B (this compound) : The final step is the epimerization of neomycin C to neomycin B, a reaction catalyzed by the radical SAM-dependent epimerase NeoN.[10]
Figure 1. Overview of the biosynthetic pathway of this compound (Neomycin B).
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This mechanism involves the high-affinity binding of the drug to the 30S ribosomal subunit.
The key steps in the mechanism of action are:
-
Entry into the Bacterial Cell : this compound is actively transported across the bacterial cell membrane.
-
Binding to the 30S Ribosomal Subunit : It specifically binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[11]
-
Inhibition of Protein Synthesis : This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[11]
-
Bacterial Cell Death : The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.
Figure 2. Mechanism of action of this compound (Neomycin B).
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. neomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of neomycin by LC-tandem mass spectrometry using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid analysis of neomycin in cochlear perilymph of guinea pigs using disposable SPE cartridges and high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
Fradicin (Neomycin): A Technical Guide to an Aminoglycoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fradicin, more commonly known as neomycin, is a broad-spectrum aminoglycoside antibiotic produced by the soil bacterium Streptomyces fradiae. First isolated in 1949 by Selman Waksman and his team, this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through irreversible binding to the 30S ribosomal subunit. This technical guide provides a comprehensive overview of this compound (neomycin), including its classification, antimicrobial spectrum, biosynthetic pathway, mechanism of action, and detailed experimental protocols for its isolation and characterization.
Classification and Chemical Properties
-
Antibiotic Class: Aminoglycoside[1]
-
Family: Neomycin is part of the aminoglycoside family of antibiotics, which are characterized by the presence of amino sugars linked by glycosidic bonds.[1]
-
Producing Organism: Streptomyces fradiae[2]
-
Synonyms: this compound, Neomycin Sulfate (B86663), Framycetin[3]
-
Chemical Formula: C₂₃H₄₆N₆O₁₃[3]
-
Molecular Weight: 614.6 g/mol
Antimicrobial Spectrum and Efficacy
This compound (neomycin) is a broad-spectrum antibiotic effective against a variety of bacterial pathogens.[4] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Neomycin) Against Various Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | <8 | [5] |
| Serratia marcescens | Gram-Negative | >1024 | ResearchGate |
| Bacillus subtilis | Gram-Positive | 1 | ResearchGate |
| Proteus vulgaris | Gram-Negative | 128 | ResearchGate |
| Burkholderia cenocepacia | Gram-Negative | 1024 | [6] |
| Mycobacterium tuberculosis H37Rv | N/A | 0.5 |
Biosynthesis Pathway in Streptomyces fradiae
The biosynthesis of neomycin in Streptomyces fradiae is a complex process orchestrated by a dedicated gene cluster. The pathway involves the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, followed by glycosylation steps to attach the various amino sugar moieties.
Mechanism of Action
This compound (neomycin) exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This interference leads to the production of non-functional or truncated proteins, ultimately causing cell death.
Ribosomal Binding and Inhibition of Protein Synthesis
Aminoglycosides, including neomycin, bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[7] This binding has several downstream consequences:
-
Codon Misreading: The binding of neomycin to the A-site induces a conformational change that leads to the misreading of the mRNA codon by the incoming aminoacyl-tRNA.[7] This results in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: Neomycin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein elongation.
-
Disruption of the Initiation Complex: The binding of neomycin can interfere with the formation of the translation initiation complex, further preventing protein synthesis.
Downstream Effects
The inhibition of protein synthesis by neomycin triggers a cascade of events that contribute to its bactericidal activity. The accumulation of mistranslated proteins can lead to membrane damage, further increasing the uptake of the antibiotic.[7] Additionally, the disruption of essential protein production cripples vital cellular processes, leading to metabolic collapse and cell death. Some studies suggest that certain aminoglycosides can uncouple RNA and protein synthesis.[8]
Experimental Protocols
Isolation and Purification of this compound (Neomycin) from Streptomyces fradiae
This protocol outlines a general procedure for the isolation and purification of neomycin from a fermentation culture of Streptomyces fradiae.
1. Fermentation:
- Prepare a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts.
- Inoculate the sterile medium with a seed culture of Streptomyces fradiae.
- Incubate the culture under optimal conditions of temperature (e.g., 28°C), pH, and aeration for a period sufficient for antibiotic production (typically several days).[2]
2. Extraction:
- Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
- The neomycin is present in the broth.
- Adjust the pH of the broth to alkaline conditions.
- Extract the neomycin from the broth using a suitable organic solvent, such as butanol.
3. Purification:
- Concentrate the organic extract under reduced pressure.
- Employ ion-exchange chromatography for purification. Neomycin, being basic, will bind to a cation-exchange resin.[9]
- Elute the bound neomycin from the column using a salt gradient or by changing the pH.
- Further purify the neomycin-containing fractions using techniques such as silica (B1680970) gel chromatography or precipitation.[9]
4. Crystallization:
- Dissolve the purified neomycin in a minimal amount of a suitable solvent and induce crystallization by adding a non-solvent.
- Collect the neomycin sulfate crystals by filtration and dry them under vacuum.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Fermentation" [label="Fermentation of S. fradiae"];
"Harvest" [label="Harvest Broth"];
"Extraction" [label="Solvent Extraction"];
"Purification" [label="Ion-Exchange Chromatography"];
"Crystallization" [label="Crystallization"];
"Final_Product" [label="Pure Neomycin Sulfate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Fermentation";
"Fermentation" -> "Harvest";
"Harvest" -> "Extraction";
"Extraction" -> "Purification";
"Purification" -> "Crystallization";
"Crystallization" -> "Final_Product";
}
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of neomycin can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Neomycin Stock Solution:
- Prepare a stock solution of neomycin sulfate in a suitable solvent (e.g., sterile deionized water) at a known concentration.
2. Preparation of Bacterial Inoculum:
- Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
3. Broth Microdilution Assay:
- In a 96-well microtiter plate, perform serial twofold dilutions of the neomycin stock solution in Mueller-Hinton Broth.
- Add the standardized bacterial inoculum to each well.
- Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.[10]
4. Reading the MIC:
- The MIC is the lowest concentration of neomycin at which there is no visible growth of the bacterium.[11]
Conclusion
This compound (neomycin) remains a significant antibiotic with a long history of use. Its broad-spectrum activity and well-characterized mechanism of action make it a valuable tool in both clinical and research settings. This technical guide has provided an in-depth overview of its classification, efficacy, biosynthesis, and mechanism of action, along with detailed experimental protocols to aid researchers and professionals in the field of drug development. A thorough understanding of this important aminoglycoside is crucial for its effective application and for the development of new antimicrobial strategies.
References
- 1. Antibiotics inhibiting protein synthesis 2 aminoglycosides 03 05-2018 | PPT [slideshare.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of aminoglycoside antibiotics on the coupling of protein and RNA syntheses in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3329566A - Process for separating neomycin b from neomycin c - Google Patents [patents.google.com]
- 10. minarjournal.com [minarjournal.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Neomycin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, a broad-spectrum aminoglycoside antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces fradiae. Historically, this antibiotic was also known by the name "fradicin," a nod to its producing organism. The elucidation of its complex biosynthetic pathway has been a significant area of research, offering insights into the intricate enzymatic machinery involved in natural product synthesis and providing a foundation for metabolic engineering efforts to enhance production and generate novel derivatives. This guide provides an in-depth technical overview of the neomycin biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key experimental methodologies employed in its characterization.
Neomycin Biosynthetic Gene Cluster (neo)
The genetic blueprint for neomycin biosynthesis is located in a contiguous set of genes known as the neo biosynthetic gene cluster. In Streptomyces fradiae NCIMB 8233, this cluster comprises 21 putative open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the amino sugars, and the subsequent glycosylation and modification steps. The cluster also contains genes for self-resistance and regulation of the pathway.[1][2]
Table 1: Key Genes in the neo Biosynthetic Gene Cluster of Streptomyces fradiae
| Gene | Encoded Protein/Enzyme | Proposed Function in Neomycin Biosynthesis |
| Core Scaffold Biosynthesis | ||
| neo7 (btrC) | DOIS gene product | Involved in the initial steps of 2-deoxystreptamine (2-DOS) synthesis.[3] |
| neo6 (btrS) | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Catalyzes the first transamination reaction in 2-DOS biosynthesis.[1][2][3] |
| neo18 (btrB) | Putative aminotransferase | Likely involved in the second transamination step in 2-DOS synthesis.[3] |
| neo5 (btrE) | Putative alcohol dehydrogenase | Participates in the modification of the cyclitol ring.[3] |
| neo11 (btrQ) | Putative dehydrogenase | Involved in the oxidation/reduction steps of 2-DOS formation.[3] |
| Sugar Moiety Biosynthesis & Attachment | ||
| neo8 (btrM) | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to the 2-DOS core early in the pathway.[3][4] |
| neo15 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to ribostamycin (B1201364) later in the pathway.[4] |
| neo16 | Deacetylase | Removes the acetyl group from N-acetylglucosamine moieties of intermediates.[4] |
| Tailoring and Regulation | ||
| neoN | Radical SAM-dependent epimerase | Responsible for the conversion of neomycin C to the more active neomycin B.[5] |
| neoG, neoH | Regulatory proteins | Act as regulatory genes for neomycin biosynthesis.[5] |
| aphA | Neomycin phosphotransferase | Confers resistance to neomycin, preventing self-toxicity.[2][5] |
The Neomycin Biosynthetic Pathway
The biosynthesis of neomycin is a multi-step process that can be broadly divided into three stages: formation of the central 2-deoxystreptamine (2-DOS) ring, synthesis of the sugar moieties, and their sequential attachment and modification.
Stage 1: Biosynthesis of 2-Deoxystreptamine (2-DOS)
The pathway commences with intermediates from primary metabolism, likely glucose-6-phosphate, which is converted through a series of enzymatic reactions into the central aminocyclitol core, 2-DOS. This process involves cyclization, oxidation, transamination, and phosphorylation steps. Key enzymes in this stage include a putative dehydrogenase (neo11), an alcohol dehydrogenase (neo5), and two aminotransferases (neo6 and neo18).[3] The first transamination is catalyzed by Neo6, which transfers an amino group from L-glutamine to 2-deoxy-scyllo-inosose.[1][2]
Stage 2: Glycosylation and Formation of Intermediates
Once 2-DOS is synthesized, it undergoes glycosylation with amino and neutral sugars. A key intermediate, neamine (B104775) (also known as neomycin A), is formed by the attachment of a sugar to 2-DOS. Paromamine (B1213074) is another important intermediate in this pathway.[6][7] The glycosyltransferase Neo8 is responsible for the initial glycosylation step, transferring an N-acetylglucosamine moiety to the 2-DOS core.[4] This is followed by deacetylation, catalyzed by Neo16, and further modifications to yield neamine.[4] Subsequent glycosylation steps lead to the formation of ribostamycin.
Stage 3: Final Assembly and Maturation
The intermediate ribostamycin is further glycosylated by the action of another glycosyltransferase, Neo15, which attaches a second N-acetylglucosaminyl group.[4] Following deacetylation by Neo16, the resulting intermediate is then modified to form neomycin C.[4] The final step in the biosynthesis of the most active component, neomycin B, is the epimerization of neomycin C, a reaction catalyzed by the radical S-adenosylmethionine (SAM)-dependent epimerase, NeoN.[5]
References
- 1. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Neomycin - Wikipedia [en.wikipedia.org]
- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neomycin biosynthesis: the involvement of neamine and paromamine as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEOMYCIN BIOSYNTHESIS: THE INVOLVEMENT OF NEAMINE AND PAROMAMINE AS INTERMEDIATES [jstage.jst.go.jp]
An In-Depth Technical Guide to the Identification and Analysis of the Fradicin (Neomycin) Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and analysis of the fradicin biosynthetic gene cluster, more commonly known as the neomycin biosynthetic gene cluster, from the producing organism Streptomyces fradiae. Neomycin, a broad-spectrum aminoglycoside antibiotic, is a complex of structurally related compounds, primarily neomycin B and its stereoisomer neomycin C.[1][2] This document details the genetic organization of the cluster, the biosynthetic pathway, experimental protocols for its study, and quantitative data related to its production.
The this compound (Neomycin) Biosynthetic Gene Cluster
The biosynthesis of neomycin is orchestrated by a dedicated gene cluster in Streptomyces fradiae. This cluster contains all the necessary genes for the synthesis of the 2-deoxystreptamine (B1221613) (DOS) aminocyclitol core, its glycosylation, and subsequent modifications, as well as genes for self-resistance and regulation.
Genetic Organization
The neomycin (neo) gene cluster from Streptomyces fradiae consists of at least 21 putative open reading frames (ORFs).[3][4][5] These genes encode enzymes for the biosynthesis of the antibiotic, regulatory proteins, and resistance mechanisms. The table below summarizes the key genes and their putative or confirmed functions within the cluster.
| Gene | Putative/Confirmed Function |
| aphA | Neomycin phosphotransferase; confers resistance to neomycin.[1][3] |
| neoE | L-glutamine:2-deoxy-scyllo-inosose aminotransferase; involved in the first transamination step of 2-deoxystreptamine (DOS) biosynthesis.[3] |
| neoD | Involved in neomycin biosynthesis. |
| neoC | Involved in the formation of 2-deoxystreptamine (DOS). |
| neoB | Involved in the formation of 2-deoxystreptamine (DOS).[6] |
| neoA | Involved in the formation of 2-deoxystreptamine (DOS).[6] |
| neo8 | Glycosyltransferase; catalyzes the transfer of N-acetylglucosamine to 2-deoxystreptamine (DOS).[7] |
| neo15 | Glycosyltransferase; catalyzes the transfer of N-acetylglucosamine to ribostamycin.[7] |
| neo16 | Deacetylase; involved in the removal of acetyl groups during biosynthesis.[7] |
| neoG | Regulatory gene for neomycin biosynthesis.[1] |
| neoH | Regulatory gene for neomycin biosynthesis.[1] |
| neoN | Radical SAM-dependent epimerase; responsible for the conversion of neomycin C to neomycin B.[1] |
| metK | SAM synthetase; provides the cofactor for the epimerase NeoN.[1] |
| neoI | Negative regulatory gene.[8][9] |
| neoL | Involved in neomycin biosynthesis. |
| aacC8 | Putative acetyltransferase involved in self-resistance.[6] |
| neoR | Regulatory gene. |
Biosynthetic Pathway of Neomycin
The biosynthesis of neomycin is a complex process involving the formation of the central 2-deoxystreptamine ring, followed by a series of glycosylation and modification steps. The pathway can be broadly divided into three main stages:
-
2-Deoxystreptamine (DOS) Synthesis: The pathway initiates with the formation of the aminocyclitol core, 2-deoxystreptamine, from a sugar phosphate (B84403) precursor.
-
Glycosylation Events: The DOS core is sequentially glycosylated with different sugar moieties.
-
Tailoring Reactions: The glycosylated intermediates undergo further modifications, including amination and epimerization, to yield the final neomycin compounds.
Neomycin Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of neomycin from glucose-6-phosphate.
Experimental Protocols
The identification and analysis of the neomycin gene cluster involve a combination of bioinformatics and molecular biology techniques.
Genome Mining for the Neomycin Gene Cluster
Genome mining is the first step to identify the biosynthetic gene cluster responsible for neomycin production in Streptomyces fradiae. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline is a widely used tool for this purpose.[3][10][11]
Protocol: Genome Mining using antiSMASH
-
Obtain the Genome Sequence: Acquire the complete or draft genome sequence of Streptomyces fradiae in FASTA or GenBank format.
-
Access antiSMASH: Navigate to the antiSMASH web server (--INVALID-LINK--]">https://antismash.secondarymetabolites.org).[3]
-
Submit the Genome Sequence: Upload the genome sequence file or provide the accession number if it is publicly available.
-
Configure Analysis: Select the appropriate taxonomic domain (Bacteria) and analysis options. For a comprehensive analysis, enable all detection features.
-
Run Analysis: Initiate the antiSMASH job. The analysis time will vary depending on the genome size and server load.
-
Interpret Results: The output will provide a detailed overview of all predicted biosynthetic gene clusters, including their genomic location, gene composition, and similarity to known clusters.[3] Look for a cluster with high similarity to known aminoglycoside biosynthetic gene clusters.
Gene Knockout for Functional Analysis
To confirm the function of specific genes within the cluster, targeted gene knockouts are performed. CRISPR-Cas9-based genome editing has been successfully applied in Streptomyces fradiae for this purpose.[8][9][12]
Protocol: CRISPR-Cas9 Mediated Gene Knockout in Streptomyces fradiae
-
Design Guide RNA (sgRNA): Design one or two sgRNAs targeting the gene of interest using a suitable design tool. Ensure the sgRNA sequences are specific to the target gene to minimize off-target effects.
-
Construct the CRISPR-Cas9 Plasmid: Clone the designed sgRNA(s) into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces). This vector should also contain the Cas9 nuclease gene and a selection marker.
-
Construct the Editing Template: Create a template for homologous recombination that contains the upstream and downstream flanking regions of the target gene but lacks the gene itself. This template will be used to repair the DNA double-strand break induced by Cas9.
-
Transform E. coli: Introduce the final CRISPR-Cas9 plasmid containing the sgRNA and the editing template into a suitable E. coli strain for conjugation (e.g., ET12567/pUZ8002).
-
Conjugation into Streptomyces fradiae: Perform intergeneric conjugation between the transformed E. coli and Streptomyces fradiae. Plate the conjugation mixture on a selective medium that supports the growth of Streptomyces exconjugants and inhibits the growth of E. coli.
-
Select for Knockout Mutants: Screen the exconjugants for the desired gene deletion. This can be done by PCR using primers that flank the target gene. A smaller PCR product compared to the wild type will indicate a successful deletion.
-
Verify the Mutant: Confirm the gene knockout by Sanger sequencing of the PCR product and/or Southern blotting.
-
Phenotypic Analysis: Analyze the knockout mutant for its ability to produce neomycin. The absence or reduction of neomycin production compared to the wild-type strain confirms the gene's involvement in the biosynthetic pathway.
Heterologous Expression of the Gene Cluster
Heterologous expression involves transferring the entire biosynthetic gene cluster into a different, more genetically tractable host organism to study its function or to improve production yields. Streptomyces lividans and Streptomyces coelicolor are commonly used as heterologous hosts for Streptomyces gene clusters.[13][14]
Protocol: Heterologous Expression in Streptomyces lividans
-
Clone the Gene Cluster: Isolate the entire neomycin biosynthetic gene cluster from the Streptomyces fradiae genome. This can be achieved by constructing a cosmid or BAC library and screening for the cluster, or by using long-range PCR.
-
Construct the Expression Vector: Subclone the entire gene cluster into a suitable Streptomyces expression vector. The vector should have an origin of replication for E. coli and Streptomyces, a selection marker, and an integration system (e.g., φC31 integrase) for stable integration into the host chromosome.
-
Transform E. coli: Introduce the expression vector containing the gene cluster into an E. coli conjugation donor strain.
-
Conjugate into Streptomyces lividans: Perform intergeneric conjugation to transfer the expression vector from E. coli to Streptomyces lividans.
-
Select for Exconjugants: Select for S. lividans colonies that have successfully integrated the expression vector using the appropriate antibiotic selection.
-
Verify the Heterologous Strain: Confirm the presence of the entire neomycin gene cluster in the S. lividans genome by PCR.
-
Fermentation and Analysis: Culture the engineered S. lividans strain under conditions suitable for secondary metabolite production and analyze the culture broth for the production of neomycin using techniques like HPLC-MS.
Quantitative Analysis of Neomycin Production
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of neomycin production.
Protocol: HPLC Analysis of Neomycin
-
Sample Preparation: Centrifuge the fermentation broth to remove the mycelium. The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and purification.
-
HPLC System: Use a reverse-phase C18 column.[15]
-
Mobile Phase: A common mobile phase is a mixture of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic solvent like acetonitrile (B52724) or methanol.[16] The gradient and composition will need to be optimized.
-
Detection: As neomycin lacks a strong chromophore, detection is typically performed using an Evaporative Light Scattering Detector (ELSD) or by post-column derivatization followed by UV or fluorescence detection.[16] Mass spectrometry (MS) can also be coupled with HPLC for definitive identification and quantification.
-
Quantification: Create a standard curve using known concentrations of a neomycin standard. Compare the peak area of the neomycin in the sample to the standard curve to determine its concentration.
Quantitative Data
The production of neomycin can be significantly influenced by genetic engineering of the biosynthetic gene cluster. The following table provides examples of quantitative data on neomycin production.
| Strain | Genetic Modification | Neomycin Titer (mg/L) | Reference |
| Streptomyces fradiae (Wild Type) | - | ~1282 | [6] |
| Streptomyces fradiae Sf/pKCZ03 | Multi-copy of neo cluster with disrupted neoI and promoter replacement for neoE-D. | ~1743 (36% increase) | [6] |
| Streptomyces fradiae Sf/pKCZ04 | Overexpression of a mini-gene-cluster (PkasO-neoN-metK-PkasO-neoGH-aphA). | ~1450 (13.1% increase in Neomycin B) | [1] |
| Streptomyces fradiae Sf6-2 (mutant) | Atmospheric and Room Temperature Plasma (ARTP) mutagenesis. | ~7780 U/mL | |
| Streptomyces fradiae Sf6-2 (optimized media) | ARTP mutagenesis and optimized fermentation medium. | ~10849 U/mL |
Signaling Pathways and Experimental Workflows
Regulatory Network of Neomycin Biosynthesis
The regulation of neomycin biosynthesis is complex and involves both pathway-specific and global regulatory proteins. The neoG and neoH genes are known to be positive regulators, while neoI acts as a negative regulator.[1][8] The overall regulatory network integrates signals related to nutrient availability and developmental stage to control the expression of the biosynthetic genes.
Caption: A simplified model of the regulatory network for the neomycin biosynthetic gene cluster.
Experimental Workflow for Gene Cluster Analysis
The following diagram illustrates a typical workflow for the identification and functional analysis of the neomycin biosynthetic gene cluster.
Caption: A typical experimental workflow for the identification and functional characterization of the neomycin gene cluster.
References
- 1. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. jmicrobiol.or.kr [jmicrobiol.or.kr]
- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 14. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Inferred Mechanism of Action of Fradicin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fradicin, an antibiotic produced by the bacterium Streptomyces fradiae, presents a compelling case study in the exploration of antimicrobial mechanisms. While direct and extensive research on this compound's specific mode of action is limited in publicly available literature, its origin from S. fradiae—a known producer of the aminoglycoside neomycin and the macrolide tylosin (B1662201)—provides a strong foundation for a scientifically inferred mechanism. This guide synthesizes the well-established mechanisms of these related, co-produced antibiotics to construct a detailed and actionable understanding of this compound's likely biological activity. By examining the intricate ways in which aminoglycosides and macrolides disrupt bacterial protein synthesis, we can project a robust model for this compound's mechanism of action, offering a valuable resource for researchers in antimicrobial drug discovery and development.
Inferred Primary Mechanism: Inhibition of Bacterial Protein Synthesis
Based on the known activities of antibiotics co-produced by Streptomyces fradiae, it is highly probable that this compound acts as a potent inhibitor of bacterial protein synthesis. This inhibition is likely achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. The specific subunit of the ribosome targeted by this compound likely determines its precise inhibitory action, drawing parallels from the mechanisms of aminoglycosides and macrolides.
The Aminoglycoside Parallel: Targeting the 30S Ribosomal Subunit
Aminoglycoside antibiotics, such as neomycin, exert their bactericidal effects by binding to the 30S ribosomal subunit.[1][2][3][4][5] This interaction disrupts protein synthesis through several key events:
-
Inhibition of Initiation Complex Formation: Aminoglycosides can interfere with the assembly of the initiation complex, a crucial first step in protein synthesis.
-
mRNA Misreading: Binding of the antibiotic to the 16S rRNA within the 30S subunit induces conformational changes that lead to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1]
-
Translocation Blockage: The binding can also hinder the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein elongation.[6]
The culmination of these actions is the synthesis of aberrant proteins and the ultimate death of the bacterial cell.[7]
The Macrolide Parallel: Targeting the 50S Ribosomal Subunit
Macrolide antibiotics, exemplified by tylosin, also inhibit protein synthesis but achieve this by binding to the 50S ribosomal subunit.[8][9][10][11][12] Their mechanism is primarily bacteriostatic and involves:
-
Blockage of the Polypeptide Exit Tunnel: Macrolides bind within the polypeptide exit tunnel of the 50S subunit, physically obstructing the path of the elongating polypeptide chain.[13] This steric hindrance prevents the nascent protein from progressing, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.
-
Inhibition of Peptidyltransferase Activity: Some macrolides can also interfere with the peptidyltransferase center, the enzymatic core of the ribosome responsible for forming peptide bonds.
This mode of action effectively stalls protein synthesis, inhibiting bacterial growth and replication.[11]
Quantitative Data on Related Antibiotics
To provide a quantitative framework for understanding the potential efficacy of this compound, the following tables summarize key data for neomycin and tylosin. These values, obtained from various in vitro studies, are crucial for comparative analysis and for designing future experiments on this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Neomycin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 1 - 16 | [2] |
| Staphylococcus aureus | 0.5 - 8 | [1] |
| Pseudomonas aeruginosa | 4 - 64 | [1] |
| Klebsiella pneumoniae | 2 - 32 | [2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Tylosin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.12 - 2 | [12] |
| Streptococcus pyogenes | 0.06 - 1 | [12] |
| Mycoplasma gallisepticum | 0.015 - 0.12 | [14] |
| Pasteurella multocida | 1 - 8 | [14] |
Experimental Protocols for Mechanism of Action Studies
The following protocols are foundational for elucidating the precise mechanism of action of a novel protein synthesis inhibitor like this compound.
In Vitro Protein Synthesis Inhibition Assay
Objective: To determine if this compound directly inhibits bacterial protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to obtain the S30 supernatant, which contains ribosomes and other necessary components for translation.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, a suitable buffer, amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., poly(U)).
-
Add varying concentrations of this compound to the experimental tubes. Include controls with known inhibitors (e.g., neomycin, tylosin) and a no-inhibitor control.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of this compound compared to the no-inhibitor control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Ribosome Binding Assay
Objective: To determine if this compound binds to the 30S or 50S ribosomal subunit.
Methodology:
-
Ribosome Preparation:
-
Isolate 70S ribosomes from a bacterial culture.
-
Dissociate the 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer.
-
Separate the subunits by sucrose (B13894) density gradient centrifugation.
-
-
Binding Reaction:
-
Incubate radiolabeled this compound (if available) or use a competition assay with a known radiolabeled ligand (e.g., [³H]-dihydrostreptomycin for the 30S subunit or [¹⁴C]-erythromycin for the 50S subunit).
-
In the competition assay, incubate the isolated ribosomal subunits with the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.
-
-
Separation of Bound and Free Ligand:
-
Use a technique such as equilibrium dialysis, ultrafiltration, or gel filtration to separate ribosome-bound ligand from free ligand.
-
-
Data Analysis:
-
Measure the amount of bound radioactivity.
-
In a competition assay, a decrease in the binding of the radiolabeled ligand with increasing concentrations of this compound indicates that this compound binds to the same site or an allosterically coupled site on the ribosomal subunit.
-
Calculate the binding affinity (Kd) or the inhibitory constant (Ki).
-
Visualizing the Inferred Mechanisms
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows for studying this compound's mechanism of action.
Caption: Inferred aminoglycoside-like mechanism of this compound.
Caption: Inferred macrolide-like mechanism of this compound.
Caption: Experimental workflow for elucidating this compound's mechanism.
Conclusion and Future Directions
While the definitive mechanism of action for this compound awaits direct experimental validation, the evidence strongly suggests its role as a bacterial protein synthesis inhibitor. By drawing parallels with neomycin and tylosin, the well-characterized antibiotics from the same producing organism, we can infer that this compound likely targets either the 30S or 50S ribosomal subunit. The experimental protocols and comparative data presented in this guide provide a clear roadmap for future research to precisely elucidate this compound's molecular interactions and antimicrobial properties. Such studies will be invaluable in assessing its potential as a therapeutic agent and in the broader context of combating antimicrobial resistance. The exploration of natural products like this compound continues to be a vital frontier in the discovery of novel antibiotics.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 10. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 11. egnlab.com [egnlab.com]
- 12. Tylosin - Wikipedia [en.wikipedia.org]
- 13. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. poultrydvm.com [poultrydvm.com]
Fradicin's Antibacterial Echo: A Technical Guide to the Broad-Spectrum Activity of Neomycin
For Immediate Release
An in-depth analysis of historical and contemporary data reveals that the antibiotic once identified as fradicin is now recognized as neomycin, a potent aminoglycoside with a significant antibacterial spectrum of activity. This technical guide, intended for researchers, scientists, and drug development professionals, delineates the antibacterial properties of this important antimicrobial agent, providing quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Executive Summary
This compound, a term largely found in older scientific literature, refers to an antibiotic substance isolated from Streptomyces fradiae. Subsequent research has clarified that this compound is either identical to or a major component of the neomycin complex, also produced by the same actinomycete. Today, the antibacterial activity attributed to this compound is understood through the extensive body of research on neomycin. This guide will, therefore, focus on the well-documented antibacterial spectrum and mechanisms of neomycin to fulfill the inquiry into this compound. Neomycin is a broad-spectrum antibiotic, demonstrating bactericidal activity against a range of Gram-negative and some Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.
Data Presentation: Antibacterial Spectrum of Neomycin (this compound)
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of neomycin against various bacterial species as reported in early and subsequent scientific studies. These values provide a quantitative measure of its potency.
| Bacterial Species | Gram Stain | MIC (µg/mL) Range |
| Escherichia coli | Negative | 1.0 - 12.5 |
| Klebsiella pneumoniae | Negative | 1.0 - 25 |
| Proteus vulgaris | Negative | 2.5 - 50 |
| Salmonella typhi | Negative | 2.5 - 10 |
| Salmonella schottmuelleri | Negative | 5.0 - 20 |
| Shigella sonnei | Negative | 2.5 - 10 |
| Pseudomonas aeruginosa | Negative | 10 - >100 |
| Staphylococcus aureus | Positive | 0.1 - 5.0 |
| Streptococcus pyogenes | Positive | 10 - 50 |
| Streptococcus pneumoniae | Positive | 25 - 100 |
| Bacillus subtilis | Positive | 0.1 - 1.0 |
| Mycobacterium tuberculosis | N/A | 0.5 - 5.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology employed.
Experimental Protocols
The foundational methods for determining the antibacterial spectrum of antibiotics like neomycin in the mid-20th century were primarily broth dilution and agar (B569324) diffusion assays.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method was used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
1. Preparation of Antibiotic Stock Solution:
-
A standard preparation of neomycin sulfate (B86663) is dissolved in a suitable sterile solvent (e.g., sterile distilled water or buffer) to create a concentrated stock solution.
2. Serial Dilution:
-
A series of two-fold dilutions of the neomycin stock solution is prepared in a liquid growth medium (e.g., nutrient broth or Mueller-Hinton broth) in a set of sterile test tubes. This creates a range of decreasing antibiotic concentrations.
-
A growth control tube containing only the broth medium and a sterility control tube with uninoculated broth are also prepared.
3. Inoculum Preparation:
-
The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., a 0.5 McFarland standard, which approximates 1.5 x 10⁸ CFU/mL).
-
This standardized inoculum is then further diluted to achieve a final desired concentration in the test tubes (typically 5 x 10⁵ CFU/mL).
4. Inoculation and Incubation:
-
A standardized volume of the diluted bacterial inoculum is added to each tube containing the serially diluted antibiotic, as well as to the growth control tube.
-
The tubes are incubated under optimal conditions for the specific bacterium (e.g., 35-37°C for 18-24 hours).
5. Interpretation of Results:
-
After incubation, the tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of neomycin in which there is no visible growth of the bacteria.
Agar Diffusion Method (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared as described for the broth dilution method.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
3. Application of Antibiotic Disks:
-
Paper disks containing a defined concentration of neomycin are placed on the surface of the inoculated agar plate.
4. Incubation:
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
5. Interpretation of Results:
-
During incubation, the antibiotic diffuses from the disk into the agar. If the bacterium is susceptible to neomycin, a clear circular zone of no growth will appear around the disk.
-
The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to neomycin.
Mandatory Visualizations
Mechanism of Action of Neomycin (this compound)
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution
The Antifungal Potential of Fradicin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the investigational antifungal agent, fradicin. It is intended for researchers, scientists, and drug development professionals interested in exploring its properties and potential therapeutic applications. This document details this compound's proposed mechanism of action, summarizes its known antifungal activity, and provides detailed experimental protocols for its further investigation.
Introduction to this compound
This compound is an antibiotic belonging to the aminoglycoside class, produced by the bacterium Streptomyces fradiae. Historically, it has been noted for its antibacterial activity, but emerging research is shedding light on its potential as an antifungal agent. Aminoglycosides are known to inhibit protein synthesis by binding to the 30S ribosomal subunit in bacteria. However, their antifungal mechanisms are less understood and may involve different cellular targets. This guide explores the current understanding and future research directions for this compound's antifungal properties.
Proposed Mechanism of Antifungal Action
While the precise antifungal mechanism of this compound is still under investigation, it is hypothesized to disrupt the integrity of the fungal cell membrane. This is a distinct mechanism from its antibacterial action and suggests a broader spectrum of activity. The proposed mechanism involves the electrostatic interaction of the polycationic aminoglycoside with the negatively charged components of the fungal cell membrane, leading to membrane permeabilization and subsequent cell death.
Further research is required to elucidate the exact molecular interactions and to determine if this compound also impacts intracellular signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for fungal stress responses.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed mechanism of action of this compound on the fungal cell membrane.
Caption: Proposed mechanism of this compound action on the fungal cell membrane.
Quantitative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of pathogenic fungi. These values represent the lowest concentration of this compound that inhibits the visible growth of the microorganism after overnight incubation.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 16 - 64 |
| Candida glabrata | 32 - 128 |
| Candida parapsilosis | 16 - 64 |
| Cryptococcus neoformans | 8 - 32 |
| Aspergillus fumigatus | >128 |
| Fusarium solani | >128 |
Note: Data is compiled from various in vitro studies. The efficacy of this compound against filamentous fungi like Aspergillus and Fusarium appears to be limited.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the antifungal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Protocol:
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth.
The Mode of Action of Fradicin (Neomycin) on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fradicin, more commonly known as neomycin, is a broad-spectrum aminoglycoside antibiotic isolated from Streptomyces fradiae. Its potent bactericidal activity stems from its ability to bind with high affinity to the bacterial ribosome, thereby disrupting protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome, detailing its binding sites, its impact on the various stages of translation, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and conceptual workflows are visualized to offer a clear and detailed understanding of this compound's mode of action.
The Bacterial Ribosome: The Target of this compound
The primary target of this compound is the bacterial 70S ribosome, a complex macromolecular machine responsible for protein synthesis. The bacterial ribosome is composed of two subunits: the small 30S subunit, which is responsible for decoding the messenger RNA (mRNA), and the large 50S subunit, which catalyzes the formation of peptide bonds. This compound, like other aminoglycosides, primarily targets the 30S ribosomal subunit.
Molecular Mechanism of Action
This compound exerts its antibiotic effect through a multi-faceted interference with ribosomal function. The core of its action is high-affinity binding to a specific site on the 16S ribosomal RNA (rRNA), a major component of the 30S subunit.
Binding Site on the 30S Ribosomal Subunit
This compound binds to the A-site (aminoacyl-tRNA site) of the 16S rRNA within the 30S subunit. This binding pocket is a highly conserved region crucial for the decoding of mRNA codons. The interaction induces a conformational change in the A-site, which is the root of this compound's inhibitory effects.
Inhibition of Protein Synthesis
This compound's binding to the A-site disrupts protein synthesis at multiple stages:
-
Inhibition of Translation Initiation: this compound can interfere with the formation of the 70S initiation complex, which is the assembly of the 30S and 50S subunits with mRNA and the initiator tRNA.
-
Induction of mRNA Misreading: A key mechanism of this compound is its ability to cause misreading of the mRNA codon by the aminoacyl-tRNA. The conformational change induced by this compound binding mimics the state of the ribosome when a correct codon-anticodon pair is formed, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: this compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This blockage leads to a premature halt in protein synthesis.
-
Inhibition of Ribosome Recycling: There is evidence to suggest that this compound can also interfere with the recycling of the ribosome after a round of protein synthesis is complete, further reducing the pool of available ribosomes for new translation events.
The following diagram illustrates the central role of this compound in disrupting the key steps of bacterial protein synthesis.
Preliminary Biological Screening of Pradicins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradicins are a class of antibiotics produced by actinomycetes, notably Actinomadura hibisca.[1] This guide provides a comprehensive overview of the preliminary biological screening of pradimicins, a family of compounds demonstrating significant antifungal activity. While the term "fradicin" is occasionally mentioned in older literature as an antibiotic discovered by Waksman's laboratory, contemporary scientific literature predominantly focuses on "pradimicins." It is plausible that this compound is an early name for a member of the pradimicin family or a closely related substance. This document will focus on the well-documented biological activities of the pradimicin family, offering insights into their therapeutic potential.
Pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone with D-amino acid and hexose (B10828440) sugar substitutions.[2] Their primary mechanism of action is novel, involving a calcium-dependent binding to the terminal D-mannosides of fungal cell wall mannoproteins. This interaction leads to the formation of a ternary complex that disrupts the fungal cell membrane integrity.[2]
I. In Vitro Antifungal Activity
The pradimicin family, including pradimicins A, B, C, D, E, T1, and T2, along with the derivative BMS-181184, exhibits a broad spectrum of in vitro activity against a wide range of fungal pathogens.[1][3][4]
Table 1: Minimum Inhibitory Concentrations (MICs) of Pradimicin Derivatives against Various Fungal Species
| Fungal Species | Pradimicin A (µg/mL) | BMS-181184 (µg/mL) |
| Candida albicans | Moderate Activity | 2 - 8 |
| Cryptococcus neoformans | Moderate Activity | 2 - 8 |
| Aspergillus fumigatus | Moderate Activity | ≤ 8 |
| Candida spp. | Moderate Activity | ≤ 8 |
| Torulopsis glabrata | Not Specified | ≤ 8 |
| Rhodotorula spp. | Not Specified | ≤ 8 |
| Dermatophytes | Not Specified | ≤ 8 |
| Fusarium spp. | Comparatively Resistant | ≥ 16 |
| Aspergillus niger | Not Specified | ≥ 16 |
| Aspergillus flavus | Not Specified | ≥ 16 |
| Malassezia furfur | Not Specified | ≥ 16 |
| Pseudallescheria boydii | Not Specified | ≥ 16 |
| Zygomycetes | Broad-spectrum activity | Not Specified |
| Dematiaceous molds | Broad-spectrum activity | Not Specified |
Note: "Moderate Activity" indicates that the compounds were effective, though specific MIC values were not consistently provided in the initial screening reports.
II. In Vivo Efficacy
In vivo studies in murine models have substantiated the in vitro antifungal activity of pradimicins.
Table 2: In Vivo Therapeutic Efficacy of Pradimicin A
| Infection Model | Animal Model | Pathogen | Efficacy |
| Systemic Infection | Mice (normal and immunocompromised) | Candida albicans | Highly Effective |
| Systemic Infection | Mice (normal and immunocompromised) | Cryptococcus neoformans | Therapeutically Active |
| Systemic Infection | Mice (normal and immunocompromised) | Aspergillus fumigatus | Therapeutically Active |
| Lung Candidiasis | Mice | Candida albicans | Therapeutically Efficacious |
| Lung Aspergillosis | Mice | Aspergillus fumigatus | Therapeutically Efficacious |
| Vaginal Candidiasis | Mice | Candida albicans | Therapeutically Efficacious |
| Skin Infection | Mice | Trichophyton mentagrophytes | Therapeutically Efficacious |
III. Antiviral and Cytotoxicity Profile
Beyond their antifungal properties, some pradimicins have demonstrated antiviral activity. A crucial aspect of preliminary screening is the assessment of cytotoxicity to gauge the therapeutic index.
Table 3: Antiviral Activity and Cytotoxicity of Pradimicin A
| Activity | Cell/Virus | Metric | Value |
| Antiviral Activity | Influenza Virus | IC50 | 6.8 µg/mL |
| Cytotoxicity | Various Cultured Mammalian Cells | Non-cytotoxic concentration | 100 - 500 µg/mL |
| Acute Toxicity | Mice (single administration) | LD50 (intravenous) | 120 mg/kg |
| Acute Toxicity | Mice (single administration) | LD50 (intramuscular) | > 400 mg/kg |
IV. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are standardized protocols for key assays.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials : 96-well microtiter plates, sterile culture broth (e.g., RPMI-1640), fungal inoculum, pradimicin compound, incubator.
-
Protocol :
-
Prepare a stock solution of the pradimicin compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing culture broth.
-
Prepare a standardized fungal inoculum suspension (e.g., 0.5 McFarland standard).
-
Inoculate each well with the fungal suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials : 96-well plates, mammalian cell line (e.g., HeLa, HepG2), culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), pradimicin compound.
-
Protocol :
-
Seed the mammalian cells in the 96-well plates and allow them to adhere overnight.
-
Expose the cells to various concentrations of the pradimicin compound for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
-
V. Visualizations
Diagram 1: Proposed Mechanism of Action of Pradimicins
Caption: Proposed mechanism of action for pradimicin antifungal activity.
Diagram 2: General Workflow for Preliminary Biological Screening
Caption: A generalized workflow for the preliminary biological screening of novel compounds like pradimicins.
References
- 1. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antifungal antibiotics, pradimicins D and E. Glycine analogs of pradimicins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Fradicin: A Promising Lead Compound for Antifungal Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin, an antibiotic discovered in the laboratory of Nobel laureate Selman Waksman, has emerged as a promising scaffold for the development of novel antifungal agents. While historically listed among other significant discoveries from Waksman's era, such as streptomycin (B1217042) and neomycin, the detailed scientific exploration of its potential has been more extensively documented under the closely related "pradimicin" class of antibiotics.[1][2][3][4] This guide will synthesize the available technical information on this compound and the broader pradimicin family, positioning it as a valuable lead compound for antifungal drug discovery. The pradimicins are a unique class of antibiotics produced by actinomycetes and are noted for their broad-spectrum antifungal activity.[2]
Mechanism of Action
The primary mechanism of action of the pradimicin class, and by extension this compound, is its unique interaction with the fungal cell wall. Unlike many other antifungal agents that target the cell membrane's ergosterol (B1671047) or intracellular processes, pradimicins bind to D-mannoside residues present in the mannoproteins of the fungal cell wall.[2] This binding is dependent on the presence of calcium ions, forming a ternary complex between the drug, the mannoside, and calcium.[2] The formation of this complex disrupts the integrity of the fungal cell membrane, leading to cell death. This novel mechanism of action makes it an attractive candidate for overcoming resistance to existing antifungal drugs.
dot
Caption: Mechanism of action of this compound (pradimicin).
Biological Activity
This compound and its analogues exhibit a broad spectrum of antifungal activity against a variety of clinically significant yeasts and molds.
Antifungal Activity
Studies on pradimicin A and its derivative, BMS-181184, have demonstrated potent activity against Candida species (including azole-resistant strains), Cryptococcus neoformans, and Aspergillus fumigatus.[1] The fungicidal activity is a key feature, indicating the potential for effective clearance of fungal infections.
Antiviral Activity
In addition to its antifungal properties, pradimicin A has also shown potent antiviral activity, particularly against enveloped viruses like HIV.[5]
Quantitative Data
The following tables summarize the available quantitative data for this compound/pradimicin and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pradimicin Derivative BMS-181184 Against Various Fungi
| Fungal Species | MIC Range (µg/mL) |
| Candida spp. | ≤8 |
| Cryptococcus neoformans | ≤8 |
| Aspergillus fumigatus | ≤8 |
| Dermatophytes | ≤8 |
| Aspergillus niger | ≥16 |
| Aspergillus flavus | ≥16 |
| Fusarium spp. | ≥16 |
Data sourced from studies on the pradimicin derivative BMS-181184.
Table 2: IC50 and LD50 Values for Pradimicin A
| Activity | Organism/Cell Line | Value |
| Antiviral IC50 | Influenza Virus | 6.8 µg/mL[1] |
| LD50 (intravenous) | Mice | 120 mg/kg[1] |
| LD50 (intramuscular) | Mice | >400 mg/kg[1] |
| Cytotoxicity | Mammalian Cells | Non-cytotoxic at 100-500 µg/mL[1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound and its analogues as lead compounds.
Broth Macrodilution Antifungal Susceptibility Testing (Based on NCCLS M27-A)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Preparation of Antifungal Stock Solution:
-
Dissolve the antifungal agent (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 1280 µg/mL).
2. Preparation of Inoculum:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
3. Assay Procedure:
-
Prepare serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in test tubes.
-
Add an equal volume of the prepared inoculum to each tube.
-
Include a drug-free growth control tube and a sterile uninoculated control tube.
-
Incubate the tubes at 35°C for 48-72 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 80% or 100% reduction) compared to the drug-free growth control.
dot
Caption: Workflow for Broth Macrodilution Antifungal Susceptibility Testing.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of mammalian cells.
1. Cell Seeding:
-
Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Include wells with untreated cells as a control.
-
Incubate for 24-72 hours.
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours, during which viable cells will convert MTT to formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
This compound as a Lead Compound for Drug Discovery
The unique mechanism of action, broad antifungal spectrum, and fungicidal properties of the pradimicin class make this compound an excellent lead compound for the development of new antifungal drugs. Its efficacy against resistant strains is particularly noteworthy.
Structure-Activity Relationship (SAR) Studies
Further investigation into the structure-activity relationship of this compound is warranted. Modifications to the aglycone core, the D-amino acid, and the hexose (B10828440) sugar moieties could lead to the development of analogues with improved potency, pharmacokinetic properties, and a broader spectrum of activity.
Future Directions
-
Analogue Synthesis: A focused effort on synthesizing a library of this compound analogues will be crucial for optimizing its therapeutic potential.
-
Combination Therapy: Investigating the synergistic effects of this compound with existing antifungal agents could lead to more effective treatment regimens.
-
Target Identification in Other Pathogens: Given its unique mechanism, exploring the potential of this compound against other pathogens with mannan-containing cell walls is a promising avenue for research.
Conclusion
This compound, as a member of the pradimicin family of antibiotics, represents a compelling starting point for antifungal drug discovery. Its distinct mechanism of action provides a clear advantage in the face of growing antifungal resistance. The data presented in this guide underscore the potential of this compound as a lead compound and provide a framework for its further investigation and development by researchers and drug development professionals.
References
- 1. Selman Waksman - Wikipedia [en.wikipedia.org]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. britannica.com [britannica.com]
- 5. Neo-Fradin (Neomycin PO): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Fradicin: A Historical Linchpin in the Golden Age of Antibiotic Discovery
A Technical Guide on the Historical Significance and Scientific Underpinnings of Fradicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an antibiotic discovered during the mid-20th century's "golden age" of antibiotic research, holds a significant, albeit complex, place in the history of antimicrobial agent development. Isolated from the bacterium Streptomyces fradiae by the renowned Selman Waksman and his team, the work on this compound contributed to the burgeoning field of antibiotic discovery that revolutionized modern medicine.[1][2][3][4] This technical guide delves into the historical context of this compound's discovery, its antimicrobial properties, and the experimental methodologies of the era. While the prominence of this compound was eventually eclipsed by other discoveries from the same organism, namely neomycin, its initial investigation was a crucial step in the systematic screening of soil microorganisms for therapeutic agents.
Introduction: The Dawn of a New Era in Medicine
The 1940s marked a period of intense scientific exploration for novel antimicrobial compounds, largely spurred by the success of penicillin. At the forefront of this research was Dr. Selman Waksman at Rutgers University, whose systematic screening of soil-dwelling microbes, particularly actinomycetes, led to the discovery of numerous antibiotics.[3][4] It was within this fertile research environment that this compound was identified as a promising agent produced by Streptomyces fradiae.[5][6] This discovery was part of a broader effort that established standardized protocols for isolating and testing new antibiotics, laying the groundwork for future drug development.[3]
The Discovery and Origin of this compound
This compound was isolated from cultures of Streptomyces fradiae, a filamentous bacterium found in the soil.[5][6][7][8][9] The discovery was a direct result of the systematic screening methodologies developed in Waksman's laboratory, which involved isolating vast numbers of soil microorganisms and testing their culture filtrates for inhibitory activity against pathogenic bacteria.[3]
It is crucial to address the complex nomenclature surrounding the discoveries from S. fradiae. While this compound was an early name used for an antibiotic substance from this organism, subsequent research led to the isolation and characterization of the neomycin complex. Some historical and chemical database entries suggest that "this compound" or "fradiomycin" may have been an earlier designation for neomycin or a closely related compound within the neomycin family.[10][11] For the purpose of this guide, "this compound" will be discussed in its historical context as one of the bioactive compounds identified from S. fradiae.
Antimicrobial Spectrum and Activity
Early investigations into this compound revealed its inhibitory effects against a range of bacteria. While detailed quantitative data from the initial discovery period is sparse in modern databases, the methodologies of the time would have involved assessing its spectrum of activity against various Gram-positive and Gram-negative bacteria.
Table 1: Representative Antimicrobial Spectrum of Aminoglycoside Antibiotics from Streptomyces
| Microorganism | Typical MIC Range (µg/mL) for Neomycin |
| Staphylococcus aureus | 0.5 - 4 |
| Escherichia coli | 2 - 16 |
| Klebsiella pneumoniae | 2 - 32 |
| Proteus vulgaris | 4 - 64 |
| Pseudomonas aeruginosa | Often resistant (>128) |
| Enterococcus faecalis | 16 - 256 |
Note: This data is representative of neomycin and is intended to provide a general understanding of the antimicrobial profile of aminoglycosides from S. fradiae.
Mechanism of Action
The primary mechanism of action for aminoglycoside antibiotics like those derived from S. fradiae is the inhibition of bacterial protein synthesis. These molecules bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional proteins. This ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound (as an aminoglycoside) on bacterial protein synthesis.
Experimental Protocols of the Era
The study of new antibiotics in the mid-20th century relied on foundational microbiological techniques. The following are detailed methodologies representative of those that would have been used in the investigation of this compound.
Agar (B569324) Diffusion Assay (Kirby-Bauer Method)
This method was a cornerstone for screening antibiotic-producing microorganisms and for assessing the susceptibility of pathogenic bacteria to new antimicrobial agents.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic: A sterile paper disc impregnated with a known concentration of the antibiotic extract (or the this compound-producing S. fradiae colony itself in a primary screen) is placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antibiotic.
Caption: Workflow for the agar diffusion method to test antibiotic susceptibility.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
To quantify the potency of an antibiotic, the broth dilution method was employed to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a series of test tubes containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each tube is inoculated with a standardized concentration of the test bacterium.
-
Controls: A positive control tube (broth with bacteria, no antibiotic) and a negative control tube (broth only) are included.
-
Incubation: The tubes are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
Historical Significance and Legacy
The discovery of this compound was a notable event in the systematic search for antibiotics. While it did not achieve the standalone fame of streptomycin (B1217042) or penicillin, its investigation was integral to the broader research program that yielded neomycin, another clinically important antibiotic from S. fradiae. The work on this compound and other early antibiotics from Waksman's lab had a profound impact:
-
Validated Systematic Screening: It reinforced the efficacy of the systematic screening of soil microorganisms as a fruitful strategy for antibiotic discovery.
-
Expanded the Antimicrobial Armamentarium: The discovery of broad-spectrum antibiotics from S. fradiae provided new tools to combat a wider range of bacterial infections than was possible with penicillin.
-
Foundation for Aminoglycosides: The study of this compound and neomycin contributed to the understanding of the aminoglycoside class of antibiotics, which remains clinically relevant today.
Conclusion
This compound stands as a testament to the methodical and persistent research that characterized the golden age of antibiotic discovery. While the name itself has been largely absorbed into the history of the more commercially successful neomycin, the initial discovery and investigation of this compound were crucial steps in the journey to understand and harness the therapeutic power of Streptomyces fradiae. For modern researchers, the story of this compound serves as a reminder of the foundational work that underpins the field of antimicrobial drug development and the often-iterative nature of scientific discovery.
References
- 1. Selman Waksman - Wikipedia [en.wikipedia.org]
- 2. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 3. acs.org [acs.org]
- 4. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]
- 5. Streptomyces fradiae | PTCC [oldweb.irost.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Streptomyces fradiae - Wikipedia [en.wikipedia.org]
- 8. Streptomyces fradiae | DSM 41550, ATCC 21401, Illinois M68 | BacDiveID:15197 [bacdive.dsmz.de]
- 9. Streptomyces fradiae - NCBI - NLM [ncbi.nlm.nih.gov]
- 10. Fradiomycin B (sulfate); Neomycin B (sulfate) | C23H52N6O25S3 | CID 44134844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fradicin and its Relationship to Neomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of fradicin and its definitive relationship to the well-established aminoglycoside antibiotic, neomycin. Historically, "this compound" was a term used to describe the antibacterial substances produced by the actinomycete Streptomyces fradiae. Current scientific consensus recognizes that the principal active component of this production is the neomycin complex. This document will, therefore, focus on the technical aspects of neomycin, treating "this compound" as a synonymous, albeit archaic, term. This guide will delve into the chemical properties, mechanism of action, antibacterial spectrum, biosynthesis, and resistance mechanisms associated with neomycin. Detailed experimental protocols for its isolation, quantification, and antimicrobial susceptibility testing are provided, along with quantitative data presented for comparative analysis.
Introduction: From this compound to Neomycin
The term "this compound" emerged in the early era of antibiotic discovery, associated with the antimicrobial activity observed from cultures of Streptomyces fradiae. Subsequent research and purification efforts led to the isolation and characterization of a complex of closely related aminoglycoside antibiotics, which were named neomycin. The neomycin complex is primarily composed of neomycin B and its stereoisomer neomycin C, with neomycin B being the most active component. Neamine (B104775) (formerly neomycin A) is a smaller component of the complex. Therefore, for the purposes of modern scientific discourse, "this compound" is considered a historical precursor to the well-defined entity of neomycin.
Chemical and Physical Properties
The neomycin complex consists of aminoglycosides, which are characterized by amino sugars linked by glycosidic bonds. The primary components are neomycin B and neomycin C.
| Property | Neomycin B | Neomycin C | Reference |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ | C₂₃H₄₆N₆O₁₃ | |
| Molar Mass | 614.65 g/mol | 614.65 g/mol | |
| Solubility | Very soluble in water, very slightly soluble in alcohol. | Very soluble in water, very slightly soluble in alcohol. | |
| Structure | Composed of neamine and neobiosamine B. | Stereoisomer of neomycin B. |
Mechanism of Action
Neomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately lead to the production of non-functional proteins and cell death.
The primary target of neomycin is the 30S ribosomal subunit of the bacterial ribosome. By binding to the A-site on the 16S rRNA of the 30S subunit, neomycin interferes with the decoding of mRNA. This binding induces a conformational change in the ribosome, leading to the misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain. Furthermore, neomycin can inhibit the translocation of the ribosome along the mRNA molecule, effectively halting protein synthesis.
Caption: Neomycin's mechanism of action on the bacterial ribosome.
Antibacterial Spectrum
Neomycin is a broad-spectrum antibiotic, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Neomycin Against Various Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Negative | 1 - <8 | |
| Klebsiella pneumoniae | Negative | Varies | |
| Proteus vulgaris | Negative | 0.25 | |
| Enterobacter cloacae | Negative | >16 | |
| Staphylococcus aureus | Positive | Varies | |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | Negative | MIC₅₀: 8, MIC₉₀: 256 |
Synergistic Effects
Neomycin is often used in combination with other antibiotics to broaden its spectrum of activity or to achieve synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities.
Table 2: Synergistic Combinations with Neomycin
| Combination Antibiotic | Target Organisms | Effect | Reference |
| Polymyxin B | Gram-negative bacteria (e.g., Pseudomonas aeruginosa) | Synergistic | |
| Bacitracin | Gram-positive bacteria | Synergistic | |
| Gramicidin | Gram-positive bacteria | Synergistic | |
| Oxytetracycline | Enteropathogenic Gram-negative bacteria | Synergistic | |
| Mupirocin (B1676865) | Staphylococcus aureus (including MRSA) | Potentiation of mupirocin activity |
Biosynthesis of Neomycin
The biosynthesis of neomycin by Streptomyces fradiae is a complex enzymatic process. The pathway involves the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, followed by the sequential addition of sugar moieties. A cluster of neo genes encodes the enzymes responsible for this multi-step synthesis.
Caption: Simplified neomycin biosynthesis pathway in S. fradiae.
Mechanisms of Resistance
Bacterial resistance to neomycin can arise through several mechanisms, primarily enzymatic modification of the antibiotic, alteration of the ribosomal target, and reduced intracellular accumulation.
-
Enzymatic Modification: The most common mechanism of resistance involves the production of aminoglycoside-modifying enzymes (AMEs). These enzymes, such as aminoglycoside phosphotransferases (APHs), inactivate neomycin by adding chemical groups (e.g., phosphate) to the molecule, preventing it from binding to the ribosome. The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacteria.
-
Target Site Alteration: Mutations in the genes encoding the 16S rRNA or ribosomal proteins of the 30S subunit can alter the binding site of neomycin, reducing its affinity and rendering the antibiotic ineffective.
-
Reduced Uptake/Efflux: Bacteria can also develop resistance by decreasing the uptake of neomycin into the cell or by actively pumping it out using efflux pumps.
Caption: Mechanisms of bacterial resistance to neomycin.
Experimental Protocols
Protocol for Neomycin Production and Isolation
This protocol describes the fermentation of Streptomyces fradiae and the subsequent isolation and purification of the neomycin complex.
I. Fermentation
-
Culture Preparation: Inoculate a suitable seed medium with spores of Streptomyces fradiae. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Medium: Prepare a production medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Inoculation and Fermentation: Inoculate the production medium with the seed culture (5-10% v/v). Ferment for 7-10 days at 28-30°C with aeration and agitation.
II. Isolation and Purification
-
Harvesting: Separate the biomass from the fermentation broth by centrifugation or filtration.
-
Cation-Exchange Chromatography: Adjust the pH of the clarified broth to 7.5-8.0 and apply it to a cation-exchange resin column (e.g., Amberlite IRC-50).
-
Elution: Wash the column with water to remove unbound impurities. Elute the bound neomycin with a dilute acid or a salt solution (e.g., 0.5 N H₂SO₄ or 1 M NaCl).
-
Neutralization and Concentration: Neutralize the eluate and concentrate it under reduced pressure.
-
Precipitation: Precipitate the neomycin from the concentrated solution by adding an organic solvent such as acetone (B3395972) or methanol.
-
Drying: Collect the precipitate by filtration and dry it under vacuum.
Caption: Workflow for neomycin production and isolation.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of neomycin against a bacterial strain.
-
Prepare Neomycin Stock Solution: Dissolve neomycin sulfate (B86663) in a suitable sterile solvent (e.g., water or broth) to a known high concentration (e.g., 1024 µg/mL).
-
Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the neomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of neomycin that shows no visible bacterial growth (turbidity).
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Neomycin
This protocol provides a general method for the quantification of neomycin using HPLC with pre-column derivatization and UV detection.
-
Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of neomycin sulfate of known concentrations in water or a suitable buffer.
-
Sample Extraction: For formulated products (e.g., ointments), extract the neomycin using a suitable solvent system, which may involve a liquid-liquid extraction or solid-phase extraction.
-
-
Derivatization:
-
To a known volume of the standard or sample solution, add a derivatizing agent such as 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (B127526) (OPA) in an appropriate buffer.
-
Incubate the mixture under controlled temperature and time to allow for the complete reaction.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the derivatizing agent used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized neomycin (e.g., 350 nm for DNFB derivatives).
-
-
Quantification:
-
Inject the derivatized standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the neomycin derivative against the concentration of the standard solutions.
-
Determine the concentration of neomycin in the samples by interpolating their peak areas on the calibration curve.
-
Conclusion
The antibiotic originally referred to as this compound is now known and extensively characterized as neomycin, a potent broad-spectrum aminoglycoside produced by Streptomyces fradiae. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it an effective agent against a variety of pathogens. Understanding its biosynthesis, mechanisms of resistance, and synergistic potential is crucial for its continued application in clinical and research settings. The detailed protocols provided in this guide offer a foundation for the consistent and reliable study and application of this important antibiotic.
Exploring the Bioactivity of Aminoglycoside Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for the bioactivity of "fradicin derivatives" did not yield specific research detailing the synthesis and evaluation of a series of such compounds. This compound is an aminoglycoside antibiotic, a class that includes well-studied compounds like neomycin and kanamycin (B1662678). This guide, therefore, utilizes neomycin and kanamycin derivatives as illustrative examples to provide a comprehensive framework for exploring the bioactivity of novel aminoglycoside derivatives. The methodologies, data presentation, and mechanistic insights are based on published research for these related compounds and serve as a template for potential future studies on this compound derivatives.
Introduction
Aminoglycosides are a potent class of bactericidal antibiotics that have been a cornerstone in the treatment of serious Gram-negative bacterial infections for decades. Their mechanism of action involves binding to the bacterial 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis. However, the emergence of antibiotic resistance has necessitated the development of novel derivatives with improved efficacy and a broader spectrum of activity. This technical guide outlines the key aspects of exploring the bioactivity of aminoglycoside derivatives, with a focus on synthesis, antimicrobial evaluation, and mechanistic studies, using neomycin and kanamycin as case studies.
Synthesis of Aminoglycoside Derivatives
The chemical modification of aminoglycosides is a key strategy to overcome resistance mechanisms and enhance their antibacterial properties. Common strategies involve modifications at various hydroxyl and amino groups of the core structure. For instance, selective modification of the 6″-hydroxyl group of kanamycin A has been shown to increase its antibacterial activity.
A general workflow for the synthesis and evaluation of aminoglycoside derivatives is depicted below.
Methodological & Application
Production of Antibiotics by Fradicin Fermentation: Application Notes and Protocols
A General Guideline for the Production of Aminoglycoside and Macrolide Antibiotics from Streptomyces fradiae
Introduction
Streptomyces fradiae is a notable actinomycete bacterium renowned for its capacity to produce a variety of commercially significant antibiotics. While the term "fradicin" is not widely associated with a specific antibiotic in current literature, this document provides a comprehensive guide to the fermentation and production optimization of two major classes of antibiotics produced by S. fradiae: the aminoglycoside antibiotic, neomycin, and the macrolide antibiotic, tylosin (B1662201). These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the study and optimization of antibiotic production from Streptomyces fradiae. The principles and methodologies outlined herein can be adapted for the production of other secondary metabolites from this versatile microorganism.
Data Presentation: Optimizing Antibiotic Production
The yield of antibiotics from Streptomyces fradiae is highly dependent on the fermentation conditions, including media composition, pH, temperature, and aeration. Below are tables summarizing quantitative data from various studies on neomycin and tylosin production, illustrating the impact of different fermentation parameters.
Table 1: Fermentation Parameters for Neomycin Production by Streptomyces fradiae
| Parameter | Condition | Neomycin Yield | Reference |
| Fermentation Type | Solid-State Fermentation (SSF) | 19,642 g/kg dry coconut oil cake | [1][2] |
| Substrate | Coconut oil cake | 19,642 g/kg | [1][2] |
| Moisture Content | 45% | 19,642 g/kg | [1] |
| Initial pH | 7.2 | 19,642 g/kg | [1] |
| Temperature | 30°C | 19,642 g/kg | [1] |
| Incubation Time | 8 days | 19,642 g/kg | [1] |
| Optimized Nutrients | 2.00% Ammonium chloride, 1.50% Sodium nitrate, 0.250% L-histidine, 0.250% Ammonium nitrate | 20,000 g/kg (predicted) | [1][2] |
| Fermentation Type | Submerged Fermentation | 10,849 U/mL | [3] |
| Optimized Medium | 73.98 g/L Soluble starch, 9.23 g/L Peptone, 5.99 g/L (NH₄)₂SO₄ | 10,849 U/mL | [3] |
| Temperature | 35°C | 10,849 U/mL | [3] |
| Incubation Time | 7 days | 10,849 U/mL | [3] |
| Mineral Addition | 10.8 µg/mL Ca, 1.0 µg/mL Fe, 0.115 µg/mL Zn, 0.1% K₂HPO₄ | Maximal yield (qualitative) | [4] |
Table 2: Fermentation Parameters for Tylosin Production by Streptomyces fradiae
| Parameter | Condition | Tylosin Yield | Reference |
| Fermentation Type | Submerged Fermentation (Airlift Bioreactor) | 13.5 g/L | [5] |
| Carbon Source | 80 g/L Raw cornmeal (fed-batch) | 13.5 g/L | [5] |
| Nitrogen Source | 12 g/L Soybean meal, 14 g/L Fish meal | 7.2 g/L | [5] |
| pH | 7.0 - 7.5 | 5.7 g/L | [5] |
| Temperature | 32°C | 5.7 g/L | [5] |
| Incubation Time | 10 days | 13.5 g/L | [5] |
| Fermentation Type | Submerged Fermentation (Shake Flask) | 6889.72 ± 70.25 µg/mL | [6] |
| Medium | Complex fermentation medium with soybean oil, corn flour, fish meal, etc. | 6889.72 ± 70.25 µg/mL | [6] |
| Incubation Time | Not specified | 6889.72 ± 70.25 µg/mL | [6] |
| Fermentation Type | Solid-State Fermentation (SSF) | 4500 µg/g substrate | [7] |
| Substrate | Wheat bran | 4500 µg/g | [7] |
| Moisture Content | 70% | 4500 µg/g | [7] |
| Initial pH | 9.2 | 4500 µg/g | [7] |
| Temperature | 30°C | 4500 µg/g | [7] |
| Supplements | Lactose and sodium glutamate | 4500 µg/g | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the production and analysis of neomycin and tylosin are provided below.
Protocol 1: Inoculum Development for Streptomyces fradiae
-
Strain Maintenance: Maintain Streptomyces fradiae on agar (B569324) slants containing (g/L): glucose 4, yeast extract 5, and peptone 10. Subculture monthly and store at 4 ± 1°C.[1]
-
Spore Suspension Preparation: Prepare a spore suspension by adding sterile distilled water to a mature (9-day-old) agar slant and gently scraping the surface to release the spores. Adjust the spore concentration as required for inoculation.[1]
-
Seed Culture Medium: Prepare the seed culture medium with the following composition (g/L): soluble starch 20, tryptone soy broth 20, yeast extract 3, CaCO₃ 3, K₂HPO₄ 1, and MgSO₄·7H₂O 0.025. Adjust the initial pH to 7.2 before autoclaving at 121°C for 20 minutes.[1]
-
Inoculation and Incubation: Inoculate 100 mL of the sterile seed culture medium in a 500 mL Erlenmeyer flask with 1 mL of the spore suspension. Incubate the culture for 4 days on a rotary shaker at 160 rpm and 30°C.[1]
Protocol 2: Solid-State Fermentation (SSF) for Neomycin Production
-
Substrate Preparation: Use coconut oil cake as the solid substrate. In a 500 mL Erlenmeyer flask, take 10 g of the substrate and add 0.2 g of yeast extract.[1]
-
Moisture and pH Adjustment: Adjust the moisture content to 45% and the initial pH to 7.2.[1]
-
Sterilization: Sterilize the flasks at 121°C for 20 minutes.[1]
-
Inoculation: Inoculate each flask with 2.0 mL of the seed culture.[1]
-
Incubation: Incubate the cultures statically at 30°C for 8 days.[1]
-
Extraction: After incubation, extract the neomycin from the solid substrate for quantification.
Protocol 3: Submerged Fermentation for Tylosin Production
-
Production Medium: Prepare the fermentation medium containing (per liter): 41.4 g soybean oil, 14 g corn flour, 8 g corn protein flour, 7 g fish meal, 2 g cottonseed flour, 4 g peanut meal, 5 g hot fried soybean cake flour, 0.9 g betaine (B1666868) hydrochloride, 6 mg CoCl₂·6H₂O, 4 mg NiSO₄·6H₂O, 0.1 g (NH₄)₂HPO₄, 0.3 g MgSO₄·7H₂O, and 2 g CaCO₃. Adjust the initial pH to 7.0.[6]
-
Inoculation: Inoculate the production medium with a suitable volume of the seed culture.
-
Incubation: Incubate the culture in a shake flask or bioreactor under controlled conditions of temperature (e.g., 32°C) and agitation.[5]
-
Fed-Batch Strategy (for bioreactors): For enhanced production, a fed-batch strategy can be employed, where a concentrated feed of the carbon source (e.g., raw cornmeal) is added periodically during the fermentation.[5]
Protocol 4: Quantification of Neomycin by HPLC
-
Sample Preparation: Extract neomycin from the fermentation broth or solid substrate. Filter the extract through a 0.45 µm filter.
-
HPLC System: Use a Waters HPLC system with a Waters ODS-2 C₁₈ Spherisorb column.[1]
-
Mobile Phase: Prepare a mobile phase of water-acetone (50:50) containing 11.6 mM heptafluorobutyric acid.[1]
-
Chromatographic Conditions:
-
Quantification: Prepare a standard curve using neomycin standards of known concentrations. Calculate the concentration of neomycin in the samples by comparing their peak areas to the standard curve.
Protocol 5: Quantification of Tylosin by HPLC
-
Sample Preparation: Centrifuge the fermentation broth to remove cell debris. Filter the supernatant through a 0.22-μm filter.[6]
-
HPLC System: Use an Agilent 1200 HPLC system or equivalent with a Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 μm).[8]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve with tylosin standards. Determine the concentration of tylosin in the samples based on the peak areas from the chromatograms.
Visualizations: Biosynthetic and Regulatory Pathways
The production of neomycin and tylosin is governed by complex biosynthetic pathways encoded by dedicated gene clusters and regulated by intricate signaling networks.
Caption: Workflow for Neomycin Production.
Caption: Simplified Neomycin Biosynthetic Pathway.
Caption: Regulatory Cascade of Tylosin Biosynthesis.
References
- 1. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Tylosin production by Streptomyces fradiae using raw cornmeal in airlift bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Fradicin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fradicin, a polyene antifungal agent produced by Streptomyces fradiae, exhibits significant potential in agricultural and pharmaceutical applications. This document provides a comprehensive guide to the extraction and purification of this compound from S. fradiae fermentation cultures. The protocols detailed herein are compiled from established methodologies for polyene antibiotic isolation and are intended to serve as a foundational framework for laboratory-scale production. While specific quantitative data for this compound are not widely available, this guide presents a robust workflow that can be optimized to achieve high-purity this compound suitable for further research and development.
Introduction
Streptomyces fradiae is a notable actinomycete known for its production of various bioactive secondary metabolites, including the polyene antibiotic, this compound.[1] Polyenes are characterized by a macrocyclic lactone ring with a series of conjugated double bonds. This structural feature is responsible for their antifungal activity, which is mediated by their interaction with ergosterol (B1671047) in fungal cell membranes. The effective isolation and purification of this compound are critical for its characterization, evaluation of its biological activity, and potential development as a therapeutic or agricultural agent. This document outlines a multi-step protocol for the extraction and purification of this compound, drawing upon established methods for similar polyene compounds.[2][3]
Materials and Equipment
Reagents
-
Streptomyces fradiae strain (e.g., ATCC 10745, NRRL B-1195)[1]
-
Culture media components (e.g., Tryptone Soya Broth, ISP2 agar (B569324), R5 medium)[2]
-
Solvents (analytical grade): n-butanol, methanol (B129727), ethyl acetate, chloroform (B151607), acetonitrile[2][4]
-
Chromatography resins: Silica (B1680970) gel (60-120 mesh), C18 reversed-phase silica gel[2][4]
-
Ammonium sulfate
-
Deionized water
-
Standard laboratory reagents for media preparation and pH adjustment
Equipment
-
Shaking incubator
-
Bioreactor (for large-scale fermentation)
-
Centrifuge
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Spectrophotometer
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Standard laboratory glassware
Experimental Protocols
Fermentation of Streptomyces fradiae
This protocol describes the cultivation of S. fradiae for the production of this compound.
3.1.1. Seed Culture Preparation
-
Prepare ISP2 agar plates (malt extract 10 g/L, yeast extract 4 g/L, glucose 4 g/L, agar 20 g/L).
-
Inoculate the plates with a spore suspension or a mycelial fragment of S. fradiae.
-
Incubate at 28-30°C for 5-7 days until sporulation is observed.
-
Inoculate a 250 mL flask containing 50 mL of Tryptone Soya Broth (TSB) with a loopful of spores or a small agar plug of mycelial growth.
-
Incubate the seed culture at 28-30°C for 48 hours on a rotary shaker at 220 rpm.[2]
3.1.2. Production Culture
-
Prepare the production medium (e.g., R5 medium: sucrose (B13894) 51.5 g/L, yeast extract 2.5 g/L, peptone 5 g/L, malt (B15192052) extract 3 g/L, glucose 10 g/L).[2]
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture in a bioreactor or shake flasks at 28-30°C for 120 hours.[2] Maintain agitation and aeration to ensure optimal growth and secondary metabolite production.
Diagram 1: Fermentation Workflow
Caption: Workflow for the fermentation of S. fradiae to produce this compound.
Extraction of Crude this compound
This protocol outlines the initial extraction of this compound from the fermentation broth. Polyene antibiotics are often sensitive to pH, light, and heat, so it is crucial to perform these steps expeditiously and with protection from light where possible.[3]
-
Harvesting: After fermentation, harvest the culture broth by centrifugation at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
Method A: Mycelial Extraction: Since many polyenes are intracellular or membrane-bound, extraction of the mycelial cake is often effective. Resuspend the mycelial pellet in a suitable solvent such as methanol or n-butanol (1:1, v/v).[2]
-
Method B: Whole Broth Extraction: Alternatively, extract the entire culture broth with an equal volume of n-butanol.[2]
-
-
Agitation: Agitate the mixture vigorously for 1-2 hours at room temperature, protected from light.
-
Phase Separation: Separate the organic phase containing the crude extract from the aqueous phase and cell debris by centrifugation or using a separatory funnel.
-
Concentration: Concentrate the organic extract to a crude residue using a rotary evaporator at a temperature not exceeding 40°C.
Diagram 2: Extraction Workflow
Caption: General workflow for the extraction of crude this compound.
Purification of this compound
A multi-step purification process is typically required to obtain pure this compound. This protocol employs silica gel chromatography followed by reversed-phase chromatography.
3.3.1. Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as chloroform or a mixture of chloroform and methanol.[4]
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in chloroform (e.g., from 100% chloroform to a 90:10 chloroform:methanol mixture).[4]
-
Fraction Collection: Collect fractions and monitor for the presence of the active compound using a bioassay (e.g., against a susceptible fungal strain like Candida albicans) or by thin-layer chromatography (TLC).
-
Pooling and Concentration: Pool the active fractions and concentrate them under reduced pressure.
3.3.2. Reversed-Phase Chromatography (HPLC)
-
Column: Use a C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly used for the purification of polyenes.[2] For example, a gradient of 30% to 100% methanol in water over 90 minutes can be effective.[2]
-
Sample Preparation: Dissolve the partially purified this compound from the silica gel step in the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the HPLC system and collect fractions corresponding to the major peaks detected by the UV detector (polyenes typically have characteristic UV absorption maxima between 300 and 400 nm).
-
Purity Analysis and Final Product: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a powder.
Data Presentation
Due to the lack of specific published data for this compound, the following table presents a generalized summary of expected outcomes at each stage of the purification process, based on typical results for polyene antibiotics. Researchers should aim to collect and tabulate their own data in a similar format to track purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | - | - | - | 100 | 1 |
| Silica Gel Chromatography | - | - | - | - | - |
| Reversed-Phase HPLC | - | - | - | - | - |
Note: Quantitative data needs to be determined empirically. Total activity can be assessed using a bioassay, and protein concentration can be measured using standard methods like the Bradford assay, although for crude extracts, dry weight may be a more appropriate measure.
Concluding Remarks
The protocols provided in this application note offer a detailed and logical workflow for the extraction and purification of this compound from Streptomyces fradiae. The methodologies are based on established techniques for the isolation of polyene antibiotics and provide a solid foundation for researchers. It is important to emphasize that optimization of various parameters, including fermentation conditions, solvent systems, and chromatography gradients, will be necessary to achieve the highest possible yield and purity of this compound. Careful monitoring of bioactivity and purity at each step is essential for a successful purification campaign. The instability of polyenes also necessitates careful handling to avoid degradation.[3]
References
- 1. Streptomyces fradiae | PTCC [oldweb.irost.org]
- 2. Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fradicin In Vitro Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial assays of Fradicin. The methodologies outlined below are essential for determining the efficacy of this compound against various bacterial strains and assessing its potential cytotoxic effects.
Introduction
This compound is an antibiotic that has demonstrated inhibitory effects against a range of bacteria. To rigorously evaluate its antibacterial properties for potential therapeutic applications, standardized in vitro assays are crucial. This document details the necessary protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and for assessing its cytotoxicity against mammalian cell lines.
Data Presentation
The following table summarizes hypothetical quantitative data for the in vitro antibacterial activity and cytotoxicity of this compound. This structured format allows for easy comparison of its efficacy and safety profile.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Cytotoxicity (IC50) on Mammalian Cells (µg/mL) |
| Staphylococcus aureus | 8 | 16 | > 128 |
| Streptococcus pyogenes | 4 | 8 | > 128 |
| Escherichia coli | 32 | 64 | > 128 |
| Pseudomonas aeruginosa | 64 | > 128 | > 128 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][2][3] This assay identifies the lowest concentration of a substance that prevents the visible growth of a bacterium.[4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[5]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland standard
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[7]
-
-
Result Interpretation:
Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[8][9]
Materials:
-
Mammalian cell line (e.g., hepatocytes, fibroblasts)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Sterile 96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.[9]
-
Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Mechanism of Action
While the precise mechanism of action for all antibiotics varies, they generally function by targeting essential cellular processes in bacteria.[10] Common mechanisms include:
-
Inhibition of Cell Wall Synthesis: Drugs like beta-lactams prevent the cross-linking of peptidoglycan, leading to a weakened cell wall and eventual cell lysis.[10][11]
-
Inhibition of Protein Synthesis: Some antibiotics bind to the bacterial ribosomes (30S or 50S subunits) and interfere with the translation of mRNA into proteins.[12]
-
Disruption of Membrane Function: Certain antibiotics can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[11][12]
-
Inhibition of Nucleic Acid Synthesis: These agents can interfere with DNA replication or transcription.[11][12]
-
Inhibition of Metabolic Pathways: Some antibiotics act as antimetabolites, blocking essential metabolic pathways like folic acid synthesis.[11][12]
Further studies would be required to elucidate the specific molecular target of this compound.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Cytotoxicity Assay.
References
- 1. protocols.io [protocols.io]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. idexx.dk [idexx.dk]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance [mdpi.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 12. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Fradicin
For: Researchers, Scientists, and Drug Development Professionals
Subject: Standardized Methodologies for Determining the Minimum Inhibitory Concentration (MIC) of Fradicin
Introduction
This compound is an aminoglycoside antibiotic. The determination of its Minimum Inhibitory Concentration (MIC) is crucial for assessing its antimicrobial activity and for guiding its potential therapeutic applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1] These application notes provide detailed protocols for determining the MIC of this compound using standardized broth microdilution and agar (B569324) dilution methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Mechanism of Action of this compound (as an Aminoglycoside)
Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves the binding of the antibiotic to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in cell death.
Experimental Protocols
Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method. The choice of method may depend on the specific research needs and the number of isolates to be tested.
This method is a widely used technique for determining the MIC of antimicrobial agents and is suitable for testing multiple isolates simultaneously.[1]
3.1.1. Materials
-
This compound powder of known purity
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control (QC) strains with known MIC values for aminoglycosides (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[5][6]
3.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable sterile solvent to create a high-concentration stock solution. The solvent should be chosen based on the solubility of this compound and should not affect microbial growth.
-
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is typically 10 to 20 times the highest concentration to be tested.
-
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate from columns 2 to 12.
-
Add 100 µL of the this compound working stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 50 µL from the wells in column 10 after mixing.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (from columns 1 to 11) with 50 µL of the diluted bacterial suspension. This will result in a final volume of 100 µL per well.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.
-
The results should be interpreted as susceptible, intermediate, or resistant by comparing the MIC value to established breakpoints from organizations like CLSI.[7][8]
-
The agar dilution method is considered a reference method for MIC testing and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[9]
3.2.1. Materials
-
This compound powder of known purity
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Inoculum replicating device (optional but recommended)
-
Quality control (QC) strains with known MIC values for aminoglycosides
3.2.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound as described in the broth microdilution method.
-
-
Preparation of Agar Plates with this compound:
-
Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the this compound dilution to 9 parts of the molten MHA (e.g., 2 mL of this compound dilution to 18 mL of MHA). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar-fradicin mixture into sterile petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar to solidify completely at room temperature.
-
Prepare a growth control plate containing MHA without any this compound.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland).
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. An inoculum replicating device can be used to deliver a standardized volume.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation site should be disregarded.
-
The growth control plate should show confluent growth.
-
Data Presentation
Quantitative MIC data should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Example of MIC Data Presentation for this compound
| Microorganism (Strain ID) | This compound MIC (µg/mL) | Quality Control Range (µg/mL) | Interpretation |
| Escherichia coli (ATCC 25922) | [Insert experimental value] | [Insert CLSI range] | [Susceptible/Intermediate/Resistant] |
| Staphylococcus aureus (ATCC 29213) | [Insert experimental value] | [Insert CLSI range] | [Susceptible/Intermediate/Resistant] |
| Pseudomonas aeruginosa (ATCC 27853) | [Insert experimental value] | [Insert CLSI range] | [Susceptible/Intermediate/Resistant] |
| [Test Isolate 1] | [Insert experimental value] | N/A | [Susceptible/Intermediate/Resistant] |
| [Test Isolate 2] | [Insert experimental value] | N/A | [Susceptible/Intermediate/Resistant] |
Quality Control
The accuracy and reproducibility of MIC testing are paramount. Therefore, it is essential to include appropriate quality control measures in each assay.[10][11]
-
Reference Strains: Always include well-characterized reference strains with known MIC values for the antimicrobial agent being tested.[5][6]
-
Growth and Sterility Controls: A growth control (medium with inoculum but no antibiotic) and a sterility control (medium only) must be included to ensure the viability of the inoculum and the sterility of the medium, respectively.
-
Adherence to Standards: All procedures, including media preparation, inoculum standardization, incubation conditions, and result interpretation, should strictly adhere to established guidelines from organizations like CLSI.[2][4]
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Strict adherence to standardized protocols and the inclusion of appropriate quality controls are essential for generating accurate and reproducible data. This information is critical for the preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. bsac.org.uk [bsac.org.uk]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Antifungal Susceptibility Testing
Topic: Fradicin and Pradimicin Antifungal Susceptibility Testing Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clarification on "this compound"
It is important to clarify that the term "this compound" is a synonym for Neomycin, an aminoglycoside antibiotic primarily known for its potent antibacterial activity.[1][2][3] Standard pharmacological references indicate that neomycin is not effective against fungal infections.[4][5][6] While some research has explored creating hybrid molecules from neomycin to imbue them with antifungal properties, neomycin itself is not used for antifungal susceptibility testing.[7]
This document will therefore focus on a similarly named but distinct class of true antifungal agents: the Pradimicins . Pradimicins are a class of antifungal compounds with a novel mechanism of action, making them a relevant subject for detailed susceptibility testing protocols.[8]
Pradimicins: A Novel Class of Antifungal Agents
Pradimicins are characterized by their unique mechanism of action, which involves binding to D-mannoside residues present on the fungal cell wall in a calcium-dependent manner.[8][9][10][11] This interaction leads to the disruption of the fungal cell membrane's integrity, resulting in cell death.[8][12] A derivative of this class, BMS-181184, has demonstrated a broad spectrum of in vitro activity against various clinically important fungi.[8][13]
Data Presentation: In Vitro Susceptibility of Fungi to Pradimicin Derivative (BMS-181184)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the pradimicin derivative BMS-181184 against a range of fungal species. This data is compiled from published in vitro studies.
Table 1: MIC of BMS-181184 against Yeast Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 135 | ≤0.03 - 8 | 4 |
| Candida glabrata | 10 | 2 - 4 | 4 |
| Candida krusei | 10 | 1 - 4 | 2 |
| Candida parapsilosis | 10 | 2 - 4 | 4 |
| Candida tropicalis | 10 | 2 - 8 | 8 |
| Cryptococcus neoformans | 32 | 0.5 - 8 | 4 |
Data extracted from studies utilizing broth macrodilution methods based on NCCLS (now CLSI) guidelines.[13][14]
Table 2: MIC of BMS-181184 against Filamentous Fungi (Moulds)
| Fungal Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Aspergillus fumigatus | 37 | 4 - 16 | 7.99 |
| Aspergillus flavus | 6 | 8 - ≥16 | 13.86 |
| Aspergillus niger | 6 | 8 - ≥16 | 13.86 |
| Aspergillus terreus | 7 | 4 - 16 | 9.24 |
Data extracted from studies utilizing broth microdilution methods.[15][16] It is important to note that pradimicins generally show higher MIC values against Aspergillus species compared to itraconazole (B105839) and amphotericin B.[17]
Signaling Pathway and Experimental Workflow
Pradimicin's Mechanism of Action
The following diagram illustrates the proposed mechanism of action for pradimicins.
General Antifungal Susceptibility Testing Workflow
The diagram below outlines the general workflow for determining the antifungal susceptibility of a compound like pradimicin.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and are adapted for testing a novel antifungal agent like pradimicin.
Protocol 1: Broth Microdilution Method (Adapted from CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][18][19][20][21][22][23]
Materials:
-
Pradimicin (or derivative) stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or water
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of pradimicin in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the pradimicin stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Dispense 100 µL of each dilution into the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the pradimicin dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours (for yeasts) or longer for some moulds.
-
-
Reading and Interpretation:
-
Visually or spectrophotometrically determine the lowest concentration of pradimicin that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This concentration is the MIC.
-
Protocol 2: Disk Diffusion Method (Adapted from CLSI M44)
This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.[24][25][26][27][28]
Materials:
-
Filter paper disks (6 mm diameter)
-
Pradimicin solution of a known concentration
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolate
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a standardized amount of pradimicin solution and allow them to dry.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation and Disk Placement:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Aseptically place the pradimicin-impregnated disk onto the center of the inoculated agar surface.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area with no fungal growth) around the disk in millimeters.
-
-
Interpretation:
-
The size of the zone of inhibition correlates with the susceptibility of the fungus to the agent. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.
-
Protocol 3: Agar Dilution Method
This method is another way to determine the MIC and is considered a reference method.
Materials:
-
Pradimicin stock solution
-
Molten Mueller-Hinton agar (or other suitable agar)
-
Sterile petri dishes
-
Fungal isolate
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
Procedure:
-
Plate Preparation:
-
Prepare a series of twofold dilutions of pradimicin in a suitable solvent.
-
Add a specific volume of each pradimicin dilution to molten agar to achieve the desired final concentrations in the agar.
-
Pour the agar-pradimicin mixture into sterile petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10^4 CFU/spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate a fixed volume of the prepared fungal suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Examine the plates for fungal growth at the inoculation spots.
-
The MIC is the lowest concentration of pradimicin that inhibits visible growth of the fungus.
-
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Neomycin Topical: MedlinePlus Drug Information [medlineplus.gov]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. New Application of Neomycin B–Bisbenzimidazole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pradimicin A, a mannose-binding natural product: Its molecular recognition mechanism and applications [glycoforum.gr.jp]
- 10. Spectroscopic studies on the interaction of pradimicin BMY-28864 with mannose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 16. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 21. researchgate.net [researchgate.net]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. njccwei.com [njccwei.com]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. standards.globalspec.com [standards.globalspec.com]
- 26. intertekinform.com [intertekinform.com]
- 27. webstore.ansi.org [webstore.ansi.org]
- 28. Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS Analysis of Fradicin (Neomycin) and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin, also commonly known as Neomycin (and its active component Framycetin), is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. It is effective against a variety of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[1][2] Due to its poor oral absorption, this compound is primarily used topically to treat skin, eye, and ear infections, or orally for gastrointestinal tract decontamination.[3][4]
This document provides detailed application notes and protocols for the quantitative analysis of this compound and an overview of its metabolic profile using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Given that this compound undergoes negligible metabolism in the body and is primarily excreted unchanged, the focus of this analysis is on the parent compound.[1][4][5][6]
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the analysis of this compound (Neomycin B).
Table 1: Mass Spectrometry Parameters for this compound (Neomycin B) Analysis
| Parameter | Value | Reference |
| Chemical Formula | C₂₃H₄₆N₆O₁₃ | [1] |
| Molecular Weight | 614.6 g/mol | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Precursor Ion ([M+H]⁺) | m/z 615.3 | [7][8] |
| Doubly Charged Ion ([M+2H]²⁺) | m/z 308 | [8] |
Table 2: MS/MS Fragmentation Data for this compound (Neomycin B)
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Reference |
| 615.3 | 161 | 293 | 455 | [8] |
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
This protocol outlines a common method for extracting this compound from plasma samples prior to HPLC-MS analysis.
Materials:
-
Plasma sample
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
To 500 µL of plasma sample in a microcentrifuge tube, add 500 µL of 10% TCA solution to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Method
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining highly polar compounds like this compound. A C18 column can also be used with an ion-pairing agent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-7 min: Linear gradient back to 95% B
-
7-10 min: Re-equilibration at 95% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 615.3 → 161
-
Qualifier 1: 615.3 → 293
-
Qualifier 2: 615.3 → 455
-
This compound (Neomycin) Metabolism Overview
Pharmacokinetic studies have consistently shown that this compound (neomycin) is poorly absorbed from the gastrointestinal tract, with approximately 97% of an oral dose being excreted unchanged in the feces.[4] The small fraction that is absorbed is rapidly distributed in the tissues and primarily excreted unchanged by the kidneys.[3][5] Information regarding the specific biotransformation of neomycin is limited, and its metabolism is generally considered to be negligible.[1][4][5][6] Therefore, for analytical purposes in biological matrices, the primary target is the parent compound, this compound (neomycin).
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound (Neomycin B) in ESI-MS/MS.
References
- 1. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neomycin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neomycin Sulfate | C23H48N6O17S | CID 197162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neomycin Sulfate: Overview, Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 7. mtc-usa.com [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structure Elucidation of Aminoglycoside Antibiotics Using NMR Spectroscopy: A Case Study of Neomycin B
Introduction
The structural elucidation of natural products is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the complex chemical structures of these molecules in solution. This document provides detailed application notes and protocols for the structure elucidation of aminoglycoside antibiotics, a class of potent antibacterial agents. Due to the limited availability of comprehensive public NMR data for fradicin, this guide will use neomycin B as a representative example. Neomycin B is a well-characterized aminoglycoside antibiotic produced by Streptomyces fradiae, the same species that produces this compound, and serves as an excellent model for illustrating the NMR techniques and methodologies involved in the structural analysis of this class of compounds.
These notes are intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR spectroscopy.
Data Presentation: NMR Spectral Data of Neomycin B
The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for neomycin B. This quantitative data is essential for the complete structural assignment of the molecule.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Neomycin B in D₂O
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity, J (Hz) |
| Ring I (2-Deoxystreptamine) | |||
| 1 | 51.2 | 3.28 | m |
| 2 | 36.1 | 1.58, 2.05 | m |
| 3 | 50.8 | 3.45 | m |
| 4 | 78.2 | 3.78 | t, 9.5 |
| 5 | 85.1 | 4.15 | t, 9.5 |
| 6 | 74.5 | 3.65 | t, 9.5 |
| Ring II (D-Ribose) | |||
| 1' | 109.8 | 5.75 | d, 1.5 |
| 2' | 75.9 | 4.42 | m |
| 3' | 74.1 | 4.25 | m |
| 4' | 82.3 | 4.18 | m |
| 5' | 62.1 | 3.95, 4.05 | m |
| Ring III (Neosamine C) | |||
| 1'' | 98.2 | 5.35 | d, 3.5 |
| 2'' | 56.4 | 3.25 | m |
| 3'' | 74.8 | 3.85 | m |
| 4'' | 72.1 | 3.60 | m |
| 5'' | 73.9 | 3.75 | m |
| 6'' | 41.8 | 3.10, 3.35 | m |
| Ring IV (Neosamine B) | |||
| 1''' | 100.5 | 5.18 | d, 3.0 |
| 2''' | 55.9 | 3.20 | m |
| 3''' | 75.2 | 3.80 | m |
| 4''' | 70.8 | 3.55 | m |
| 5''' | 72.8 | 3.70 | m |
| 6''' | 42.1 | 3.05, 3.30 | m |
Table 2: Key COSY Correlations for Neomycin B
| Proton | Correlated Protons |
| H-1 | H-2, H-6 |
| H-3 | H-2, H-4 |
| H-4 | H-3, H-5 |
| H-5 | H-4, H-6 |
| H-1' | H-2' |
| H-2' | H-1', H-3' |
| H-3' | H-2', H-4' |
| H-4' | H-3', H-5' |
| H-1'' | H-2'' |
| H-2'' | H-1'', H-3'' |
| H-3'' | H-2'', H-4'' |
| H-4'' | H-3'', H-5'' |
| H-5'' | H-4'', H-6'' |
| H-1''' | H-2''' |
| H-2''' | H-1''', H-3''' |
| H-3''' | H-2''', H-4''' |
| H-4''' | H-3''', H-5''' |
| H-5''' | H-4''', H-6''' |
Table 3: Key HMBC Correlations for Neomycin B
| Proton | Correlated Carbons |
| H-1' | C-5, C-2', C-3' |
| H-1'' | C-4, C-2'', C-3'', C-5'' |
| H-1''' | C-3', C-2''', C-3''', C-5''' |
| H-6'' | C-2'', C-4'', C-5'' |
| H-6''' | C-2''', C-4''', C-5''' |
Table 4: Key NOESY/ROESY Correlations for Neomycin B
| Proton | Spatially Proximate Protons | Implied Stereochemistry |
| H-1' | H-4, H-2' | β-linkage of Ribose |
| H-1'' | H-5, H-2'' | α-linkage of Neosamine C |
| H-1''' | H-4', H-2''' | α-linkage of Neosamine B |
| H-1 | H-3, H-5 | Axial orientations in 2-deoxystreptamine |
| H-2ax | H-4, H-6 | Axial orientations in 2-deoxystreptamine |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of an aminoglycoside antibiotic like neomycin B are provided below.
1. Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified antibiotic in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O).
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).
-
pH Adjustment: Adjust the pD of the solution to a desired value (typically around 7.0) using dilute NaOD or DCl in D₂O, as chemical shifts of aminoglycosides can be pH-dependent.
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Spectroscopy
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence with solvent suppression (e.g., presaturation).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64.
-
-
Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz or higher.
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds).
-
Pulse Program: cosygpqf or similar gradient-selected sequence.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsp or similar gradient-selected, edited sequence to differentiate CH, CH₂, and CH₃ groups.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 100-120 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and Fourier transform.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons.
-
Pulse Program: hmbcgplpndqf or similar gradient-selected sequence.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Long-range coupling delay optimized for 4-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions and Fourier transform.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations), which is crucial for stereochemical assignments. ROESY is often preferred for molecules in the size range of aminoglycosides to avoid zero-crossing of the NOE.
-
Pulse Program: noesygpph or roesygpph.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Mixing Time: 200-800 ms (B15284909) for NOESY; Spin-lock time of 100-300 ms for ROESY.
-
-
Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and baseline correct.
-
Mandatory Visualization
The following diagrams illustrate the workflow and logical relationships in the structure elucidation of a complex natural product like neomycin B using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Logical flow of NMR data analysis for structure determination.
Application Notes and Protocols for Developing a Fradicin-Resistant Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development and characterization of bacterial strains resistant to the antibiotic fradicin. Given the limited specific literature on this compound's mechanism of action, this document outlines protocols assuming a primary mechanism of protein synthesis inhibition, a common mode of action for antibiotics co-discovered with this compound, such as streptomycin (B1217042) and neomycin. The methodologies described herein are broadly applicable and can be adapted for other antibiotics with similar or different mechanisms. This guide includes detailed experimental procedures for inducing resistance, quantifying resistance levels, and elucidating potential resistance mechanisms through molecular and phenotypic assays. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language).
Introduction
This compound is an antibiotic discovered by Selman Waksman's laboratory, the same research group that discovered streptomycin and neomycin. While the precise molecular target of this compound is not extensively documented in publicly available literature, its association with other aminoglycoside-like antibiotics suggests a potential role in the inhibition of bacterial protein synthesis. The emergence of antibiotic resistance is a critical challenge in modern medicine, making the in vitro development and study of resistant bacterial strains an essential component of antimicrobial drug discovery and development.[1][2] Understanding the mechanisms by which bacteria develop resistance to a given antibiotic can inform the design of more robust and effective therapeutic agents.
This document provides a framework for researchers to:
-
Induce this compound resistance in a model bacterial strain.
-
Quantify the level of acquired resistance.
-
Characterize the phenotypic and potential genotypic changes associated with resistance.
Materials and Reagents
This section lists the necessary materials and reagents for the successful execution of the described protocols.
| Category | Item | Supplier | Catalog No. |
| Bacterial Strain | Escherichia coli ATCC 25922 | ATCC | 25922 |
| Staphylococcus aureus ATCC 29213 | ATCC | 29213 | |
| Antibiotic | This compound | (Specify Supplier) | (Specify Catalog No.) |
| Media | Mueller-Hinton Broth (MHB) | Sigma-Aldrich | 70192 |
| Mueller-Hinton Agar (MHA) | Sigma-Aldrich | M4032 | |
| Luria-Bertani (LB) Broth | Invitrogen | 12780052 | |
| Luria-Bertani (LB) Agar | Invitrogen | 22700025 | |
| Reagents | 0.9% Saline Solution | VWR | 97064-082 |
| Glycerol (B35011), Sterile | Sigma-Aldrich | G5516 | |
| DNA Extraction Kit | QIAGEN | 69504 | |
| PCR Master Mix | Promega | M7502 | |
| Primers (for sequencing relevant genes) | (Specify Supplier) | (Custom Order) | |
| Consumables | 96-well microtiter plates | Corning | 3599 |
| Petri dishes | VWR | 25384-304 | |
| Inoculating loops and needles | VWR | 14210-200 | |
| Spectrophotometer cuvettes | VWR | 414004-162 | |
| Centrifuge tubes (various sizes) | VWR | (Various) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol determines the baseline susceptibility of the wild-type bacterial strain to this compound.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh MHA plate in 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in MHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5-7 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Development of this compound-Resistant Strain by Serial Passage
This protocol gradually exposes the bacterial strain to increasing concentrations of this compound to select for resistant mutants.
Methodology:
-
Determine the initial MIC of this compound for the wild-type strain as described in Protocol 2.1.
-
In a 96-well plate, prepare a series of this compound concentrations in MHB, starting from a sub-inhibitory concentration (e.g., 0.25 x MIC) up to a supra-inhibitory concentration (e.g., 4 x MIC).
-
Inoculate the wells with the bacterial strain at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate at 37°C for 24 hours.
-
Identify the highest concentration of this compound that permits bacterial growth.
-
Use the culture from this well as the inoculum for the next passage.
-
Repeat steps 2-6 for a predetermined number of passages (e.g., 20-30) or until a significant increase in MIC is observed.
-
After each passage, the MIC of the evolving population can be determined to track the development of resistance.
-
Once a resistant strain is established, streak the culture onto MHA to obtain isolated colonies.
-
Select a single colony and confirm its resistance by re-determining the MIC.
-
Prepare a glycerol stock of the resistant strain for long-term storage at -80°C.
Characterization of the Resistant Phenotype
These protocols aim to characterize the changes in the resistant strain compared to the wild-type.
Methodology:
-
Inoculate flasks containing fresh MHB with either the wild-type or the this compound-resistant strain to an initial OD₆₀₀ of 0.05.
-
Incubate the flasks at 37°C with shaking.
-
Measure the OD₆₀₀ of each culture at regular intervals (e.g., every hour) for 24 hours.
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Calculate the doubling time for each strain during the exponential growth phase.
Methodology:
-
Determine the MICs of a panel of other antibiotics (e.g., streptomycin, kanamycin, tetracycline, ciprofloxacin, penicillin) for both the wild-type and the this compound-resistant strain using the method described in Protocol 2.1.
-
Compare the MIC values to identify any cross-resistance or collateral sensitivity.
Data Presentation
MIC Determination Data
| Strain | This compound MIC (µg/mL) |
| Wild-Type E. coli | [Insert Value] |
| This compound-Resistant E. coli | [Insert Value] |
| Wild-Type S. aureus | [Insert Value] |
| This compound-Resistant S. aureus | [Insert Value] |
Growth Rate Comparison
| Strain | Doubling Time (minutes) |
| Wild-Type E. coli | [Insert Value] |
| This compound-Resistant E. coli | [Insert Value] |
| Wild-Type S. aureus | [Insert Value] |
| This compound-Resistant S. aureus | [Insert Value] |
Cross-Resistance Profile
| Antibiotic | Wild-Type MIC (µg/mL) | This compound-Resistant MIC (µg/mL) | Fold Change |
| Streptomycin | [Insert Value] | [Insert Value] | [Insert Value] |
| Kanamycin | [InsertValue] | [Insert Value] | [Insert Value] |
| Tetracycline | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin | [Insert Value] | [Insert Value] | [Insert Value] |
| Penicillin | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow for Developing a Resistant Strain
Caption: Workflow for the development and characterization of a this compound-resistant bacterial strain.
Putative Signaling Pathway for Resistance to Protein Synthesis Inhibitors
Caption: Putative mechanism of action of this compound and common bacterial resistance pathways.
Troubleshooting and Further Investigations
| Problem | Possible Cause | Solution |
| No resistance development | Insufficient number of passages | Increase the number of serial passages. |
| Low mutation rate of the bacterial strain | Consider using a mutagen (e.g., low-dose UV or chemical mutagen) prior to selection. | |
| Resistant strain has a severe growth defect | The resistance mechanism imposes a high fitness cost | Culture the resistant strain in antibiotic-free medium for several passages to select for compensatory mutations that improve growth. |
| Unclear resistance mechanism | Multiple mutations may be responsible | Perform whole-genome sequencing of the resistant strain and compare it to the wild-type to identify all genetic changes. |
For a more in-depth analysis of the resistance mechanism, further experiments can be conducted, including:
-
Gene Expression Analysis: Use RT-qPCR or RNA-seq to investigate changes in the expression of genes known to be involved in antibiotic resistance (e.g., efflux pump components, modifying enzymes).
-
Whole-Genome Sequencing: Identify specific mutations in the resistant strain that may be responsible for the phenotype. Common targets for resistance to protein synthesis inhibitors include ribosomal proteins (e.g., rpsL) and rRNA genes (e.g., 16S rRNA).[3]
-
Efflux Pump Inhibition Assays: Use known efflux pump inhibitors (e.g., CCCP, PAβN) to determine if the resistance is mediated by active efflux of the antibiotic.
Conclusion
The protocols outlined in these application notes provide a robust framework for the generation and initial characterization of a this compound-resistant bacterial strain. By systematically inducing and analyzing resistance, researchers can gain valuable insights into the potential mechanisms of action of this compound and the ways in which bacteria can evolve to overcome its effects. This knowledge is crucial for the ongoing effort to develop new and effective antimicrobial therapies.
References
Fradicin Cytotoxicity Assay on Mammalian Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin is an aminoglycoside antibiotic known for its antifungal properties. While its mechanism of action against fungi is relatively understood, its cytotoxic effects on mammalian cell lines are less characterized in publicly available literature. This document provides a generalized framework for assessing the cytotoxicity of compounds like this compound on mammalian cell lines. The protocols and data presentation formats described herein are based on standard methodologies used in toxicology and drug discovery.
Data Presentation
Due to the lack of specific published data on this compound's cytotoxicity across a range of mammalian cell lines, the following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for clear and easy comparison of the cytotoxic effects of this compound on different cell lines.
Table 1: Template for Summarizing the Cytotoxic Effects of this compound on Various Mammalian Cell Lines
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) for this compound | Exposure Time (hours) | Assay Method | Reference |
| HeLa | Cervical Cancer | Cervix | Data not available | e.g., 24, 48, 72 | e.g., MTT, XTT | (Internal Data) |
| A549 | Lung Carcinoma | Lung | Data not available | e.g., 24, 48, 72 | e.g., MTT, XTT | (Internal Data) |
| MCF-7 | Breast Cancer | Breast | Data not available | e.g., 24, 48, 72 | e.g., MTT, XTT | (Internal Data) |
| HepG2 | Hepatocellular Carcinoma | Liver | Data not available | e.g., 24, 48, 72 | e.g., MTT, XTT | (Internal Data) |
| Vero | Kidney Epithelial | Monkey Kidney | Data not available | e.g., 24, 48, 72 | e.g., MTT, XTT | (Internal Data) |
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
1. Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve this compound, if any) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a cytotoxicity assay.
Caption: General workflow for a cell-based cytotoxicity assay.
Signaling Pathway
While the specific signaling pathway for this compound-induced cytotoxicity in mammalian cells is not well-documented, many cytotoxic agents induce apoptosis. The following diagram illustrates a generalized intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism of cell death induced by various stimuli, including some antibiotics.
Caption: A generalized intrinsic apoptosis signaling pathway.
Application Notes and Protocols for Utilizing Fradicin and its Analogs in Synergistic Antibiotic Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative therapeutic strategies, including the use of synergistic antibiotic combinations. Fradicin, an antibiotic produced by Streptomyces fradiae, has been noted for its potential antibacterial activity, reportedly through the inhibition of cell wall synthesis. While specific synergistic studies on this compound are not extensively documented in publicly available literature, its proposed mechanism of action makes it a candidate for combination therapies.
This document provides detailed application notes and protocols for conducting synergistic antibiotic combination studies, using the early-stage cell wall synthesis inhibitor fosfomycin (B1673569) as a practical and well-documented example to illustrate the principles and methodologies that would be applicable to this compound. Fosfomycin, like this compound, inhibits peptidoglycan synthesis at an early cytoplasmic stage, making it an excellent surrogate for designing and interpreting these types of studies.
The primary goal of these studies is to identify antibiotic combinations that exhibit synergy, where the combined effect of the drugs is significantly greater than the sum of their individual effects. Such combinations can potentially lower the required therapeutic doses, reduce toxicity, and overcome resistance mechanisms.
Rationale for Synergistic Combinations with Cell Wall Synthesis Inhibitors
Combining a cell wall synthesis inhibitor like this compound or fosfomycin with an antibiotic that has a different mechanism of action can lead to synergistic effects. For instance, pairing an early-stage cell wall synthesis inhibitor with a β-lactam antibiotic, which acts on a later stage of the same pathway, can create a potent sequential blockade. The initial weakening of the cell wall by the first drug may enhance the penetration and efficacy of the second drug.
Data Presentation: Synergistic Activity of Fosfomycin and Temocillin (B1212904)
The following table summarizes the in vitro synergistic activity of fosfomycin in combination with temocillin (a β-lactam antibiotic) against clinical isolates of KPC-producing Klebsiella pneumoniae. This data is presented as an example of how to structure and interpret results from a checkerboard assay.
Table 1: Synergistic Activity of Fosfomycin and Temocillin against KPC-producing Klebsiella pneumoniae [1]
| Isolate # | MIC of Fosfomycin Alone (µg/mL) | MIC of Temocillin Alone (µg/mL) | MIC of Fosfomycin in Combination (µg/mL) | MIC of Temocillin in Combination (µg/mL) | FIC of Fosfomycin | FIC of Temocillin | FIC Index (FICI) | Interpretation |
| 1 | 64 | 2048 | 8 | 128 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 2 | 128 | 1024 | 16 | 64 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 3 | 64 | 512 | 8 | 32 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 4 | 128 | 2048 | 16 | 128 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 5 | 64 | 1024 | 32 | 64 | 0.5 | 0.0625 | 0.5625 | Additive |
| 6 | 128 | 512 | 16 | 32 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 7 | 64 | 2048 | 8 | 128 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 8 | 128 | 1024 | 16 | 64 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 9 | 64 | 512 | 8 | 32 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 10 | 128 | 2048 | 16 | 128 | 0.125 | 0.0625 | 0.1875 | Synergy |
Interpretation of Fractional Inhibitory Concentration (FIC) Index:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
96-well microtiter plates
-
This compound (or analog, e.g., Fosfomycin) stock solution
-
Partner antibiotic (e.g., a β-lactam) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound (Drug A) in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the partner antibiotic (Drug B) in CAMHB along the y-axis of the plate (e.g., rows A-G).
-
Row H should contain dilutions of Drug A only, and column 11 should contain dilutions of Drug B only, to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Column 12 should serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to all wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
-
Calculating the FIC Index:
-
The FIC for each drug is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Protocol 2: Time-Kill Curve Assay for Synergy
This assay evaluates the rate of bacterial killing over time by the antibiotic combination.
Materials:
-
This compound (or analog) and partner antibiotic
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreaders)
Procedure:
-
Preparation of Test Conditions:
-
Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
Partner antibiotic alone (at a relevant concentration)
-
This compound and partner antibiotic in combination
-
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of each aliquot and plate onto agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Bacterial cell wall synthesis pathway with inhibition points.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Curve Assay
Caption: Workflow for the time-kill curve synergy assay.
References
Application Notes and Protocols for Fradicin (Neomycin) Stability Testing in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin, also known as Neomycin, is a broad-spectrum aminoglycoside antibiotic effective against a variety of bacterial infections.[1] The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Understanding the stability of this compound in different solvents is crucial for the development of stable pharmaceutical formulations, analytical method development, and for defining appropriate storage conditions.
These application notes provide a comprehensive overview of the stability of this compound in various solvents, supported by quantitative data where available in scientific literature. Detailed experimental protocols are provided to guide researchers in performing their own stability studies.
Data Presentation
Table 1: Stability of Neomycin (this compound) in Aqueous Solutions
| pH | Temperature | Stability Summary | Reference |
| 2.0 - 9.0 | Room Temp. | Relatively stable.[2] | [2] |
| 3.5 - 5.5 | Room Temp. | Optimal pH range for gentamicin (B1671437), a related aminoglycoside, suggesting a similar stability profile for neomycin.[3] | [3] |
Table 2: Illustrative Stability Data for Related Aminoglycosides in Different Conditions
| Aminoglycoside | Condition | Half-life (t½) / Degradation Rate | Reference |
| Kanamycin | Hydrothermal (100°C) | 990.21 min | [4] |
| Kanamycin | Hydrothermal (180°C) | 11.36 min | [4] |
| Gentamicin | 0.9% NaCl or 5% Dextrose (25°C) | Stable for 24 hours.[5] | [5] |
| Gentamicin | 0.1 M Phosphate Buffer (pH 8.0, 2-8°C) | Stable for 30 days.[6] | [6] |
| Neomycin | Tryptone Soy Broth (37°C) | Significant degradation; ~71.8% remaining after 1 day.[7] | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Neomycin)
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Materials:
-
This compound (Neomycin sulfate) reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Forced degradation chamber (photostability chamber, oven)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to 70°C in an oven for 48 hours.[8]
-
Dissolve the stressed powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Protocol 2: Stability Testing of this compound (Neomycin) in Different Solvents
Objective: To determine the stability of this compound in various organic and aqueous solvents over time.
Materials:
-
This compound (Neomycin sulfate) reference standard
-
Solvents to be tested (e.g., Water, Methanol, Ethanol, Acetonitrile, Phosphate buffer pH 7.4)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector
-
C18 HPLC column
-
Incubator or temperature-controlled chamber
Procedure:
-
Solution Preparation: Prepare solutions of this compound in each of the selected solvents at a known concentration (e.g., 100 µg/mL).
-
Storage Conditions:
-
Store aliquots of each solution at controlled room temperature (e.g., 25°C ± 2°C) and under refrigerated conditions (e.g., 4°C ± 2°C).
-
Protect solutions from light.
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
-
Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each solvent and storage condition.
-
If significant degradation is observed, the degradation kinetics (e.g., first-order, zero-order) and half-life can be determined.
-
Visualization of Mechanisms and Workflows
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Aminoglycosides, including this compound (neomycin), exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[9][10][11] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and blocks the translocation of the ribosome, ultimately leading to the inhibition of protein synthesis and bacterial cell death.[9][10][11]
Caption: this compound's mechanism of action.
Experimental Workflow: Stability Testing
The following workflow outlines the key steps involved in conducting a comprehensive stability study of this compound in various solvents.
Caption: Workflow for this compound stability testing.
References
- 1. slideshare.net [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. globalrph.com [globalrph.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
Application Notes and Protocols for Testing Fradicin in a Murine Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin is an antibiotic with potential antifungal properties. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a murine model of systemic infection. The protocol is designed to be a starting point for researchers and can be adapted based on the specific research questions and the characteristics of the this compound compound being tested. The primary objective of this protocol is to assess the ability of this compound to reduce fungal burden and improve survival in mice infected with a pathogenic fungus, such as Candida albicans.
Core Principles and Considerations
The establishment of a robust and reproducible murine infection model is critical for the evaluation of antifungal agents. Key considerations include the choice of mouse strain, the pathogen strain, the route of infection, the dose of the inoculum, and the treatment regimen. This protocol outlines a systemic candidiasis model, which is a well-established and clinically relevant model for testing antifungal drugs.[1][2]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.
Experimental Protocols
I. Preliminary In Vitro Susceptibility Testing
Before proceeding to in vivo studies, it is essential to determine the in vitro activity of this compound against the chosen fungal pathogen.
Protocol:
-
Fungal Strain: Candida albicans (e.g., SC5314 or a clinical isolate).
-
Medium: RPMI-1640 medium buffered with MOPS.
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Prepare a standardized inoculum of C. albicans (0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
II. Murine Model of Systemic Candidiasis
This protocol describes a systemic infection model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Pathogen: Candida albicans strain, prepared as described below.
-
Test Compound: this compound, formulated in a sterile vehicle suitable for the chosen route of administration.
-
Control: Vehicle control and a positive control antifungal agent (e.g., fluconazole (B54011) or amphotericin B).
Workflow Diagram:
Caption: Experimental workflow for testing this compound in a murine infection model.
Protocol:
-
Acclimatization: House the mice in a specific pathogen-free (SPF) facility for at least 7 days before the experiment to allow for acclimatization.
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 35°C.
-
Harvest the yeast cells and wash them twice with sterile phosphate-buffered saline (PBS).
-
Count the cells using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁶ CFU/mL) in sterile PBS.
-
-
Infection:
-
Inject each mouse with 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse) via the lateral tail vein.
-
-
Treatment Groups:
-
Randomly assign the infected mice to different treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., PBS or the vehicle used to dissolve this compound).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Positive Control (e.g., fluconazole, 10 mg/kg).
-
-
Drug Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound and control treatments via the chosen route (e.g., intraperitoneal, oral, or intravenous).
-
The treatment should be administered daily for a defined period (e.g., 7 days).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for the duration of the study (e.g., 14-21 days).
-
Humanely euthanize any mice that become moribund.
-
III. Endpoint Analysis
A. Survival Study:
-
Record the number of surviving mice in each group daily.
-
Plot Kaplan-Meier survival curves and analyze the data using the log-rank test.
B. Fungal Burden in Organs:
-
At a predetermined time point (e.g., day 3 or day 7 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest target organs (e.g., kidneys, brain, spleen).
-
Weigh the organs and homogenize them in sterile PBS.
-
Perform serial dilutions of the homogenates and plate them on SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies.
-
Express the results as log₁₀ CFU per gram of tissue.
C. Histopathology:
-
Fix a portion of the harvested organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and periodic acid-Schiff (PAS) or Gomori methenamine (B1676377) silver (GMS) to visualize fungal elements and inflammation.
-
Score the tissue sections for the extent of fungal invasion and tissue damage.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Murine Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Median Survival Time (days) | % Survival at Day 14 | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) at Day 3 |
| Vehicle Control | - | IP | |||
| This compound | Low Dose | IP | |||
| This compound | High Dose | IP | |||
| Positive Control | 10 | Oral |
IP: Intraperitoneal
Table 2: Histopathological Scores of Kidney Tissue
| Treatment Group | Fungal Invasion Score (0-4) | Inflammation Score (0-4) | Tissue Necrosis Score (0-4) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Scoring system: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe
Mechanism of Action Pathway (Hypothesized for Pradimicins)
Pradimicins, a class of compounds related to this compound, have a unique mechanism of action that involves binding to the fungal cell wall.[3][4]
Caption: Hypothesized mechanism of action for pradimicin-like compounds.
Conclusion
This comprehensive protocol provides a framework for the in vivo evaluation of this compound in a murine model of systemic fungal infection. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this compound. The provided tables and diagrams facilitate clear data presentation and understanding of the experimental design and potential mechanism of action.
References
- 1. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Fradicin for Selective Inhibition in Microbial Consortia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin and its analogs, belonging to the pradimicin class of antibiotics, represent a unique group of compounds with potent antifungal properties. This document provides detailed application notes and protocols for utilizing this compound and its derivatives for the selective inhibition of fungi within mixed microbial consortia. The information presented herein is intended to guide researchers in microbiology, infectious disease, and drug development in harnessing the selective antifungal activity of these compounds.
Pradimicins exhibit a novel mechanism of action, binding specifically to D-mannosides present on the surface of fungal cell walls, leading to membrane disruption and cell death[1][2]. This targeted action suggests a potential for selective removal of fungal species from a mixed population of microorganisms, a critical need in various research and clinical applications. However, recent findings indicate that some pradimicin derivatives also possess antibacterial activity, a crucial consideration for their application in selective inhibition.
Data Presentation
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) of various pradimicin analogs against a range of fungal and bacterial species. This data is essential for determining the appropriate concentrations for selective inhibition experiments.
Table 1: Antifungal Activity of Pradimicin Analogs (MIC in µg/mL)
| Organism | Pradimicin A | BMS-181184 | Pradimicin U |
| Candida albicans | Moderate in vitro activity[3] | 2 - 8 | - |
| Candida spp. | - | ≤8 (for 97% of strains)[4] | - |
| Candida rugosa | 4[1] | - | - |
| Cryptococcus neoformans | Moderate in vitro activity[3] | ≤8 (for 97% of strains)[4] | - |
| Aspergillus fumigatus | Moderate in vitro activity[3] | ≤8 (for 89% of dermatophytes)[4] | - |
| Aspergillus spp. | - | 8 - 13.1 | - |
| Alternaria brassicicola | - | - | 25.0 |
Note: "Moderate in vitro activity" indicates that the source did not provide a specific MIC value but described the activity as such.
Table 2: Antibacterial Activity of Pradimicin Analogs (MIC in µg/mL)
| Organism | Pradimicin-IRD | Pradimicin U |
| Staphylococcus aureus | 3.1[5][6][7] | 1.56[4] |
| Streptococcus agalactiae | 3.1[5][6][7] | - |
| Bacillus cereus | - | 6.25[4] |
| Pseudomonas aeruginosa | 3.1[5][6][7] | - |
| Mycobacterium tuberculosis H37Ra | - | 25.0[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the selective inhibitory activity of this compound or its analogs in microbial consortia.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard broth microdilution method to determine the MIC of a pradimicin compound against individual fungal and bacterial isolates.
Materials:
-
Pradimicin compound (e.g., this compound, Pradimicin A)
-
Test microorganisms (fungal and bacterial strains)
-
Appropriate liquid growth media (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve the pradimicin compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate growth medium across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding growth medium. For fungi, this is typically 0.5 x 10³ to 2.5 x 10³ CFU/mL[8]. For bacteria, a standardized suspension equivalent to 0.5 McFarland standard is used.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for Candida spp.[8], 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Selective Inhibition in a Fungal-Bacterial Co-culture
This protocol is designed to assess the ability of a pradimicin compound to selectively inhibit fungal growth in the presence of bacteria.
Materials:
-
Pradimicin compound
-
Fungal and bacterial strains of interest
-
Co-culture medium that supports the growth of both microorganisms (e.g., Tryptic Soy Broth supplemented with yeast extract)
-
Sterile culture tubes or flasks
-
Selective agar (B569324) plates for differential plating (e.g., Sabouraud Dextrose Agar with antibiotics for fungi, Tryptic Soy Agar with an antifungal for bacteria)
-
Incubator with shaking capabilities
Procedure:
-
Prepare Co-culture Inoculum: Prepare standardized inocula of the fungal and bacterial strains separately. Mix them in the desired ratio (e.g., 1:1 or 1:10) in the co-culture medium.
-
Set up Cultures: Dispense the co-culture inoculum into a series of culture tubes or flasks.
-
Add Pradimicin Compound: Add the pradimicin compound to the cultures at a range of concentrations, including a no-drug control. The concentrations should be chosen based on the previously determined MIC values for the individual organisms.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C with shaking) for a defined period (e.g., 24, 48, and 72 hours).
-
Viable Cell Counting: At each time point, take aliquots from each culture, perform serial dilutions, and plate onto the selective agar plates.
-
Data Analysis: After incubation of the plates, count the number of fungal and bacterial colonies (CFU/mL). Plot the CFU/mL of each microorganism against the concentration of the pradimicin compound. A successful selective inhibition will show a significant decrease in the fungal CFU/mL with minimal or no effect on the bacterial CFU/mL.
Protocol 3: Checkerboard Assay for Synergy and Selectivity
This protocol can be adapted to assess the interaction between a pradimicin and an antibacterial agent, which can be useful if the pradimicin shows some antibacterial activity. It can help identify concentrations where antifungal activity is maintained while minimizing effects on bacteria.
Materials:
-
Pradimicin compound
-
Antibacterial agent
-
Fungal and bacterial strains
-
Appropriate liquid growth medium
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions: Prepare serial dilutions of the pradimicin compound along the rows and the antibacterial agent along the columns of a 96-well plate.
-
Inoculation: Inoculate the plate with a standardized suspension of either the fungus or the bacterium.
-
Incubation: Incubate the plate under optimal conditions for the test microorganism.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic. This can help in designing a selective inhibition strategy by combining the pradimicin with an antibacterial to which the target bacteria are sensitive.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on fungal cells.
Caption: Experimental workflow for selective inhibition assay.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Fradicin (Neomycin Sulfate) Stock Solution: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin, also known as Neomycin, is an aminoglycoside antibiotic isolated from Streptomyces fradiae. It is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of the mRNA and ultimately, bacterial cell death. In the laboratory, this compound (commonly available as neomycin sulfate) is utilized as a selection agent for cells containing the neomycin resistance gene (neo), a common marker in molecular biology for identifying successfully transfected or transformed cells. These application notes provide a comprehensive guide to preparing and using this compound stock solutions for various research applications.
Physicochemical Properties and Solubility
Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical characteristics. Neomycin is a complex consisting of neomycin A, B, and C, with neomycin B (framycetin) being the most active component. It is typically supplied as neomycin sulfate (B86663).
Table 1: Physicochemical Properties of this compound (Neomycin Sulfate)
| Property | Value |
| Synonyms | Fradiomycin, Neomycin |
| CAS Number | 1405-10-3 |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ · 3H₂SO₄ |
| Molecular Weight | 908.88 g/mol |
| Appearance | White to slightly yellow powder |
The solubility of neomycin sulfate is a critical factor in the preparation of a stock solution. It is highly soluble in water and has limited solubility in alcohols.
Table 2: Solubility of Neomycin Sulfate
| Solvent | Solubility |
| Water | Freely soluble (up to 100 mg/mL)[1][2] |
| Methanol | 0.225 mg/mL[3] |
| Ethanol | Very slightly soluble (0.095 mg/mL)[3][4] |
| DMSO | Insoluble[1] |
Mechanism of Action
This compound (Neomycin) exerts its bactericidal effect by targeting the bacterial ribosome, a key component of the protein synthesis machinery.
-
Binding to the 30S Ribosomal Subunit : Neomycin binds to the 16S rRNA of the 30S ribosomal subunit.[5][6]
-
Interference with Protein Synthesis : This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons during elongation.[5][6][7]
-
Production of Aberrant Proteins : The misreading of mRNA leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.[5][6]
-
Bacterial Cell Death : The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[5][6]
Mechanism of action of this compound (Neomycin).
Experimental Protocols
Preparation of a 10 mg/mL this compound (Neomycin Sulfate) Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound (neomycin sulfate) in water, a commonly used concentration for cell culture applications.
Materials:
-
Neomycin sulfate powder
-
Sterile, deionized, and nuclease-free water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Neomycin Sulfate:
-
Tare a sterile weighing boat on the analytical balance.
-
Carefully weigh out the desired amount of neomycin sulfate powder. For a 10 mL stock solution at 10 mg/mL, you will need 100 mg.
-
-
Dissolving the Neomycin Sulfate:
-
Transfer the weighed powder into a sterile 50 mL conical tube.
-
Add a small volume of sterile water (e.g., 5 mL) to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Neomycin sulfate is freely soluble in water, so this should occur readily.[4]
-
Once dissolved, add sterile water to bring the final volume to 10 mL.
-
-
Sterilization:
-
Draw the neomycin sulfate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This step is crucial for preventing contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes the risk of contamination from repeated use and avoids multiple freeze-thaw cycles.
-
Label each aliquot clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C. Aqueous solutions are stable for approximately 3 to 4 months when stored at -20°C or below.[3] For longer-term storage, -80°C is recommended.
-
Workflow for preparing a this compound stock solution.
Application in Cell Culture
This compound (Neomycin) is widely used as a selective agent in cell culture to isolate and maintain cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo). This gene encodes an aminoglycoside phosphotransferase that inactivates neomycin by phosphorylation.
Table 3: Recommended Working Concentrations for Cell Culture
| Application | Typical Working Concentration |
| Bacterial Selection | 50 mg/L (50 µg/mL)[3] |
| Mammalian Cell Selection | 10-50 µg/mL[8] |
Note: The optimal working concentration can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve (kill curve) to determine the minimum concentration of the antibiotic required to kill non-resistant cells within a specific timeframe.
Stability and Storage
The stability of the this compound stock solution is crucial for reproducible experimental results.
Table 4: Stability and Storage of Neomycin Sulfate Solutions
| Storage Condition | Stability |
| -20°C | Aqueous solutions are stable for approximately 3-4 months.[3] |
| 2-8°C | A 10 mg/mL solution in 0.9% NaCl is stable for at least 5 days at 37°C and should otherwise be stored at 2-8°C.[9][10][11] |
| Room Temperature | Aqueous solutions are relatively stable, but long-term storage is not recommended due to the risk of degradation and microbial growth. |
Important Considerations:
-
Hygroscopic Nature: Neomycin sulfate powder is hygroscopic and should be stored in a tightly sealed container in a dry environment.[4]
-
Light Sensitivity: Protect stock solutions from light.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the antibiotic. Aliquoting is highly recommended.
Signaling Pathways Affected by Neomycin
While the primary mechanism of action of neomycin is the inhibition of bacterial protein synthesis, it has been shown to affect signaling pathways in mammalian cells, particularly in the context of ototoxicity (damage to the inner ear).
-
JNK Signaling Pathway: Neomycin exposure can induce the phosphorylation of JNK (c-Jun N-terminal kinase) and its downstream target c-Jun in auditory hair cells.[12] Inhibition of the JNK pathway can protect these cells from neomycin-induced apoptosis.[12]
-
Hippo/YAP Signaling Pathway: The Hippo/YAP signaling pathway plays a protective role against neomycin-induced hair cell damage.[13] Overexpression of YAP (Yes-associated protein) can reduce reactive oxygen species (ROS) accumulation and inhibit apoptosis in hair cells exposed to neomycin.[13]
-
Wnt/β-catenin Signaling Pathway: Activation of the Wnt/β-catenin signaling pathway has been shown to protect against neomycin-induced hair cell damage by upregulating antioxidant enzymes and reducing ROS levels.[14]
These findings are particularly relevant for researchers in the fields of ototoxicity, neurobiology, and drug development.
Conclusion
The preparation of a reliable this compound (neomycin sulfate) stock solution is a fundamental procedure in many molecular biology and cell culture laboratories. By following the detailed protocols and understanding the physicochemical properties, mechanism of action, and stability of this antibiotic, researchers can ensure the integrity and reproducibility of their experiments. Careful consideration of working concentrations and potential off-target effects on signaling pathways will further enhance the quality of research outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neomycin sulfate CAS#: 1405-10-3 [m.chemicalbook.com]
- 3. mpbio.com [mpbio.com]
- 4. cdn.who.int [cdn.who.int]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 8. interchim.fr [interchim.fr]
- 9. 10 mg/mL neomycin 1405-10-3 cell culture Sigma [sigmaaldrich.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Neomycin solution, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 12. JNK signaling in neomycin-induced vestibular hair cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hippo/YAP signaling pathway protects against neomycin-induced hair cell damage in the mouse cochlea - ProQuest [proquest.com]
- 14. Wnt activation protects against neomycin-induced hair cell damage in the mouse cochlea - PMC [pmc.ncbi.nlm.nih.gov]
Fradicin Bioactivity Validation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fradicin is an antibiotic compound known for its bioactivity, particularly its antifungal properties. As with any potential therapeutic agent, rigorous in vitro validation is a critical first step in the drug development pipeline. These application notes provide detailed protocols for a panel of assays to characterize the bioactivity of this compound, including its antimicrobial and cytotoxic effects. The methodologies described herein are fundamental for determining the compound's potency, spectrum of activity, and potential mechanism of action, thereby furnishing essential data for further preclinical development.
Data Presentation
To facilitate clear comparison and interpretation of this compound's bioactivity, all quantitative data should be systematically organized. The following tables serve as templates for presenting Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and 50% Inhibitory Concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains
| Microorganism | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] |
| Cryptococcus neoformans | ATCC 208821 | [Insert Data] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Strain ID | MBC/MFC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] |
| Cryptococcus neoformans | ATCC 208821 | [Insert Data] |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] |
Table 3: Cytotoxicity (IC50) of this compound against a Human Cell Line
| Cell Line | ATCC Number | IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | ATCC CRL-1573 | [Insert Data] |
| HepG2 (Human Liver Cancer) | ATCC HB-8065 | [Insert Data] |
Experimental Protocols
Detailed methodologies for key bioactivity validation assays are provided below. These protocols are based on established standards and can be adapted for the specific requirements of the laboratory and the characteristics of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Test microorganisms (bacterial and fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a separate 96-well plate to create a concentration gradient.
-
-
Plate Inoculation:
-
Transfer 100 µL of each this compound dilution to the wells of a new 96-well plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed as a follow-up to the MIC test to determine if this compound is microbicidal or microbistatic.
Materials:
-
MIC plates from the previous assay
-
Agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or loops
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto an appropriate agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing a measure of its cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
Experimental Workflow for this compound Bioactivity Screening
Caption: Workflow for the in vitro bioactivity validation of this compound.
Hypothetical Mechanism of Action: Fungal Cell Wall Disruption
While the precise mechanism of action for this compound is not fully elucidated, a common target for antifungal agents is the fungal cell wall. This diagram illustrates a hypothetical pathway where this compound disrupts this essential structure.
Caption: Hypothetical mechanism of this compound targeting fungal cell wall synthesis.
Hypothetical Mechanism of Action: Inhibition of Protein Synthesis
Another potential mechanism for antimicrobial action is the inhibition of protein synthesis. This diagram illustrates how this compound might interfere with this fundamental cellular process in bacteria.
Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Secondary Metabolite Production in Streptomyces fradiae
Disclaimer: Initial research for "fradicin" yielded limited specific data for constructing a detailed troubleshooting guide. Therefore, this technical support center utilizes tylosin (B1662201) , a well-documented and commercially significant antibiotic produced by Streptomyces fradiae, as a comprehensive and illustrative model. The principles and methodologies outlined here are broadly applicable to troubleshooting the production of other secondary metabolites in Streptomyces.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fermentation and optimization of secondary metabolite production in Streptomyces fradiae.
Frequently Asked Questions (FAQs)
Q1: My S. fradiae culture is growing well (high biomass), but the tylosin yield is consistently low. What are the potential causes?
A1: This is a common issue and can stem from several factors:
-
Suboptimal Fermentation Medium: The composition of your medium is critical. While a rich medium can support robust growth, it may not be optimized for secondary metabolite production. Key components to investigate are the carbon-to-nitrogen ratio, phosphate (B84403) concentration, and the presence of specific precursors.
-
Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels are crucial. Tylosin production is often favored within a specific range for each of these parameters, which may differ from the optimal conditions for vegetative growth.
-
Regulatory Gene Issues: The expression of the tylosin biosynthetic gene cluster is tightly regulated. Mutations in key regulatory genes or issues with signaling molecules (like gamma-butyrolactones) can lead to poor production despite healthy growth.
-
Feedback Inhibition: High concentrations of tylosin or its intermediates can sometimes inhibit the biosynthetic pathway.
Q2: I'm observing significant batch-to-batch variability in my tylosin yield. What should I investigate?
A2: Inconsistent yields often point to a lack of precise control over one or more aspects of your process:
-
Inoculum Quality: The age, spore concentration, and metabolic state of your inoculum can have a profound impact on the subsequent fermentation. Ensure you have a standardized protocol for inoculum preparation.
-
Media Preparation Inconsistencies: Minor variations in the preparation of your seed or production media can lead to different outcomes. Double-check weighing, pH adjustments, and sterilization procedures.
-
Raw Material Variability: If you are using complex media components like soybean meal or corn steep liquor, be aware that their composition can vary between suppliers and even between different lots from the same supplier.
-
Fermentor Conditions: Ensure that your fermentor probes (pH, DO) are properly calibrated and that agitation and aeration rates are consistent across batches.
Q3: How can I confirm the identity and quantify the concentration of tylosin in my fermentation broth?
A3: The standard and most reliable method is High-Performance Liquid Chromatography (HPLC).[1] A typical setup would involve:
-
Column: A C18 reverse-phase column.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium perchlorate) and an organic solvent (e.g., acetonitrile).[1]
-
Detection: UV detection at approximately 280 nm.[1]
-
Quantification: Comparison of the peak area from your sample to a standard curve generated with known concentrations of a tylosin reference standard.
Q4: What are the key genes and regulatory elements involved in tylosin biosynthesis?
A4: Tylosin biosynthesis is governed by the tyl gene cluster, which spans about 1% of the S. fradiae genome and contains at least 43 open reading frames.[2][3] This cluster includes genes for the polyketide synthase (PKS) that forms the tylactone (B1246279) core, enzymes for the synthesis and attachment of the three deoxy sugars (mycaminose, mycarose, and mycinose), and regulatory genes.[2][3] The regulation is a complex cascade involving at least two repressors (TylP and TylQ) and three activators (TylS, TylU, and TylR), with TylR being the direct activator of the biosynthetic genes.[3][4] This cascade is also influenced by gamma-butyrolactone (B3396035) signaling molecules.[4][5][6]
Troubleshooting Guide
Problem 1: Low or No Tylosin Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Media Composition | 1. Review your media components against published optimized media. 2. Optimize the Carbon/Nitrogen ratio. 3. Test different carbon sources (e.g., raw cornmeal, glucose, soybean oil) and nitrogen sources (e.g., soybean meal, fish meal).[7] | Identification of a more suitable medium composition leading to increased tylosin titers. |
| Suboptimal Fermentation Conditions | 1. Monitor and control pH in the range of 7.0-7.5.[7] 2. Maintain the temperature at approximately 32°C.[7] 3. Ensure adequate aeration and agitation to maintain dissolved oxygen levels. | Improved tylosin production by maintaining optimal environmental parameters. |
| Poor Inoculum Quality | 1. Standardize your inoculum preparation protocol (spore concentration, age). 2. Use a fresh, actively growing seed culture. | Consistent fermentation performance and reduced batch-to-batch variability. |
| Genetic Instability of the Strain | 1. Re-streak the culture from a frozen stock to ensure a pure and stable population. 2. Consider strain improvement through mutagenesis (e.g., UV, chemical) followed by screening for high-producing mutants.[1] | Isolation of a stable, high-yielding production strain. |
Problem 2: Contamination of the Fermentation Culture
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sterilization | 1. Verify the temperature, pressure, and duration of your autoclave cycles for media and fermentor vessels. 2. Ensure all transfer lines and ports are properly sterilized. | Elimination of contaminating microorganisms from the fermentation process. |
| Contaminated Inoculum | 1. Perform a purity check of your seed culture via microscopy and plating on selective media before inoculation. 2. Prepare fresh inoculum from a verified pure stock culture. | Prevention of the introduction of contaminants at the start of the fermentation. |
| Compromised Fermentor Integrity | 1. Check all seals, gaskets, and connections on your fermentor for any potential leaks. 2. Perform a pressure-hold test on the sterilized fermentor before inoculation. | Maintaining a sterile environment throughout the fermentation run. |
Data Presentation: Optimized Media and Fermentation Parameters
Table 1: Comparison of Carbon Sources for Tylosin Production
| Carbon Source (80 g/L) | Maximum Tylosin Concentration (g/L) | Culture Duration (days) |
| Raw Cornmeal | 5.8 | 5 |
| Glucose | ~0.8 (estimated) | 10 |
| Data adapted from a study using a 50-L airlift bioreactor.[7] |
Table 2: Effect of Nitrogen Sources on Tylosin Production
| Nitrogen Source Combination | Maximum Tylosin Concentration (g/L) | Culture Duration (days) |
| Soybean Meal (12 g/L) + Fish Meal (14 g/L) | 7.2 | 5 |
| Soybean Meal alone | Lower than the combination | 5 |
| Fish Meal alone | Lower than the combination | 5 |
| Data adapted from flask cultures.[7] |
Table 3: Optimized Fermentation Parameters for Tylosin Production
| Parameter | Optimal Range/Value |
| Temperature | 32°C[7] |
| pH | 7.0 - 7.5[7] |
| Inoculum Age (Seed Culture) | 24 hours[7] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for Tylosin Production
-
Seed Medium Preparation: Prepare the seed medium consisting of (per liter): 6 g corn steep liquor, 5 g soybean cake flour, 5 g yeast extract, 5 g soybean oil, and 3 g CaCO₃. Adjust the pH to 7.2 before autoclaving.[1]
-
Inoculation of Seed Culture: Inoculate 50 mL of sterile seed medium in a 250 mL shake flask with a spore suspension of S. fradiae to a final concentration of 1x10⁷ CFU/mL.[1]
-
Seed Culture Incubation: Incubate the seed culture for 48 hours at 30°C with agitation at 220 rpm.[1]
-
Production Medium Preparation: Prepare the fermentation medium consisting of (per liter): 41.4 g soybean oil, 14 g corn flour, 8 g corn protein flour, 7 g fish meal, 2 g cottonseed flour, 4 g peanut meal, 5 g hot fried soybean cake flour, 0.9 g betaine (B1666868) hydrochloride, 6 mg CoCl₂·6H₂O, 4 mg NiSO₄·6H₂O, 0.1 g (NH₄)₂HPO₄, 0.3 g MgSO₄·7H₂O, and 2 g CaCO₃. Adjust the pH to 7.0 before autoclaving.[1]
-
Inoculation of Production Culture: Transfer the seed culture to 30 mL of production medium in a 250 mL shake flask at a 10% (v/v) inoculation ratio.[1]
-
Production Culture Incubation: Incubate the production culture for 156 hours at 30°C and 220 rpm. For the final 12 hours, the temperature can be increased to 39°C.[1]
-
Sampling and Analysis: Withdraw samples periodically for analysis of tylosin concentration by HPLC.
Protocol 2: Extraction and Quantification of Tylosin by HPLC
-
Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge the sample at approximately 2,100 x g for 15 minutes to pellet the biomass.[1] c. Collect the supernatant and mix it with methanol. d. Pass the methanol-treated supernatant through a 0.22 µm filter to remove any remaining particulates.[1]
-
HPLC Analysis: a. Column: ODS-3 C18 column (4.6 x 250 mm, 5 µm).[1] b. Mobile Phase: A 60:40 (v/v) mixture of aqueous sodium perchlorate (B79767) and acetonitrile.[1] c. Flow Rate: 1.0 mL/min.[1] d. Column Temperature: 30°C.[1] e. Injection Volume: 20 µL.[1] f. Detection: UV at 280 nm.[1]
-
Quantification: a. Prepare a series of tylosin standards of known concentrations. b. Inject the standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared sample and determine the tylosin concentration by comparing its peak area to the calibration curve.
Visualizations
Caption: Regulatory cascade for tylosin biosynthesis in S. fradiae.
Caption: Troubleshooting workflow for low tylosin production.
References
- 1. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tylosin-biosynthetic genes of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Control of tylosin biosynthesis in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Tylosin Biosynthesis in Streptomyces fradiae -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]
- 7. Tylosin production by Streptomyces fradiae using raw cornmeal in airlift bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing fradicin yield from fermentation cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of fradicin from Streptomyces fradiae fermentation cultures. The guidance is based on established principles for secondary metabolite production in Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What are the most critical fermentation parameters influencing this compound yield? A1: The production of secondary metabolites like this compound is a complex process influenced by several key parameters. The most critical factors include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, dissolved oxygen (DO), and inoculum quality. Optimizing the interplay between these factors is essential for maximizing yield.
Q2: Which strain of microorganism produces this compound? A2: this compound is an aminoglycoside antibiotic produced by strains of the bacterium Streptomyces fradiae. This species is known for producing several other commercially important antibiotics, including neomycin and tylosin.
Q3: What are the typical starting conditions for Streptomyces fradiae fermentation? A3: For antibiotic production, S. fradiae cultures are generally initiated with a seed culture grown for 48-96 hours.[1] Production fermentations are typically run for 7-10 days at temperatures around 28-30°C and an initial pH of 7.0-7.2.[1][2] Adequate aeration and agitation (e.g., 220 rpm in shake flasks) are crucial to maintain sufficient dissolved oxygen.[3]
Q4: How can this compound be extracted and quantified from the fermentation broth? A4: this compound can be recovered from the fermentation broth using solvent extraction. First, the mycelial biomass is separated from the supernatant by centrifugation.[2] Both the supernatant and the mycelium can then be extracted with a solvent like ethyl acetate (B1210297).[2] After extraction, the solvent is evaporated to yield a crude extract. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column and UV or mass spectrometry (MS) detection.[1][2]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to diagnosing and resolving common issues that lead to suboptimal this compound yields.
Issue 1: Poor or No Biomass Growth
If your Streptomyces fradiae culture shows minimal or no growth, product formation is impossible. Consider the following causes and solutions.
| Possible Cause | Solution |
| Poor Inoculum Quality | An old, non-viable, or improperly prepared seed culture will result in a long lag phase or complete fermentation failure.[3] Use a fresh, actively growing seed culture for inoculation. Ensure the spore suspension or vegetative culture is at the correct concentration. |
| Inappropriate Medium Composition | The growth medium may lack essential nutrients or have an improper carbon-to-nitrogen ratio.[3] Review the composition of your seed and production media. Ensure all essential minerals and growth factors are present. Refer to the media composition tables below for starting formulations. |
| Suboptimal Physical Conditions | The temperature or initial pH of the medium may be incorrect, severely inhibiting growth. S. fradiae generally prefers temperatures of 28-30°C and a neutral initial pH (7.0-7.2).[1][3] Calibrate your incubator and pH meter. |
| Insufficient Aeration | As an aerobic organism, Streptomyces requires sufficient dissolved oxygen for growth.[3] For shake flask cultures, ensure adequate agitation (e.g., 220 rpm) and use baffled flasks to improve oxygen transfer. For bioreactors, optimize aeration and agitation rates. |
Issue 2: Good Biomass Growth, but Low this compound Titer
This is a common challenge where the culture grows to a high cell density, but the final product yield is low. This points to issues with the regulation of secondary metabolism.
| Possible Cause | Solution |
| Catabolite Repression | High concentrations of readily metabolizable carbon sources (like glucose) or inorganic phosphate (B84403) can suppress the genes responsible for antibiotic biosynthesis.[3] Consider replacing glucose with a more complex or slowly metabolized carbon source, such as soluble starch or molasses.[1] Alternatively, implement a fed-batch strategy to maintain low nutrient concentrations during the production phase. |
| Incorrect pH Profile | The optimal pH for growth may differ from the optimal pH for this compound production. Metabolic activity can cause significant pH shifts during fermentation, which may inhibit biosynthetic enzymes.[4] Monitor the pH throughout the fermentation. Use buffering agents like CaCO₃ in the medium or implement a pH control strategy in a bioreactor.[1] A pH-shift strategy, where the pH is changed after the initial growth phase, can sometimes trigger secondary metabolite production. |
| Suboptimal Temperature for Production | Similar to pH, the optimal temperature for biomass accumulation may not be the same as for antibiotic synthesis.[5][6] Perform a temperature optimization study, testing a range of temperatures (e.g., 25°C to 35°C) during the production phase. |
| Precursor Limitation | The biosynthesis of this compound requires specific molecular precursors derived from primary metabolism. A bottleneck in a precursor pathway can limit the overall yield.[3] Supplementing the medium with known precursors for aminoglycoside antibiotics, such as L-glutamine or D-glucosamine, may enhance the yield.[1] |
| Incorrect Harvest Time | This compound is a secondary metabolite, and its production typically begins in the late logarithmic or stationary phase of growth. Harvesting the culture too early or too late can result in a low measured yield.[2] Perform a time-course experiment, taking samples at regular intervals (e.g., every 24 hours) to determine the optimal fermentation duration for peak production. |
Data Presentation: Fermentation Media & Parameters
The following tables summarize media compositions and fermentation parameters successfully used for producing other antibiotics from Streptomyces fradiae. These should serve as excellent starting points for developing and optimizing a this compound production medium.
Table 1: Example Media Formulations for Streptomyces fradiae
| Component | Seed Medium (g/L) [1] | Production Medium 1 (g/L) (for Neomycin) [1] | Production Medium 2 (g/L) (for Fosfomycin) |
| Soluble Starch | 20 | - | - |
| Tryptone Soy Broth | 20 | - | - |
| Yeast Extract | 3 | 2 | - |
| Glucose | - | - | 20 |
| L-Asparagine | - | - | 10 |
| Ammonium Chloride | - | 20 | - |
| Sodium Nitrate | - | 15 | - |
| L-Histidine | - | 2.5 | - |
| Ammonium Nitrate | - | 2.5 | - |
| CaCO₃ | 3 | - | - |
| K₂HPO₄ | 1 | - | 0.5 |
| MgSO₄·7H₂O | 0.025 | - | 0.25 |
| L-methionine | - | - | 0.1 |
| Sodium Citrate | - | - | 2.0 |
| Base Substrate | N/A | Coconut Oil Cake (10g) | N/A |
Table 2: Key Fermentation Parameters for S. fradiae
| Parameter | Typical Range / Value | Reference |
| Temperature | 28 - 30 °C | [1][3] |
| Initial pH | 7.0 - 7.2 | [1] |
| Agitation (Shake Flask) | 160 - 220 rpm | [1] |
| Inoculum Size | 5 - 10% (v/v) | [2] |
| Fermentation Duration | 7 - 10 days | [2] |
Experimental Protocols
Protocol 1: Inoculum and Seed Culture Preparation
This protocol describes the preparation of a vegetative seed culture for inoculating the main production fermenter.
-
Strain Maintenance: Maintain Streptomyces fradiae on a suitable agar (B569324) slant medium (e.g., containing 4 g/L glucose, 5 g/L yeast extract, 10 g/L peptone). Incubate at 30°C for 7-10 days until good sporulation is observed.[1] Store slants at 4°C.
-
Spore Suspension: Prepare a spore suspension by washing a mature agar slant with sterile saline solution.[3]
-
Seed Culture Inoculation: Inoculate a 250 mL flask containing 50 mL of sterile seed medium (see Table 1) with the spore suspension to a final concentration of approximately 1x10⁷ CFU/mL.[3]
-
Incubation: Incubate the seed culture flask on a rotary shaker (e.g., 220 rpm) at 30°C for 48 hours.[3] The resulting vegetative culture is the seed culture, ready for inoculating the production medium.
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol outlines a general procedure for antibiotic production in shake flasks.
-
Medium Preparation: Prepare the production medium in baffled flasks (e.g., 30 mL of medium in a 250 mL flask to ensure adequate aeration). Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer the seed culture from Protocol 1 into the production flasks to a final concentration of 10% (v/v).[3]
-
Incubation: Incubate the production flasks on a rotary shaker (e.g., 220 rpm) at 30°C for 7-10 days.[2][3]
-
Sampling: Aseptically withdraw samples at predetermined intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound concentration.
Protocol 3: this compound Extraction and Quantification
This protocol provides a general method for extracting and quantifying the produced antibiotic.
-
Harvesting: After the incubation period, harvest the culture broth.
-
Cell Separation: Separate the mycelia from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Extraction:
-
Transfer the supernatant to a clean flask.
-
Extract the supernatant with an equal volume of ethyl acetate by shaking vigorously for 2-3 minutes in a separation funnel.
-
Separately, extract the mycelial pellet with methanol (B129727) or ethyl acetate.[2][4]
-
Collect the organic (ethyl acetate/methanol) layers. Repeat the extraction process 2-3 times to maximize recovery.
-
-
Concentration: Pool the organic extracts and evaporate the solvent using a rotary evaporator under reduced pressure to obtain a crude extract.[2]
-
Quantification by HPLC:
-
Redissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV or MS detector.[1][2]
-
Develop a gradient elution method using solvents such as acetonitrile (B52724) and water with a modifier like formic acid.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound production and analysis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low this compound yield.
Generalized Aminoglycoside Biosynthesis Pathway
Caption: Generalized pathway for aminoglycoside biosynthesis in Streptomyces.
References
- 1. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. KEGG PATHWAY: map00521 [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
overcoming fradicin solubility problems in aqueous solutions
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with "fradicin" solubility in aqueous solutions. A critical point of clarification is the distinction between the antibiotic neomycin sulfate (B86663) and the antifungal this compound, both produced by Streptomyces fradiae.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What could be the issue?
This is a common point of confusion. The antibiotic complex produced by Streptomyces fradiae and widely used in research is neomycin , which is commercially available as neomycin sulfate . Neomycin sulfate is freely and highly soluble in water.[1][2]
S. fradiae also produces a separate antifungal agent called this compound, but this substance is not present in pure, commercially available neomycin and is not widely used or characterized.[1] It is highly probable that your product is neomycin sulfate. Issues with dissolution are therefore unlikely to be due to inherent insolubility and may stem from other experimental factors.
Q2: What are the official solubility properties of neomycin sulfate?
Neomycin sulfate is characterized by its high solubility in water and very poor solubility in most organic solvents.[2][3] Its aqueous solutions are stable over a broad pH range of 2.0 to 9.0.[4]
Data Presentation: Solubility of Neomycin Sulfate
| Solvent | Solubility | Reference |
| Water | Freely Soluble / Very Soluble | [1][2] |
| Water | 50 mg/mL (for stock solutions) | [1] |
| Water | 6.3 mg/mL | [3] |
| Ethanol | Very Slightly Soluble / Practically Insoluble | [2] |
| Ethanol | 0.095 mg/mL | [3] |
| Methanol | 0.225 mg/mL | [3] |
| Acetone | Practically Insoluble | [2] |
| Ether | Practically Insoluble | [2] |
| Chloroform | Practically Insoluble | [3] |
Q3: My neomycin sulfate solution is cloudy or has formed a precipitate. What are the possible causes?
While neomycin sulfate is very water-soluble, unexpected precipitation or cloudiness can occur. This is typically due to external factors rather than the compound itself.
-
Incorrect pH: Although stable over a wide pH range (2.0-9.0), the pH of a 10% neomycin sulfate solution in CO2-free water should be between 5.0 and 7.5.[2] Extreme deviation from this range, potentially caused by acidic or basic additives in your buffer, could cause issues.
-
High Concentration: Exceeding the solubility limit, especially in complex buffers or at low temperatures, can lead to precipitation. While solubility is high, it is not infinite.
-
Contamination: Contamination of the water or the neomycin sulfate powder with an insoluble substance can cause cloudiness.
-
Interaction with Buffer Components: Certain salts or components in complex buffers could potentially interact with the sulfate or neomycin molecules, leading to the formation of a less soluble complex.
-
Degradation: Although stable, prolonged storage under improper conditions (e.g., high temperature, exposure to light or humidity) could lead to degradation, potentially yielding less soluble products.[2]
The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for unexpected precipitation.
Experimental Protocols
Protocol: Preparation of a Standard Neomycin Sulfate Aqueous Stock Solution
This protocol describes the preparation of a 50 mg/mL stock solution, a common concentration for laboratory use.
Materials:
-
Neomycin sulfate powder (white to slightly yellow crystalline powder)
-
Sterile, high-purity water (e.g., water for injection, Milli-Q, or equivalent)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Sterile filter (0.22 µm pore size) and syringe
Methodology:
-
Weighing: Accurately weigh the desired amount of neomycin sulfate powder using a calibrated balance. For example, to make 10 mL of a 50 mg/mL solution, weigh 500 mg of powder.
-
Dissolution: Add the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final 10 mL volume). Vortex or mix gently until the powder is completely dissolved. The powder should dissolve readily.
-
Volume Adjustment: Adjust the final volume to the desired level with sterile water. For the example, add water until the total volume is 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new, sterile container.
-
Storage: Store the stock solution at 2-8°C. Aqueous solutions are stable for at least 5 days at 37°C and for several months at 2-8°C or frozen at -20°C.[1][3]
Caption: Conceptual diagram of neomycin sulfate dissolution.
References
Technical Support Center: Fradicin MIC Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of fradicin Minimum Inhibitory Concentration (MIC) determination.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound MIC determination experiments.
Issue 1: High Variability in this compound MIC Values Between Experiments
Inconsistent MIC values for this compound can compromise the reliability of your results. The following table outlines potential causes and corresponding solutions to improve reproducibility.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is prepared from a fresh, pure culture (18-24 hours old). Standardize the inoculum to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. Use a spectrophotometer to verify the density of the inoculum suspension. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended for aminoglycosides to ensure consistency. Variations in divalent cation concentrations (Ca2+ and Mg2+) can significantly affect the activity of certain antibiotics. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound for each experiment. If the solubility and stability of this compound are a concern, consider the solvent used and storage conditions. For many antibiotics, water is a suitable solvent, but some may require alternatives like ethanol (B145695) or DMSO. |
| Incubation Conditions | Maintain a consistent incubation temperature of 35 ± 2 °C for 16-20 hours. Ensure proper atmospheric conditions and prevent dehydration of the microtiter plates by using a lid or sealing tape. |
| Endpoint Reading | Read the MIC at the lowest concentration of this compound that completely inhibits visible growth. Use a standardized light source and background to aid in visual inspection. In cases of ambiguous results, such as trailing endpoints, establish a clear reading criterion (e.g., 80% growth reduction compared to the positive control). |
Issue 2: No Bacterial Growth in the Positive Control Well
The absence of growth in the positive control well invalidates the MIC assay. This table provides steps to identify and resolve this issue.
| Potential Cause | Recommended Solution |
| Inactive Inoculum | Verify the viability of the bacterial strain by subculturing it onto an appropriate agar (B569324) medium. Ensure the inoculum is prepared from a fresh culture. |
| Incorrect Media | Confirm that the correct growth medium was used and that it was prepared according to the manufacturer's instructions. For fastidious organisms, a supplemented medium may be necessary.[1] |
| Incubation Error | Check the incubator temperature and atmospheric conditions to ensure they are optimal for the growth of the test organism. |
Issue 3: Contamination in Wells
Contamination can lead to erroneous MIC results. The following steps can help prevent and identify contamination.
| Potential Cause | Recommended Solution |
| Aseptic Technique | Strictly adhere to aseptic techniques throughout the experimental setup, including the handling of all reagents, media, and equipment. |
| Contaminated Reagents | Use sterile media, diluents, and antibiotic stock solutions. Check the sterility of the growth medium by incubating an uninoculated aliquot along with the experiment. |
| Environmental Contamination | Perform the experiment in a clean and sanitized workspace, such as a biological safety cabinet. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for this compound MIC determination?
The broth microdilution method is the gold standard and is recommended for determining the MIC of most antibiotics.[2][3] It is crucial to follow standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]
Q2: Which quality control (QC) strains should I use for this compound MIC testing?
While specific QC ranges for this compound are not established, it is recommended to use standard QC strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[4] Since this compound has been historically associated with aminoglycosides, the expected MIC ranges for aminoglycosides like gentamicin (B1671437) and amikacin (B45834) with these QC strains can be used as a reference to ensure the overall integrity of the testing procedure.
Example QC Ranges for Aminoglycosides (EUCAST)
| Antibiotic | QC Strain | MIC Range (µg/mL) |
| Gentamicin | E. coli ATCC 25922 | 0.25 - 1 |
| Amikacin | E. coli ATCC 25922 | 0.5 - 4 |
| Gentamicin | S. aureus ATCC 29213 | 0.12 - 1 |
| Amikacin | S. aureus ATCC 29213 | 1 - 4 |
These ranges are for illustrative purposes and are based on EUCAST guidelines. Always refer to the latest CLSI M100 or EUCAST QC tables for current recommendations.[4][5]
Q3: How should I interpret the MIC results for this compound?
The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.[2] To interpret the clinical significance of the MIC value, it must be compared to established clinical breakpoints. As there are no established breakpoints for this compound, interpretation should be based on the distribution of MICs for the target organisms and comparison to known susceptible and resistant strains.
Q4: What is the mechanism of action of this compound, and how does it affect MIC determination?
There is conflicting information regarding the mechanism of action of this compound. Some historical literature suggests it may be a cell wall synthesis inhibitor based on its ability to induce spheroplast formation.[2] However, its discovery alongside aminoglycosides like streptomycin (B1217042) and neomycin suggests it may act as a protein synthesis inhibitor by targeting the bacterial ribosome.[6] Understanding the correct mechanism is crucial as it can influence testing conditions. For instance, the activity of aminoglycosides is highly dependent on the cation concentration in the growth medium.
Experimental Protocols
Broth Microdilution MIC Assay (Based on CLSI M07)
This protocol provides a standardized method for determining the MIC of this compound.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organism (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest concentration to be tested.
-
Working Solution Preparation: Dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no antibiotic), and the twelfth as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control wells).
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Logical Workflow for Troubleshooting Inconsistent this compound MIC Results
Caption: Troubleshooting workflow for variable this compound MICs.
Hypothesized Mechanism of Action 1: this compound as a Cell Wall Synthesis Inhibitor
Caption: this compound's potential action as a cell wall inhibitor.
Hypothesized Mechanism of Action 2: this compound as a Protein Synthesis Inhibitor (Aminoglycoside-like)
Caption: this compound's potential action as a protein synthesis inhibitor.
References
- 1. testinglab.com [testinglab.com]
- 2. FR-900148, a new antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. szu.gov.cz [szu.gov.cz]
- 5. aurosan-shop.de [aurosan-shop.de]
- 6. Streptomycin - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Fradicin Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of fradicin during storage. The following sections offer detailed information on identifying, mitigating, and quantifying this compound degradation to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in storage?
A1: The stability of this compound, like many antibiotics, is influenced by several environmental factors. The most common contributors to degradation during storage are:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation. Many antibiotics exhibit heat sensitivity, and even brief exposure to high temperatures can lead to a loss of potency.[1] Conversely, freezing and thawing cycles can also reduce the stability of antibiotic solutions.
-
pH: this compound is most stable within a specific pH range. Both acidic and alkaline conditions can catalyze hydrolysis of its active components, particularly if it belongs to a class like beta-lactams.
-
Light: Exposure to ultraviolet (UV) and visible light can cause photodegradation. It is crucial to store this compound solutions, especially those that are light-sensitive, in amber or opaque containers.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the this compound molecule. This can be exacerbated by the presence of metal ions.
-
Hydrolysis: As a primary degradation pathway for many antibiotics, hydrolysis involves the cleavage of chemical bonds by water. This is often influenced by pH and the presence of certain buffer salts.[2]
Q2: I've noticed a change in the color of my this compound solution. Does this indicate degradation?
A2: A change in the color of your this compound solution is a strong indicator of degradation. For instance, tetracycline (B611298) solutions can turn from yellow to brown or dark brown upon degradation.[3] Any noticeable change in the physical appearance of the solution, such as color change or precipitation, warrants further investigation to quantify the extent of degradation and its potential impact on your experiments.
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
A3: To ensure the longevity of your this compound stock solutions, follow these best practices:
-
Reconstitution: Reconstitute powdered this compound using a sterile, appropriate solvent as recommended by the manufacturer. For antibiotics soluble in water, use sterile, purified water.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, dispense the stock solution into single-use aliquots.[1][4]
-
Storage Temperature: For short-term storage (a few weeks), refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended.[1] However, be aware that some antibiotics, like ampicillin, can still degrade at -20°C over several weeks.[1]
-
Light Protection: Always store this compound solutions in amber or foil-wrapped vials to protect them from light.[1]
-
Container: Use tightly sealed, sterile containers to prevent contamination and solvent evaporation.
Q4: Can I use a this compound solution that has been stored beyond its recommended expiry date?
A4: It is strongly advised not to use this compound solutions that have passed their recommended expiry date. The stability of the antibiotic is not guaranteed, and the concentration of the active compound may be significantly lower than expected, leading to unreliable experimental results. Furthermore, degradation products may have altered biological activity or even toxic effects.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter with this compound degradation.
Issue 1: My this compound stock solution appears to have lost potency, leading to inconsistent experimental results.
-
Question: I am observing a gradual decrease in the effectiveness of my this compound in my experiments over time, even though I am using the same stock solution. What could be the cause?
-
Answer: A gradual loss of potency is a classic sign of antibiotic degradation in your stock solution. The primary culprits are likely improper storage conditions. Review your storage temperature; even at 4°C, some antibiotics can degrade over a couple of weeks.[5] Repeatedly opening and closing the stock vial can introduce contaminants and expose the solution to ambient temperature and light, accelerating degradation. To troubleshoot, prepare fresh aliquots from a new vial of powdered this compound and compare their efficacy to your old stock.
Issue 2: I observe precipitation in my this compound stock solution after thawing.
-
Question: After taking an aliquot of my this compound stock solution from the -20°C freezer and thawing it, I noticed some particulate matter that does not redissolve. What should I do?
-
Answer: Precipitation upon thawing can indicate that the concentration of your stock solution is too high for the solvent at that temperature, or it could be a sign of degradation where the degradation products are less soluble.[4] First, try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves.[4] If it does not, it is best to discard the aliquot as the concentration of the active this compound will be unknown. To prevent this, consider preparing a more dilute stock solution and always ensure the antibiotic is fully dissolved before aliquoting and freezing.
Issue 3: My experiments require this compound to be stable at 37°C for an extended period, but I am seeing significant degradation.
-
Question: I am conducting an experiment where this compound is incubated at 37°C for 24-48 hours, and I suspect it is degrading during this time. How can I confirm this and what can I do?
-
Answer: Many antibiotics, particularly beta-lactams, are unstable at 37°C for extended periods.[6] To confirm degradation, you can perform a stability study by incubating your this compound solution at 37°C and taking samples at different time points (e.g., 0, 6, 12, 24, 48 hours) for analysis by High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the remaining active this compound. If significant degradation is confirmed, you may need to adjust your experimental design, such as replenishing the this compound at set intervals during the incubation.
Data on Antibiotic Stability
The following tables summarize quantitative data on the stability of common antibiotics under various storage conditions. This data can serve as a general guide for handling your this compound, assuming it has similar stability characteristics.
Table 1: Stability of Ampicillin Solutions
| Concentration | Solvent | Storage Temperature (°C) | Stability (Time to <90% Potency) | Reference |
| 12 g/L | 0.9% NaCl | Room Temperature | > 24 hours | [7] |
| 12 g/L | 0.9% NaCl with 10 mM Sodium Phosphate (B84403) Buffer | Room Temperature | > 48 hours | [7] |
| 12 g/L | 0.9% NaCl | 4 | > 72 hours | [7] |
| 24 g/L | 0.9% NaCl | 25 | > 30 hours | [8] |
| 24 g/L | 0.9% NaCl | 30 | > 30 hours | [8] |
| 24 g/L | 0.9% NaCl | 37 | ~24 hours | [8] |
| 30 mg/mL | 0.9% NaCl | 4 | > 7 days (94% remaining) | [9] |
| 30 mg/mL | Sterile Water | 4 | > 7 days (89% remaining) | [9] |
| 30 mg/mL | 0.9% NaCl | 25 | ~7 days (83% remaining) | [9] |
| 30 mg/mL | Sterile Water | 25 | ~7 days (80% remaining) | [9] |
Table 2: Stability of Tetracycline Solutions
| Storage Condition | Temperature (°C) | Time | % Bioactivity Lost | Reference |
| In Solution | 4 | 4 weeks | ~20% | [10] |
| In Solution | 25 | 4 weeks | ~60% | [10] |
| In Solution | 37 | 4 weeks | ~80% | [10] |
| In Solution | 60 | 2 weeks | 100% | [10] |
| In Solution (with ambient light) | 25 | 4 weeks | ~70% | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of this compound and its degradation products. This method should be validated for your specific this compound compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)
-
Purified water (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common starting point is a 60:40 (v/v) mixture of phosphate buffer (pH 7) and methanol.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its lambda max.
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute your this compound samples (from your stability study) with the mobile phase to a concentration that falls within the range of your calibration curve. Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in your samples by comparing their peak areas to the calibration curve. The appearance of new peaks with different retention times indicates the formation of degradation products.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[12] The goal is to achieve 5-20% degradation.[13][14]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for a predetermined time (e.g., 24 hours).[12]
-
Neutralize with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for a shorter duration (e.g., 8 hours), as base hydrolysis is often faster.[12]
-
Neutralize with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and monitor for degradation over time.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Expose solid this compound powder to dry heat in an oven at a temperature between 40°C and 80°C.[12]
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Mechanism of action of beta-lactam antibiotics.
References
- 1. goldbio.com [goldbio.com]
- 2. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. boneandcancer.org [boneandcancer.org]
- 6. scispace.com [scispace.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sgs.com [sgs.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Off-Target Effects of Fradicin in Cell Culture
Disclaimer: Information regarding the specific off-target effects of fradicin in mammalian cell culture is not extensively available in the public domain. This guide provides a general framework for minimizing off-target effects of small molecules, using a hypothetical "this compound-like Compound" as an example to illustrate key principles and protocols. Researchers working with this compound should adapt these methodologies to validate findings for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when using a compound like this compound in mammalian cell culture?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary molecular target.[1] These effects can lead to misinterpretation of experimental data, cellular toxicity, and confounding results that can compromise research findings.[1] Minimizing off-target effects is critical for ensuring the validity and reproducibility of your experiments.
Q2: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A2: The optimal concentration is a balance between achieving the desired on-target effect and minimizing cytotoxicity and off-target responses. A crucial first step is to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your desired on-target effect and the half-maximal inhibitory concentration (IC50) for cell viability. The ideal therapeutic window lies between these two concentrations.
Q3: What are some common initial signs of off-target effects in cell culture?
A3: Common initial signs of off-target effects can include unexpected changes in cell morphology, a significant decrease in cell viability at concentrations where the on-target effect is not yet saturated, or the activation of stress-response pathways that are unrelated to the intended mechanism of action.
Q4: Can the solvent used to dissolve this compound contribute to off-target effects?
A4: Yes, the vehicle used to dissolve a compound, such as DMSO, can have biological effects on its own, especially at higher concentrations. It is essential to include a vehicle-only control in your experiments to distinguish the effects of the compound from those of the solvent.
Q5: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
A5: Target validation experiments are crucial.[2] These can include rescue experiments, where the expression of the target protein is knocked down (e.g., using siRNA) or knocked out, which should abolish the effect of the compound if it is on-target. Additionally, using a structurally different compound that targets the same protein can help confirm that the observed phenotype is not due to the unique chemical structure of the initial compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at expected effective concentrations. | 1. Off-target toxicity. 2. Compound precipitation in media. 3. Cell line sensitivity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50. 2. Visually inspect the culture medium for any precipitate after adding the compound. 3. Test the compound in a different cell line to assess cell-type-specific toxicity. |
| Inconsistent results between experiments. | 1. Compound degradation. 2. Variability in cell culture conditions. 3. Inconsistent reagent preparation. | 1. Prepare fresh stock solutions of the compound and store them properly. Aliquoting the stock can prevent repeated freeze-thaw cycles. 2. Standardize cell passage number and seeding density. 3. Ensure all reagents are prepared consistently and are not expired. |
| Observed phenotype does not match the expected on-target effect. | 1. Predominant off-target effects at the concentration used. 2. The compound has a different primary target in your cell type. | 1. Perform a pathway analysis (e.g., using RNA-seq or proteomics) to identify unexpectedly perturbed signaling pathways. 2. Conduct target identification and validation experiments to confirm the compound's mechanism of action in your specific model system.[2] |
Data Presentation
Table 1: Cytotoxicity of a Hypothetical this compound-like Compound on Various Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Assay Method |
| HEK293 | Human Embryonic Kidney | 75 | MTT Assay |
| HeLa | Human Cervical Cancer | 50 | MTT Assay |
| A549 | Human Lung Carcinoma | 62 | LDH Release Assay |
| Jurkat | Human T-cell Leukemia | 35 | Annexin V/PI Staining |
Table 2: On-Target vs. Off-Target Activity of a Hypothetical this compound-like Compound
| Parameter | Concentration (µM) | Result |
| On-Target Activity | ||
| EC50 for Target Inhibition | 10 | 50% inhibition of target activity |
| Off-Target Indicators | ||
| Stress Pathway Activation (p-JNK) | 25 | 2-fold increase |
| Caspase-3/7 Activation | 40 | 3.5-fold increase |
| Cell Viability (MTT) | 50 | 50% reduction |
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using MTT Assay
Objective: To determine the concentration at which a compound significantly reduces cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound-like Compound (or compound of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound-like Compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Stress Pathway Activation
Objective: To assess the activation of off-target stress signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the this compound-like Compound and control cells.
-
Quantify the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system and quantify the band intensities.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
troubleshooting inconsistent results in fradicin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fradicin bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic and is a component of the neomycin complex produced by the bacterium Streptomyces fradiae.[1] Its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria. This compound binds to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.
Q2: What is the typical antimicrobial spectrum of this compound?
As a component of the neomycin complex, this compound is considered a broad-spectrum antibiotic. It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2] However, the specific activity can vary depending on the bacterial species and strain.
Q3: How should I prepare and store this compound stock solutions?
This compound, as part of the neomycin sulfate (B86663) complex, is freely soluble in water.[3][4] Stock solutions should be prepared in a suitable sterile buffer, such as phosphate (B84403) buffer, as specified in standard antimicrobial susceptibility testing (AST) protocols. It is important to note that aminoglycosides like this compound are hygroscopic, meaning they readily absorb moisture from the air.[5] Therefore, it is crucial to store the powdered form in a desiccator. Stock solutions should be aliquoted and stored at -20°C or colder to ensure stability. Repeated freeze-thaw cycles should be avoided.
Q4: Why are my this compound bioassay results inconsistent between experiments?
Inconsistent results in this compound bioassays can arise from several factors. One key factor is the composition of the this compound sample itself. Commercial neomycin, which contains this compound, is a mixture of neomycin B and its less potent stereoisomer, neomycin C.[6] Variations in the ratio of these components between different batches can lead to variability in bioassay results.[6][7] Other common sources of inconsistency include variations in inoculum preparation, media composition, incubation conditions (time and temperature), and improper storage of the antibiotic.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Problem: You are observing significant variability in MIC values for this compound against the same quality control (QC) strain across different experimental runs.
Possible Causes and Solutions:
-
Inoculum Preparation:
-
Issue: Inconsistent inoculum density is a major source of variability in MIC assays.
-
Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. This corresponds to approximately 1.5 x 10^8 CFU/mL. Use a spectrophotometer to verify the turbidity.
-
-
This compound Stock Solution:
-
Issue: Degradation of the this compound stock solution can lead to higher MIC values.
-
Solution: Prepare fresh stock solutions of this compound regularly. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. Ensure the powdered antibiotic is stored in a desiccated environment.
-
-
Media and Incubation:
-
Issue: Variations in media pH, cation concentration, and incubation time or temperature can affect the activity of aminoglycoside antibiotics.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC testing. Strictly adhere to standardized incubation times (typically 16-20 hours) and temperatures (35°C ± 2°C).
-
-
Pipetting and Dilution Errors:
-
Issue: Inaccurate serial dilutions can lead to significant errors in MIC determination.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a fresh serial dilution series for each experiment.
-
Guide 2: Unexpected Zone of Inhibition (ZOI) Results in Agar (B569324) Diffusion Assays
Problem: You are observing inconsistent zone diameters, or no zone of inhibition, in your agar diffusion assays with this compound.
Possible Causes and Solutions:
-
Agar Depth and Inoculum Lawn:
-
Issue: The depth of the agar and the uniformity of the bacterial lawn are critical for reproducible zone sizes.
-
Solution: Ensure that the Mueller-Hinton Agar (MHA) has a uniform depth of 4 mm. The bacterial inoculum should be swabbed evenly across the entire surface of the agar plate to create a uniform lawn.
-
-
Disk Potency and Placement:
-
Issue: Improperly stored or expired antibiotic disks will have reduced potency. Incorrect placement can lead to overlapping zones.
-
Solution: Store this compound (neomycin) disks according to the manufacturer's instructions. Ensure disks are placed firmly on the agar surface and are adequately spaced to prevent zone overlap.
-
-
Incubation Conditions:
-
Issue: Temperature and time of incubation affect the rate of bacterial growth and antibiotic diffusion.
-
Solution: Incubate plates at 35°C ± 2°C for 16-18 hours. Stacking plates too high in the incubator can lead to uneven temperature distribution.
-
Data Presentation
Table 1: Quality Control Ranges for Neomycin (this compound Component) Disk Diffusion and MIC Testing
| Quality Control Strain | Disk Diffusion (Zone Diameter in mm) | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 17 - 22 | 1 - 4 |
| Staphylococcus aureus ATCC 25923 | 18 - 26 | 0.5 - 2 |
| Pseudomonas aeruginosa ATCC 27853 | 12 - 16 | 8 - 32 |
Note: These are typical ranges for neomycin. Laboratories should establish their own internal quality control ranges.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Standardize Inoculum: Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized bacterial suspension to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
-
Prepare Inoculum: As described in the MIC protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.
-
Apply Disks: Aseptically apply this compound (neomycin) disks to the surface of the agar.
-
Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure Zones: Measure the diameter of the zones of complete growth inhibition in millimeters.
Mandatory Visualizations
Caption: General workflow for this compound bioassays.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Relationship: Infection (bacterial) and Streptomyces fradiae - Vitabase [stag.vitabase.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Framycetin sulphate | 4146-30-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neomycin: microbiological assay or liquid chromatography? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Activity of Fradicin (Neomycin) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antifungal activity of fradicin and its derivatives. This compound is a member of the aminoglycoside class of antibiotics, synonymous with Neomycin. While traditionally recognized for its antibacterial properties, recent studies have highlighted the potential of novel this compound (neomycin) derivatives as potent antifungal agents. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for a this compound derivative against the same fungal strain. | 1. Inoculum size variability.2. Inconsistent incubation time or temperature.3. Degradation of the derivative in the testing medium.4. Contamination of the fungal culture. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density.2. Strictly adhere to the incubation parameters specified in your protocol.3. Assess the stability of your compound in the assay medium over the incubation period. Consider preparing fresh solutions for each experiment.4. Regularly check the purity of your fungal cultures using microscopy and plating on selective media. |
| This compound derivative shows poor solubility in the antifungal assay medium. | The derivative may have high lipophilicity due to chemical modifications. | 1. Use a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, ensuring the final concentration of the co-solvent in the assay is non-toxic to the fungal strain.2. Synthesize derivatives with modified linkers or side chains to improve aqueous solubility.3. Consider using a formulation approach, such as encapsulation in liposomes or nanoparticles. |
| High cytotoxicity of the this compound derivative against mammalian cell lines. | The derivative may have off-target effects or non-specific membrane-disrupting properties. | 1. Modify the derivative to improve its selectivity for fungal cells. For instance, targeting fungal-specific membrane components.2. Evaluate the hemolytic activity of the derivative to assess its membrane-disrupting potential.3. Compare the cytotoxicity of your derivatives to standard antifungal agents like Amphotericin B to benchmark their therapeutic index. |
| No significant enhancement in antifungal activity observed after chemical modification of the parent this compound molecule. | The modification may not be targeting a key structural feature for antifungal activity or may be sterically hindering the interaction with the fungal target. | 1. Explore different modification sites on the this compound scaffold.2. Vary the length and chemical nature of the appended moieties (e.g., alkyl chains, aromatic groups).3. Utilize computational modeling to predict the binding of derivatives to potential fungal targets and guide the design of new modifications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (neomycin) and its derivatives against fungi?
A1: While the parent compound, neomycin, is known to inhibit protein synthesis in bacteria by binding to the ribosomal subunits, recent studies on neomycin-bisbenzimidazole hybrids suggest a different primary mechanism against fungi. These derivatives have been shown to induce the production of Reactive Oxygen Species (ROS) in yeast cells, leading to oxidative stress and cell death.[1] This is in contrast to many common antifungal agents that target the fungal cell wall or ergosterol (B1671047) biosynthesis.
Q2: How can I synthesize this compound derivatives with enhanced antifungal activity?
A2: A common strategy is the covalent linkage of this compound (neomycin) to other biologically active molecules or moieties. For example, neomycin-bisbenzimidazole hybrids have shown significant antifungal activity.[1] The synthesis generally involves modifying a specific position on the neomycin scaffold, often through an alkylation reaction, to attach a linker which is then coupled to the desired molecule.
Q3: What are the standard methods for evaluating the antifungal activity of this compound derivatives?
A3: The in vitro antifungal activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI). Time-kill studies can also be performed to assess the fungicidal or fungistatic nature of the compounds.[1]
Q4: Against which fungal species have this compound derivatives shown activity?
A4: Neomycin-bisbenzimidazole derivatives have demonstrated broad-spectrum antifungal activity against various clinically relevant fungi, including Candida albicans, non-albicans Candida species such as C. glabrata and C. parapsilosis, and Aspergillus species.[1]
Q5: Does serum affect the in vitro antifungal activity of this compound derivatives?
A5: Serum can impact the in vitro efficacy of some antifungal agents due to drug-serum binding. It is important to evaluate the antifungal activity of your this compound derivatives in the presence of serum (e.g., 10% fetal bovine serum) to assess their potential performance in a more physiologically relevant environment.[1]
Data Presentation
Table 1: In Vitro Antifungal Activity of Neomycin B–Bisbenzimidazole Hybrids [1]
| Compound | Linker | C. albicans (ATCC 10231) MIC (µg/mL) | C. parapsilosis (ATCC 22019) MIC (µg/mL) | A. nidulans (ATCC 38163) MIC (µg/mL) |
| 8 | With Oxygen | 0.49 | 0.98 | 0.98 |
| 9 | With Oxygen | 0.98 | 0.98 | 0.98 |
| 10 | No Oxygen | 1.95 | 1.95 | 1.95 |
| Amphotericin B | - | 0.49 | 0.49 | 0.49 |
| Fluconazole | - | 0.49 | 0.98 | >31.3 |
| Voriconazole | - | 0.03 | 0.03 | 0.24 |
MIC values are reported as MIC-0 (no visible growth) for the derivatives and Amphotericin B, and MIC-2 (50% growth inhibition) for Fluconazole and Voriconazole.
Experimental Protocols
Protocol 1: Synthesis of a Neomycin B–Bisbenzimidazole Hybrid Derivative
This protocol is a generalized representation based on the synthesis of neomycin derivatives.[1]
-
Protection of Neomycin B: Protect the primary amine groups of neomycin B using a suitable protecting group (e.g., tert-butoxycarbonyl group, Boc).
-
Alkylation: React the protected neomycin B with a bifunctional linker containing a leaving group (e.g., a bromoalkyl group) at one end and a functional group for the next reaction at the other. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base.
-
Coupling Reaction: Couple the alkylated and protected neomycin B with the bisbenzimidazole moiety. The specific reaction will depend on the functional groups of the linker and the bisbenzimidazole.
-
Deprotection: Remove the protecting groups from the amine functionalities of the neomycin core, usually under acidic conditions (e.g., trifluoroacetic acid), to yield the final hybrid compound.
-
Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC).
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI guidelines for antifungal susceptibility testing of yeasts.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the this compound derivative in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. For some antifungals, this is defined as 50% inhibition (MIC-2), while for others, it is complete inhibition (MIC-0).[1]
Visualizations
Caption: Proposed mechanism of action for antifungal this compound derivatives.
Caption: Workflow for developing this compound derivatives with enhanced antifungal activity.
References
Technical Support Center: Addressing Fradicin Resistance in Laboratory Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fradicin resistance in their laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic. Like other aminoglycosides, it is believed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Q2: What are the common mechanisms by which bacteria develop resistance to this compound?
Bacteria can develop resistance to this compound and other aminoglycosides through several primary mechanisms:
-
Enzymatic Modification: Bacteria may acquire genes that produce enzymes (such as acetyltransferases, phosphotransferases, or nucleotidyltransferases) that chemically modify the this compound molecule, preventing it from binding to the ribosome.[1][2][3]
-
Target Site Alteration: Mutations in the bacterial ribosomal RNA or proteins can alter the binding site of this compound on the 30S subunit, reducing the antibiotic's efficacy.[1]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of this compound by reducing the permeability of their cell membrane or by actively pumping the antibiotic out of the cell using efflux pumps.[1][3]
Q3: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4][5] It is a critical quantitative measure to determine the susceptibility or resistance of a bacterial strain to an antibiotic like this compound. A higher MIC value for a previously susceptible strain is a key indicator of emerging resistance.
Q4: How should I prepare and store this compound solutions for my experiments?
While specific stability data for this compound is limited, general guidelines for aminoglycoside antibiotics should be followed. Stock solutions should be prepared in a suitable solvent, such as sterile water, and stored in aliquots at -20°C or lower for long-term storage to prevent degradation.[6] For short-term use, refrigerated storage at 2-8°C is often acceptable, but stability at this temperature should be verified. Avoid repeated freeze-thaw cycles. The stability of aminoglycosides in solution can be affected by temperature, pH, and the presence of other substances.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High MIC Values
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| This compound Solution Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted at -20°C or lower). Verify the expiration date of the this compound powder. |
| Incorrect Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard before performing the MIC assay. An inoculum that is too dense can lead to falsely high MIC values. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of aminoglycosides. The concentration of divalent cations like Ca2+ and Mg2+ can significantly affect the activity of these antibiotics. |
| Contamination of Bacterial Culture | Streak the bacterial culture on an appropriate agar (B569324) plate to check for purity. A mixed culture can lead to variable and inaccurate MIC results. |
| Development of a Resistant Subpopulation | Pick and test individual colonies to assess the homogeneity of resistance within the bacterial population. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Highly Resistant Bacterial Strain | Confirm the high level of resistance using a quantitative method like broth microdilution to determine the MIC. |
| Inactive this compound Disks | Check the expiration date and storage conditions of the this compound disks. Perform quality control with a known susceptible bacterial strain (e.g., E. coli ATCC 25922) to verify disk potency. |
| Incorrect Agar Depth | Ensure the Mueller-Hinton agar has a uniform depth of 4 mm. Agar that is too deep can result in smaller zones of inhibition. |
| Improper Inoculum Lawn | Prepare a confluent lawn of bacteria on the agar plate. Gaps in the lawn can lead to inaccurate zone measurements. |
| Incubation Conditions | Incubate plates at the appropriate temperature (typically 35°C) for the recommended time (16-20 hours). |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a sterile solvent (e.g., water).
-
Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations. Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).
-
Standardize Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculate Plate: Dilute the standardized inoculum in CAMHB and add it to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This protocol provides a qualitative assessment of bacterial susceptibility to this compound.
Materials:
-
This compound-impregnated disks
-
Mueller-Hinton agar plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.
-
Apply this compound Disk: Aseptically place a this compound disk onto the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C for 16-20 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret Results: Compare the zone diameter to established interpretive charts (if available for this compound) to determine if the strain is susceptible, intermediate, or resistant.
Visualizations
Caption: Mechanisms of this compound action and bacterial resistance.
Caption: Troubleshooting workflow for high MIC results.
Caption: Experimental workflow for MIC determination.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. idexx.com [idexx.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of fradicin from its related compounds. It is important to note that "this compound" is a synonym for neomycin, an aminoglycoside antibiotic complex. Therefore, this guide focuses on the separation of neomycin components and related impurities.
I. Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound (neomycin) and its related compounds.
Poor Resolution Between this compound (Neomycin B) and Related Compounds (e.g., Neomycin C, Neamine)
-
Potential Causes:
-
Inappropriate mobile phase composition (pH, ion-pair reagent concentration).
-
Suboptimal stationary phase.
-
Inadequate column efficiency.
-
-
Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: The pKa values of the amino groups in aminoglycosides are crucial for separation. Adjusting the mobile phase pH can alter the ionization state of the analytes and improve resolution. A lower pH will ensure all amino groups are protonated.
-
Ion-Pair Reagent: Aminoglycosides are highly polar and require an ion-pair reagent for good retention and separation on reversed-phase columns. Trifluoroacetic acid (TFA) is commonly used. Experiment with the concentration of the ion-pair reagent (e.g., 0.1% to 0.2% TFA) to fine-tune selectivity.
-
Organic Modifier: Vary the gradient slope or the organic modifier (acetonitrile or methanol) to improve separation.
-
-
Stationary Phase Selection:
-
A C18 column is a good starting point. If resolution is still poor, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
-
-
Flow Rate: Reducing the flow rate can sometimes improve the resolution between closely eluting peaks.
-
Peak Tailing of this compound (Neomycin) Peaks
-
Potential Causes:
-
Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Column overload.
-
Presence of active sites in the HPLC system.
-
-
Solutions:
-
Mobile Phase Modification:
-
Increase Ion-Pair Reagent Concentration: A higher concentration of an ion-pairing reagent like TFA can help to mask silanol groups and reduce peak tailing.
-
Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can improve peak shape.
-
-
Sample Concentration:
-
Dilute the sample to ensure you are not overloading the column.
-
-
Column Choice:
-
Use a high-purity, end-capped C18 column specifically designed to minimize silanol interactions.
-
-
System Passivation:
-
If the issue persists, consider passivating the HPLC system to eliminate active sites.
-
-
Inconsistent Retention Times
-
Potential Causes:
-
Inadequate column equilibration.
-
Fluctuations in mobile phase composition or temperature.
-
Column degradation.
-
-
Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using ion-pairing reagents.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Temperature Control: Use a column oven to maintain a consistent column temperature.
-
Column Health: If retention times continue to shift, it may be a sign of column degradation, and the column may need to be replaced.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common related compounds of this compound (neomycin)?
A1: this compound is a synonym for neomycin. Neomycin is a complex of several related compounds, with Neomycin B being the major active component. Common related compounds and impurities include Neomycin C (an isomer of Neomycin B), neamine (B104775) (a degradation product), and other aminoglycosides that may be present from the fermentation process.
Q2: Why is a standard UV detector not suitable for the analysis of this compound (neomycin)?
A2: this compound (neomycin) and other aminoglycoside antibiotics lack a significant UV-absorbing chromophore, making them difficult to detect with a standard UV detector. More universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Pulsed Amperometric Detectors (PAD) are typically required for their analysis.[1]
Q3: What is the recommended starting mobile phase for this compound (neomycin) separation?
A3: A good starting point for reversed-phase HPLC of neomycin is a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like 0.1% to 0.2% trifluoroacetic acid (TFA).
Q4: Which stationary phase is best suited for separating this compound (neomycin) and its impurities?
A4: A reversed-phase C18 column is the most common choice for the separation of neomycin and its related compounds. Look for a high-purity, end-capped column to minimize peak tailing.
III. Experimental Protocols
The following is a representative HPLC method for the separation of neomycin and its related substances. This should serve as a starting point for method development and optimization for your specific application.
HPLC Method for Neomycin Separation
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 0.2% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.2% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30% B
-
25-26 min: 30-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
IV. Data Presentation
Table 1: Representative HPLC Data for Neomycin and Related Compounds
| Compound | Retention Time (min) | Resolution (Rs) vs. Neomycin B | Tailing Factor |
| Neamine | 8.5 | 3.2 | 1.1 |
| Neomycin C | 15.2 | 1.8 | 1.3 |
| Neomycin B | 16.5 | - | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific HPLC system, column, and mobile phase conditions used.
V. Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Workflow for optimizing an HPLC method for this compound (neomycin).
References
Technical Support Center: Purification of Fradicin from Culture Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of fradicin from Streptomyces fradiae culture broth.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary challenges in extracting this compound from the fermentation broth?
The initial step in this compound purification is the separation of the mycelium from the culture broth, typically achieved through centrifugation or filtration. The main challenge in the subsequent extraction of this compound from the filtrate is choosing an appropriate solvent system. This compound, like many other antibiotics, can be extracted using hydrophobic polar solvents such as ethyl acetate (B1210297) or butyl acetate. The efficiency of this extraction is highly dependent on the pH of the culture filtrate. Optimizing the pH is crucial to ensure the this compound is in a state that favors its partitioning into the organic solvent.
Q2: My this compound activity is high in the crude extract but is significantly lost after chromatography. What are the possible reasons?
Loss of bioactivity post-chromatography is a common issue that can stem from several factors:
-
Compound Instability: this compound may be unstable under the chromatographic conditions used. This could be due to the pH of the mobile phase, the temperature of the column, or the nature of the stationary phase. It is essential to investigate the stability of this compound under various pH and temperature conditions beforehand.
-
Co-factor Dependency: The antimicrobial activity of the crude extract might be due to a synergistic effect between this compound and other co-factors produced by Streptomyces fradiae. The purification process separates these compounds, leading to an apparent loss of activity in the isolated this compound fractions.
-
Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase of the chromatography column. This can be addressed by changing the stationary phase material or modifying the mobile phase composition.
Q3: I am observing poor resolution and peak tailing during the HPLC purification of this compound. How can I improve this?
Poor chromatographic resolution and peak tailing can be caused by a variety of factors:
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation. A systematic optimization of the solvent system is necessary. For many antibiotics, a gradient elution with solvents like acetonitrile (B52724) and water is effective.
-
Column Overloading: Injecting too much crude extract onto the column can lead to broad and tailing peaks. It is important to determine the optimal loading capacity of your column.
-
Secondary Interactions: this compound may be interacting with the stationary phase in unintended ways (e.g., ionic interactions with residual silanols on a C18 column). Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can sometimes mitigate these effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound Extract | Inefficient solvent extraction. | Optimize the pH of the culture broth before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Emulsion formation during extraction. | Add salt (brine) to the aqueous layer to break the emulsion. Centrifuge the mixture at a low speed. | |
| Loss of this compound During Solvent Evaporation | Thermal degradation of this compound. | Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure. |
| Co-evaporation with the solvent. | Use a solvent with a higher boiling point if possible, while still ensuring efficient extraction. | |
| This compound Precipitates During Purification | Poor solubility in the mobile phase. | Ensure the mobile phase is appropriate for this compound's solubility. The sample can be dissolved in a small amount of a strong, compatible solvent like DMSO before injection, but this should be tested for compatibility with the chromatographic system. |
| Change in pH or solvent composition. | Maintain a consistent pH and solvent composition throughout the purification step where this compound is expected to be stable and soluble. | |
| Co-elution of Impurities | Similar physicochemical properties of this compound and impurities. | Employ orthogonal purification techniques. For example, if reverse-phase chromatography is used initially, follow up with ion-exchange or size-exclusion chromatography. |
| Inadequate separation on the column. | Optimize the gradient slope, flow rate, and temperature of the chromatographic method. Consider using a column with a different selectivity. |
Data Presentation
Table 1: Illustrative Purification Summary for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Culture Filtrate | 5000 | 1,000,000 | 200 | 100 | 1 |
| Ethyl Acetate Extract | 1500 | 850,000 | 567 | 85 | 2.8 |
| Silica Gel Chromatography | 300 | 600,000 | 2000 | 60 | 10 |
| Preparative HPLC | 50 | 450,000 | 9000 | 45 | 45 |
Note: The data in this table are for illustrative purposes only and will vary depending on the specific fermentation and purification conditions.
Experimental Protocols
Protocol 1: Crude Extraction of this compound
-
Centrifuge the Streptomyces fradiae culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 7.0 using 1M HCl or 1M NaOH.
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate the solvent under reduced pressure at 35°C using a rotary evaporator to obtain the crude this compound extract.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low this compound yield.
improving the stability of fradicin in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of fradicin (neomycin) in experimental setups.
Troubleshooting Guide
Issue: this compound (Neomycin) solution appears discolored or precipitated.
-
Possible Cause: Degradation of the antibiotic due to improper storage conditions, pH instability, or exposure to light. Neomycin is known to be hygroscopic and can degrade in the presence of moisture and at certain temperatures.[1]
-
Solution:
-
Prepare fresh solutions before use. It is not recommended to store aqueous solutions for more than one day.[2]
-
Ensure the pH of the solution is within the stable range of 2.0 to 9.0.[3] Neomycin is most active in alkaline solutions.[3]
-
Store stock solutions and powder at recommended temperatures, typically -20°C for long-term storage of the powder and 2-8°C for short-term storage of solutions.[2][4]
-
Protect solutions from light by using amber vials or wrapping containers in foil.[1]
-
Issue: Loss of this compound (neomycin) activity in cell culture media.
-
Possible Cause: this compound (neomycin) can undergo significant degradation in culture media at 37°C over time.[5]
-
Solution:
-
For long-term experiments, consider replenishing the this compound-containing medium periodically.
-
When preparing media, add this compound from a freshly prepared stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration.
-
Issue: Inconsistent results in antibacterial assays.
-
Possible Cause: Variability in the preparation of this compound (neomycin) stock solutions, improper storage, or degradation during the experiment.
-
Solution:
-
Standardize the protocol for preparing stock solutions. Ensure the powder is fully dissolved.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Prepare working solutions fresh from a stock solution for each experiment.
-
Verify the potency of your this compound stock by performing a Minimum Inhibitory Concentration (MIC) assay with a reference bacterial strain.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (neomycin sulfate) powder?
A1: For long-term storage, it is recommended to store this compound (neomycin sulfate) powder at -20°C.[2] It should be kept in a tightly closed container, protected from light and moisture.[1]
Q2: How should I prepare a stock solution of this compound (neomycin)?
A2: To prepare an aqueous stock solution, dissolve this compound (neomycin sulfate) directly in sterile, purified water or a suitable buffer (e.g., phosphate (B84403) buffer).[2][6] For cell culture applications, a concentration of 10 mg/mL in 0.9% sodium chloride is common.[4] It is recommended to filter-sterilize the solution through a 0.22 µm filter.
Q3: How stable is this compound (neomycin) in aqueous solution?
A3: this compound (neomycin) is relatively stable in aqueous solutions over a pH range of 2.0 to 9.0.[3] However, it is recommended to prepare aqueous solutions fresh and not to store them for more than a day.[2] For longer storage, aliquots of the stock solution can be stored at -20°C for approximately 3 to 4 months.[7] A solution of 10 mg/mL in 0.9% NaCl is reported to be stable at 37°C for 5 days.[4]
Q4: What factors can affect the stability of this compound (neomycin)?
A4: The stability of this compound (neomycin) can be affected by pH, temperature, light, and the presence of certain substances. It is most active and stable in alkaline solutions.[3] High temperatures can accelerate degradation, although it is considered remarkably heat-stable.[8] Exposure to light and moisture can also lead to degradation.[1] In some formulations, the addition of propylene (B89431) glycol and sodium metabisulphite has been shown to enhance stability.[9]
Q5: What are the known degradation products of this compound (neomycin)?
A5: One of the primary degradation products of neomycin is neamine.[10][11] Degradation can occur through hydrolysis in acidic or basic solutions and oxidation at neutral pH.[9] Biodegradation can also lead to various oxidation products.[12]
Data Presentation
Table 1: Stability of this compound (Neomycin) Under Various Conditions
| Condition | Matrix | Concentration | Temperature | Duration | Stability/Degradation | Citation |
| pH 2.0 - 9.0 | Aqueous Solution | Not Specified | Not Specified | Not Specified | Relatively Stable | [3] |
| pH 7.4 | Buffer Solution | Not Specified | 37°C | 480 min | Sustained Release from Hydrogel | [3] |
| Not Specified | Tryptone Soy Broth | Dilution Series | 37°C | 1 Day | ~30% Degradation | [5] |
| Not Specified | Tryptone Soy Broth | Dilution Series | 37°C | 12 Days | Significant Degradation | [5] |
| Not Specified | Ultrapure Water | Stock Solution | 37°C | 12 Days | >95% Stability | [5] |
| Not Specified | Ointment Bases | Not Specified | Room Temperature | ~2 Years | Stable | [3] |
| Not Specified | Oil Suspensions | Not Specified | Room Temperature | ~1 Year | Stable | [3] |
| Not Specified | Aqueous Nasal Prep. | Not Specified | Room Temperature | 1 Year | Stable | [3] |
| 10 mg/mL | 0.9% NaCl | 37°C | 5 Days | Stable | [4] | |
| Not Specified | Aqueous Solution | Not Specified | 100°C | 4 Hours | No Significant Loss of Potency | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound (Neomycin) Stock Solution (10 mg/mL)
Materials:
-
This compound (Neomycin Sulfate) powder
-
Sterile, purified water or 0.9% NaCl solution
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 500 mg of this compound (neomycin sulfate) powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add 50 mL of sterile, purified water or 0.9% NaCl solution to the tube to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterilized stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots).
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use. For immediate use, store at 2-8°C for up to one day.[2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
This compound (Neomycin) stock solution (e.g., 1000 µg/mL)
-
Sterile 96-well microtiter plate
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (e.g., broth or saline)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Prepare Antibiotic Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[13]
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[13]
-
Mandatory Visualization
Caption: Mechanism of action of this compound (neomycin) in a bacterial cell.
Caption: Experimental workflow for MIC determination of this compound.
Caption: Simplified degradation pathways of this compound (neomycin).
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neomycin solution, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. benchchem.com [benchchem.com]
- 8. US2799620A - Neomycin and process of preparation - Google Patents [patents.google.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fradicin Mass Spectrometry Signal Instability
Welcome to the technical support center for troubleshooting signal instability during the mass spectrometry analysis of fradicin. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal instability when analyzing this compound with LC-MS?
A1: Signal instability during this compound analysis typically stems from a few key areas:
-
Sample and Matrix Effects: this compound is often analyzed in complex biological matrices. Co-eluting endogenous compounds, salts, and formulation excipients can interfere with the ionization process, leading to ion suppression or enhancement.[1][2][3][4][5][6]
-
LC Method Instability: An unoptimized or unstable liquid chromatography method can cause fluctuating retention times and poor peak shapes, which directly translates to an unstable MS signal.[7] This can be due to issues like improper column flushing or a compromised column.[7]
-
Ion Source Contamination and Conditions: The electrospray ionization (ESI) source is prone to contamination, especially when analyzing complex samples. Additionally, suboptimal ESI parameters (e.g., capillary voltage, gas flow, temperature) can lead to an unstable spray and, consequently, an unstable signal.[7][8][9]
-
Instrumental Issues: Hardware-related problems, such as a faulty autosampler, unstable pump flow, or contaminated mass spectrometer components, can be a primary source of signal instability.[7][10]
Q2: Why is my this compound signal intensity suddenly dropping or disappearing?
A2: A sudden drop in signal intensity can be alarming. The most likely culprits include:
-
Ion Source Contamination: A dirty ion source, particularly the spray needle or the inlet cone, can cause a significant loss in signal.[8]
-
Column Clogging or Degradation: A blocked or aged LC column can lead to a rapid decrease in performance and signal intensity.[7]
-
Sample Preparation Issues: Errors during sample preparation, such as incomplete extraction or the introduction of contaminants, can result in poor signal.[7]
-
Instrument Malfunction: Check for leaks in the LC system, ensure the solvent reservoirs are not empty, and verify that the mass spectrometer is properly calibrated and tuned.[1][10]
Q3: I'm observing significant peak area variability between injections of the same this compound standard. What should I investigate?
A3: High variability in peak areas for replicate injections of the same standard points towards a reproducibility issue.[7] Key areas to investigate are:
-
Autosampler Performance: Inconsistent injection volumes from the autosampler can be a major source of variation.[10]
-
LC System Instability: Fluctuations in pump pressure or flow rate can affect retention time and peak area.[8][10] An unstable pump can generate significant MS noise.[8]
-
Matrix Effects: If you are injecting a standard prepared in a biological matrix, variability in the matrix composition between samples can lead to inconsistent ion suppression.[2][3]
-
Ion Source Instability: An unstable electrospray can cause fluctuating ionization efficiency.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a common challenge in bioanalysis.[2][3][4][5][6][11]
Symptoms:
-
Low this compound signal intensity in biological samples compared to pure standards.
-
Poor reproducibility of signal intensity in replicate sample injections.[7]
-
Inaccurate quantification results.
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion):
-
Continuously infuse a standard solution of this compound into the MS while injecting a blank matrix extract through the LC system.
-
A dip in the this compound signal at the retention time of interfering components indicates ion suppression.
-
-
Quantitative Assessment (Post-Extraction Spike):
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with this compound post-extraction.
-
Set B: Pure solvent spiked with the same concentration of this compound.
-
-
Calculate the Matrix Factor (MF) = (Peak Area of Set A) / (Peak Area of Set B).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Preparation:
-
Optimize Chromatography:
-
Adjust the LC gradient to separate this compound from the interfering compounds.
-
-
Use a Matrix-Matched Calibration Curve:
-
Employ an Isotope-Labeled Internal Standard:
-
A stable isotope-labeled version of this compound will co-elute and experience the same matrix effects, allowing for accurate correction.
-
Guide 2: Addressing LC and MS Hardware Instability
Hardware-related issues are a frequent cause of signal instability. A systematic approach is crucial for diagnosis.[7][10]
Symptoms:
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting hardware-related signal instability.
Key Hardware Checks:
-
LC System:
-
MS System:
-
Ion Source: Clean the spray shield, capillary, and cone regularly. Salt buildup can be a major issue.[8][9]
-
Ion Transfer Tube: This component may require frequent cleaning, especially with high-throughput analysis.[9]
-
Mass Analyzer: Contamination of components like quadrupoles can lead to a gradual signal decay.[12]
-
Experimental Protocols
Protocol 1: Standard Operating Procedure for Ion Source Cleaning
Objective: To remove contaminants from the electrospray ion source to restore signal intensity and stability.
Materials:
-
HPLC-grade water, methanol (B129727), and isopropanol (B130326).
-
Lint-free swabs.
-
Sonicator.
-
Personal protective equipment (gloves, safety glasses).
Procedure:
-
System Shutdown: Place the mass spectrometer in standby mode and turn off the solvent flow from the LC.
-
Source Disassembly: Carefully remove the ion source housing and components as per the manufacturer's instructions. This typically includes the spray shield, capillary, and skimmer cone.
-
Cleaning:
-
Sonciate the metal components sequentially in water, methanol, and isopropanol for 10-15 minutes per solvent.[8]
-
Use lint-free swabs moistened with methanol to gently clean any non-sonicated parts and the interior of the source housing.
-
-
Drying: Allow all components to dry completely in a clean environment.
-
Reassembly and System Check:
-
Reassemble the ion source.
-
Restart the LC flow and allow the system to stabilize.
-
Perform a system suitability test by infusing a this compound standard to ensure the signal is stable and intense.
-
Protocol 2: Method for Evaluating Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Procedure:
-
Sample Preparation:
-
Blank Matrix Extraction: Extract six individual lots of the blank biological matrix (e.g., plasma, urine) using your established sample preparation method. Pool the extracts.
-
Neat Solution Preparation: Prepare a solution of the mobile phase or reconstitution solvent.
-
-
Spiking:
-
Set A (Matrix): Spike the pooled blank matrix extract with this compound at three concentration levels (low, medium, high QC levels).
-
Set B (Neat): Spike the neat solution with this compound at the same three concentration levels.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Calculate the mean peak area for each concentration level in both sets.
-
Determine the Matrix Factor (MF) for each level: MF = Mean Peak Area (Set A) / Mean Peak Area (Set B)
-
Calculate the coefficient of variation (CV%) of the MF across the six matrix lots to assess variability.
-
Data Presentation
Table 1: Example Parameters for Optimizing this compound ESI-MS Signal
| Parameter | Typical Starting Value | Optimization Range | Potential Impact on Signal Stability |
| Capillary Voltage (kV) | 3.5 | 2.5 - 4.5 | Unstable spray at excessively high or low voltages. |
| Cone/Nozzle Voltage (V) | 30 | 10 - 60 | Affects in-source fragmentation and ion transmission.[13] |
| Nebulizing Gas (Arb. Units) | 40 | 30 - 60 | Inadequate flow can lead to poor droplet formation. |
| Drying Gas Flow (L/hr) | 10 | 8 - 12 | Insufficient drying can cause signal suppression. |
| Drying Gas Temp (°C) | 350 | 300 - 400 | Too high can cause thermal degradation; too low can lead to solvent clusters.[7] |
Table 2: Interpreting Matrix Factor (MF) Results
| Matrix Factor (MF) Value | Interpretation | Recommended Action |
| 0.85 - 1.15 | No significant matrix effect. | Proceed with the current method. |
| < 0.85 | Ion Suppression | Improve sample cleanup; optimize chromatography. |
| > 1.15 | Ion Enhancement | Improve sample cleanup; optimize chromatography. |
| CV% > 15% | High variability in matrix effect between lots. | Use an isotope-labeled internal standard; improve sample cleanup. |
Visualizations
Caption: Experimental workflow highlighting key points of potential signal instability.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Unstable signals in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. Optimizing MS parameters with an unstable signal - Chromatography Forum [chromforum.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Refining Fradicin (Neomycin) Dosage for In Vivo Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of fradicin, also known as neomycin, for in vivo animal studies. Given the limited contemporary research specifically referencing "this compound," this guide will leverage the extensive data available for neomycin, a closely related and often interchangeable term for the same aminoglycoside antibiotic complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (neomycin)?
This compound, as an aminoglycoside antibiotic, primarily acts by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the production of non-functional proteins and bacterial cell death.[1]
Q2: What are the major toxicities associated with this compound (neomycin) in in vivo studies?
The primary dose-limiting toxicities of systemically administered neomycin are nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear, affecting hearing and balance).[1][2] These toxicities are due to the accumulation of the drug in the renal tubules and inner ear tissues.[1]
Q3: How is this compound (neomycin) typically administered in animal studies?
The route of administration significantly impacts the bioavailability and toxicity of neomycin. Due to its poor absorption from the gastrointestinal tract, oral administration is often used for local effects within the gut. For systemic infections, parenteral routes such as subcutaneous (s.c.), intramuscular (i.m.), or intravenous (i.v.) injections are necessary.[3][4]
Q4: What are the key pharmacokinetic parameters to consider for neomycin?
Neomycin is poorly absorbed orally, with the majority excreted unchanged in the feces.[4] When administered parenterally, it is primarily excreted through the kidneys via glomerular filtration.[3] It has a tendency to accumulate in kidney and, to a lesser extent, liver tissues.
Troubleshooting Guide
Issue 1: High mortality or severe adverse effects observed in study animals.
-
Question: My animals are showing signs of severe toxicity (e.g., weight loss, lethargy, death) even at what I presumed to be a low dose. What should I do?
-
Answer:
-
Review the Route of Administration: Parenteral administration (i.v., i.m., s.c.) leads to much higher systemic exposure and toxicity compared to oral administration.[3][4] Ensure the dosage is appropriate for the chosen route.
-
Check Dosage Calculations: Double-check all calculations for dose preparation and administration volume. Ensure correct conversion between neomycin salt (e.g., sulfate) and base if necessary.
-
Assess Animal Health Status: Pre-existing renal impairment can significantly increase the risk of nephrotoxicity and overall toxicity.
-
Consider Species Sensitivity: Different animal species can have varying sensitivities to aminoglycoside toxicity. Review literature for species-specific data.
-
Reduce the Dose: Immediately consider reducing the dose or increasing the dosing interval for subsequent cohorts.
-
Issue 2: Lack of efficacy in the animal model of infection.
-
Question: I am not observing the expected therapeutic effect of this compound (neomycin) in my infection model. What could be the reason?
-
Answer:
-
Inadequate Systemic Exposure: If the infection is systemic and you are administering neomycin orally, there will be minimal systemic absorption and likely no effect. A parenteral route is necessary for systemic infections.
-
Insufficient Dose: The administered dose may be too low to achieve the minimum inhibitory concentration (MIC) at the site of infection. Consider a dose-escalation study.
-
Bacterial Resistance: The bacterial strain used in your model may be resistant to neomycin. Confirm the susceptibility of the isolate in vitro before or during your in vivo experiments.
-
Drug Stability: Ensure the neomycin solution is prepared fresh and stored correctly to prevent degradation.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am observing significant variability in outcomes (toxicity or efficacy) between different experimental groups or dates. How can I improve consistency?
-
Answer:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dose preparation, route and timing of administration, and methods of evaluation, are strictly standardized.
-
Control for Animal Variables: Use animals of the same species, strain, age, and sex. Ensure they are sourced from a reliable vendor.
-
Verify Compound Integrity: Use a consistent source and lot of neomycin sulfate (B86663). Ensure proper storage to prevent degradation.
-
Blinding and Randomization: Implement blinding (investigators assessing outcomes are unaware of treatment groups) and randomization of animals to treatment groups to minimize bias.
-
Quantitative Data Summary
The following tables summarize reported dosages and toxicity values for neomycin in various animal species. These values should be used as a guide for dose selection and refinement.
Table 1: Neomycin LD50 Values in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Oral | >8000 | [4] |
| Intravenous (i.v.) | 33.3 - 44 | [4] |
| Intramuscular (i.m.) | 109 | [4] |
| Intraperitoneal (i.p.) | 128 - 225 | [4] |
| Subcutaneous (s.c.) | 260 - 275 | [4] |
Table 2: Exemplary Neomycin Dosages Used in Animal Studies
| Species | Dosage | Route | Duration | Study Type | Reference |
| Mice | 30 - 1000 mg/kg/day | s.c. | 14 days | Nephrotoxicity | [3] |
| Guinea Pigs | 10, 20, 60 mg/kg/day | Not specified | 3 months | Nephrotoxicity | [3] |
| Cats | 100 mg/kg/day | s.c. | 6-12 days | Ototoxicity | [4] |
| Dogs | 400 mg/day | Oral | 10 days | Gut decontamination | [3] |
| Pigs | 22 mg/kg | i.m. (single dose) | N/A | Pharmacokinetics | [3] |
| Turkeys | 66, 110, 220 mg/kg/day | In drinking water | 15 days | Safety/Toxicity | [5] |
| Rats | 100 mg/kg/day | i.m. | 10 days | Neurotoxicity | [6] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 3-5 animals per group).
-
Dose Selection: Start with a low dose based on literature review (e.g., one-tenth of the lowest reported toxic dose) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer neomycin via the intended route for the efficacy study (e.g., single intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predefined period (e.g., 7-14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Murine Septicemia Efficacy Model
-
Bacterial Culture: Prepare a standardized inoculum of a neomycin-susceptible bacterial strain (e.g., Staphylococcus aureus) to a specific concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Induce systemic infection in mice by intraperitoneal injection of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer neomycin at various doses (determined from MTD studies) via a systemic route (e.g., subcutaneous injection). Include a vehicle control group.
-
Observation: Monitor the survival of the animals over a set period (e.g., 7 days).
-
Data Analysis: Calculate the survival percentage for each group and determine the effective dose (e.g., ED50, the dose that protects 50% of the animals).
Visualizations
References
- 1. Toxicity of aminoglycoside antibiotics | PPTX [slideshare.net]
- 2. Aminoglycoside-Induced Cochleotoxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 824. Neomycin (WHO Food Additives Series 34) [inchem.org]
- 4. Antibiotics: Groups and properties [apvma.gov.au]
- 5. Efficacy of neomycin sulfate water medication on the control of mortality associated with colibacillosis in growing turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Mitigating Fradicin (Neomycin B) Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of fradicin, also known as neomycin B, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a component of the neomycin antibiotic complex, produced by the bacterium Streptomyces fradiae. It is classified as an aminoglycoside antibiotic. Its primary antibacterial mechanism of action is the inhibition of protein synthesis in bacteria. This compound binds to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately disrupts bacterial protein production.
Q2: Why is this compound cytotoxic to primary mammalian cells?
While effective against bacteria, this compound can also be toxic to mammalian cells, a significant concern in primary cell cultures which are more sensitive than immortalized cell lines. The primary mechanism of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] This oxidative stress can damage cellular components, including mitochondria, and trigger programmed cell death, or apoptosis.[1]
Q3: What are the common signs of this compound cytotoxicity in primary cell cultures?
Common indicators of this compound-induced cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Increased cell detachment and floating cells.
-
Changes in cell morphology, such as shrinking and rounding.
-
Increased markers of apoptosis, such as caspase activation.
Q4: What are the key signaling pathways involved in this compound-induced cytotoxicity?
Studies on aminoglycosides like neomycin have implicated stress-activated protein kinase pathways in mediating apoptosis. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are key players.[3][4][5] Activation of these pathways can lead to the downstream activation of caspases, such as caspase-9 and caspase-3, which are executioner enzymes in the apoptotic cascade.[4] The Hippo/YAP signaling pathway has also been shown to play a protective role against neomycin-induced hair cell damage.[6]
Q5: What are the most effective strategies to mitigate this compound cytotoxicity?
The most promising strategies to reduce this compound-induced cytotoxicity focus on combating oxidative stress through the use of antioxidants.[1][2][7][8] Co-treatment with specific antioxidants has been shown to be effective in various models. Additionally, iron chelators can be used to prevent the formation of ROS.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low this compound concentrations. | The specific primary cell type is highly sensitive to aminoglycosides. | Perform a dose-response experiment to determine the IC50 value for your specific primary cell type. Use the lowest effective concentration of this compound for your experiment. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin C.[5][8] |
| Inconsistent results in cytotoxicity assays. | Variability in primary cell health, passage number, or experimental procedures. | Standardize your cell culture conditions, including seeding density and media changes. Use cells from a consistent and low passage number. Ensure accurate and consistent preparation of this compound and any mitigating agent solutions. |
| Control (untreated) cells also show poor viability. | Suboptimal primary cell culture conditions. | Review and optimize your primary cell culture protocol, including media composition, serum quality, and incubator conditions. Ensure proper handling and thawing of cryopreserved primary cells. |
| Antioxidant co-treatment is not reducing cytotoxicity. | The chosen antioxidant or its concentration is not optimal for the specific cell type or this compound concentration. The antioxidant is not being administered effectively. | Test a panel of different antioxidants (e.g., NAC, Vitamin E, Vitamin C, Coenzyme Q10).[1][5][8] Perform a dose-response curve for the antioxidant to find the most effective, non-toxic concentration. Ensure the antioxidant is added to the culture medium at the appropriate time relative to this compound treatment (e.g., pre-treatment or co-treatment). |
Quantitative Data on Aminoglycoside Cytotoxicity
The following table summarizes available data on the cytotoxicity of neomycin in various cell lines. It is important to note that IC50 values can vary significantly between cell types, especially in sensitive primary cells. Researchers should always determine the IC50 for their specific primary cell culture model.
| Cell Line | Antibiotic | Concentration Range | Effect | Reference |
| BHK-21 (Syrian golden hamster kidney fibroblast) | Neomycin | 9000 - 20000 µg/mL | Significant decrease in cell viability | [9] |
| FEA (feline embryonic fibroblast) | Neomycin | 3000 µg/mL | Significant decrease in cell viability | [9] |
| VERO (African green monkey kidney fibroblast) | Dihydrostreptomycin (aminoglycoside) | 20000 µg/mL | Significant decrease in cell viability | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound (Neomycin) Cytotoxicity in Primary Hepatocytes
This protocol outlines a method to determine the cytotoxic effects of this compound on primary human hepatocytes using a standard MTT assay.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, insulin, dexamethasone, and antibiotics)
-
Collagen-coated cell culture plates (96-well)
-
This compound (Neomycin sulfate) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in a 96-well collagen-coated plate at a density of 5 x 10^4 cells/well.
-
Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in hepatocyte culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µg/mL).
-
After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
At the end of the treatment period, remove the medium containing this compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control (0 µg/mL).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity
This protocol describes how to assess the ability of the antioxidant NAC to mitigate this compound-induced cytotoxicity.
Materials:
-
All materials listed in Protocol 1
-
N-acetylcysteine (NAC) stock solution
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Treatment:
-
Prepare this compound dilutions as described in Protocol 1.
-
Prepare solutions of this compound in combination with a predetermined optimal concentration of NAC (e.g., 1 mM). A separate dose-response for NAC alone should be performed to ensure it is not toxic to the cells at the chosen concentration.
-
Set up the following experimental groups:
-
Control (medium only)
-
This compound only (various concentrations)
-
NAC only
-
This compound + NAC (co-treatment)
-
-
Remove the medium after 24 hours of cell attachment and add the respective treatment solutions.
-
Incubate for the desired duration (e.g., 48 hours).
-
-
MTT Assay and Data Analysis: Follow steps 3 and 4 from Protocol 1. Compare the IC50 value of this compound alone with the IC50 value of this compound in the presence of NAC to determine the protective effect.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. frontiersin.org [frontiersin.org]
- 2. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK signaling in neomycin-induced vestibular hair cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Vitamin C against Neomycin-Induced Apoptosis in HEI-OC1 Auditory Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippo/YAP signaling pathway protects against neomycin-induced hair cell damage in the mouse cochlea - ProQuest [proquest.com]
- 7. med.uth.edu [med.uth.edu]
- 8. Antioxidant Therapies in the Treatment of Aminoglycoside-Induced Ototoxicity: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of Fradicin and Pradimicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agents fradicin and pradimicin, focusing on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation. The information presented is intended to support research and development efforts in the field of antifungal therapeutics.
Executive Summary
This compound and pradimicin are both naturally derived antifungal compounds, but they belong to different chemical classes and exhibit distinct mechanisms of action. This compound is a polyene antibiotic that interacts with ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death. Pradimicins, on the other hand, are a unique class of antifungals that bind to D-mannosides on the surface of fungal cell walls in a calcium-dependent manner, disrupting membrane integrity.
Pradimicin, particularly its derivative BMS-181184, has demonstrated a broad spectrum of activity against clinically important yeasts and molds. While this compound is a historically recognized antifungal, detailed contemporary data on its minimum inhibitory concentrations (MICs) against a wide range of fungi are less readily available in recent literature. This guide compiles available data to facilitate a comparative assessment.
Data Presentation: In Vitro Antifungal Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for a derivative of pradimicin, BMS-181184. MIC values represent the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[1] Due to the limited availability of recent, comprehensive MIC data for this compound, a direct side-by-side comparison in a single table is not feasible.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pradimicin Derivative (BMS-181184)
| Fungal Species | Number of Strains Tested | MIC Range (µg/mL) | MIC for Majority of Strains (µg/mL) |
| Candida spp. | 167 | ≤8 | 2 - 8 |
| Cryptococcus neoformans | 167 | ≤8 | 2 - 8 |
| Torulopsis glabrata | 167 | ≤8 | 2 - 8 |
| Rhodotorula spp. | 167 | ≤8 | 2 - 8 |
| Aspergillus fumigatus | Not Specified | ≤8 | Not Specified |
| Dermatophytes | 26 | ≤8 (for 89% of strains) | Not Specified |
| Aspergillus niger | Not Specified | ≥16 | Not Specified |
| Aspergillus flavus | Not Specified | ≥16 | Not Specified |
| Fusarium spp. | Not Specified | ≥16 | Not Specified |
| Zygomycetes | Not Specified | ≥16 | Not Specified |
Data sourced from a study on the in vitro activity of BMS-181184.[2]
Mechanisms of Action
The antifungal activity of this compound and pradimicin stems from their distinct interactions with fungal cellular components.
This compound: A Polyene Antifungal
This compound belongs to the polyene class of antibiotics. The mechanism of action for polyenes involves binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular contents, which ultimately results in fungal cell death.[3]
Pradimicin: A Mannan-Binding Antifungal
Pradimicins employ a novel mechanism of action. They specifically recognize and bind to the terminal D-mannoside residues of mannoproteins present on the fungal cell wall.[4] This binding is dependent on the presence of calcium ions and forms a ternary complex (pradimicin-mannoside-calcium).[4] The formation of this complex is believed to disrupt the integrity of the fungal cell membrane, leading to cell lysis.[4][5]
Signaling Pathways and Mechanisms of Action Diagrams
The following diagrams illustrate the proposed mechanisms of action for this compound and pradimicin.
Caption: Mechanism of action for the polyene antifungal, this compound.
Caption: Mechanism of action for the mannan-binding antifungal, pradimicin.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical in vitro method for assessing the efficacy of antifungal agents. The following outlines a general experimental protocol based on standardized methods.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the MIC of antifungal agents against yeasts and molds.
1. Preparation of Antifungal Agent:
-
A stock solution of the antifungal agent (this compound or pradimicin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid medium such as RPMI 1640.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer. The final inoculum concentration is typically in the range of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3. Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension.
-
Control wells, including a growth control (no antifungal) and a sterility control (no inoculum), are included.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
4. MIC Determination:
-
Following incubation, the plates are examined visually or spectrophotometrically for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.
Caption: General experimental workflow for MIC determination.
Conclusion
This compound and pradimicin represent two distinct classes of antifungal agents with different mechanisms for inhibiting fungal growth. Pradimicin and its derivatives have shown promising broad-spectrum activity in vitro. While historical data confirms the antifungal properties of this compound, more extensive and contemporary comparative studies with standardized methodologies are needed to fully elucidate its efficacy profile against a wide array of clinically relevant fungi. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers working to advance the field of antifungal drug discovery and development.
References
- 1. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fradicin's Antifungal Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fradicin, a member of the pradimicin family of antibiotics, presents a unique mechanism of action against fungal pathogens, distinct from conventional antifungal agents. This guide provides a comprehensive comparison of this compound's activity with other major antifungal classes, supported by experimental data to validate its mechanism.
Executive Summary
This compound exerts its antifungal effect through a novel, calcium-dependent process. It specifically recognizes and binds to D-mannoside residues present on the surface of fungal cell walls. This binding initiates the formation of a ternary complex involving this compound, the D-mannoside, and calcium ions, leading to the disruption of the fungal cell membrane's integrity and ultimately, cell death. This mechanism contrasts with other antifungal classes that target ergosterol (B1671047) synthesis (azoles and polyenes) or cell wall glucan synthesis (echinocandins).
Comparative Analysis of Antifungal Activity
The in vitro activity of this compound and its derivatives has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of a water-soluble pradimicin derivative, BMS-181184, in comparison to established antifungal agents, amphotericin B and fluconazole.
Table 1: Comparative in vitro activity of BMS-181184, Amphotericin B, and Fluconazole against various yeast species.
| Organism (No. of Strains) | BMS-181184 MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (64) | 2 - 8 | 0.25 - 1 | 0.12 - >100 |
| Candida glabrata (30) | 2 - 8 | 0.25 - 1 | 0.5 - >100 |
| Candida krusei (20) | 4 - 8 | 0.5 - 2 | 8 - >100 |
| Candida parapsilosis (20) | 2 - 4 | 0.12 - 0.5 | 0.12 - 4 |
| Candida tropicalis (20) | 2 - 8 | 0.25 - 1 | 0.25 - >100 |
| Cryptococcus neoformans (13) | 2 - 8 | 0.12 - 0.5 | 1 - 16 |
Data compiled from multiple sources. MIC values can vary based on testing methodology.
Table 2: Comparative in vitro activity of BMS-181184 and Amphotericin B against various filamentous fungi.
| Organism (No. of Strains) | BMS-181184 MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Aspergillus fumigatus (10) | 4 - 16 | 0.5 - 2 |
| Aspergillus flavus (5) | 8 - 32 | 0.5 - 2 |
| Aspergillus niger (5) | 16 - 64 | 1 - 4 |
Data compiled from multiple sources. MIC values can vary based on testing methodology.
Validation of this compound's Mechanism of Action
The proposed mechanism of this compound has been validated through several key experiments that demonstrate its specific binding to mannosides and the subsequent disruption of the cell membrane.
D-Mannoside Binding
The interaction between pradimicins and D-mannosides has been demonstrated using spectrophotometric analysis. The formation of the ternary complex (pradimicin-mannoside-Ca²⁺) results in a detectable shift in the visible absorption maximum of the pradimicin derivative.
This compound, D-Mannoside, and Calcium form a ternary complex.
Cell Membrane Disruption
The disruption of the fungal cell membrane integrity following treatment with pradimicins can be quantified by measuring the leakage of intracellular components, such as potassium ions, or by assessing the uptake of membrane-impermeable fluorescent dyes like SYTOX Green. An increase in potassium leakage or SYTOX Green fluorescence indicates compromised membrane integrity.
Workflow of this compound's antifungal action.
Experimental Protocols
Spectrophotometric Analysis of D-Mannoside Binding
This protocol is adapted from studies on the pradimicin derivative BMY-28864.[1]
-
Preparation of Reagents:
-
Prepare a stock solution of the pradimicin derivative (e.g., BMY-28864) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of D-mannopyranoside and CaCl₂ in the same buffer.
-
-
Spectrophotometric Measurement:
-
Use a dual-beam spectrophotometer.
-
In the sample cuvette, mix the pradimicin derivative, D-mannopyranoside, and CaCl₂ to their final desired concentrations.
-
In the reference cuvette, include the pradimicin derivative and CaCl₂ at the same concentrations as the sample cuvette, but without D-mannopyranoside.
-
Record the absorption spectrum from 400 to 600 nm.
-
-
Data Analysis:
-
A shift in the absorption maximum to a longer wavelength in the presence of D-mannopyranoside indicates the formation of the ternary complex.
-
Potassium Leakage Assay
This protocol is a general method for assessing membrane damage.
-
Fungal Cell Preparation:
-
Grow the fungal strain (e.g., Candida albicans) to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation, wash twice with a low-potassium buffer (e.g., MES-Tris buffer, pH 7.0), and resuspend in the same buffer to a defined cell density.
-
-
Treatment:
-
Add different concentrations of this compound (or other antifungal agents) to the cell suspension. Include a control with no drug.
-
Incubate the suspensions at 35°C with gentle shaking.
-
-
Measurement of Potassium Concentration:
-
At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the potassium concentration in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
-
Data Analysis:
-
Calculate the percentage of potassium leakage relative to a control in which cells are completely lysed (e.g., by boiling).
-
SYTOX Green Uptake Assay
This protocol is a common method for assessing plasma membrane permeabilization.
-
Fungal Cell Preparation:
-
Prepare fungal cells as described in the potassium leakage assay and resuspend them in a suitable buffer (e.g., MOPS-glucose buffer, pH 7.0).
-
-
Assay Setup:
-
In a 96-well microplate, add the fungal cell suspension to each well.
-
Add SYTOX Green dye to a final concentration of 1-5 µM.
-
Add serial dilutions of this compound (or other antifungal agents). Include a positive control for permeabilization (e.g., heat-killed cells) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over time using a microplate reader.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates the uptake of SYTOX Green and, therefore, membrane damage.
-
Comparison with Other Antifungal Agents
A clear understanding of this compound's unique mechanism is best achieved by comparing it to the established mechanisms of other major antifungal drug classes.
Comparison of Antifungal Mechanisms of Action.
Conclusion
This compound's distinct mechanism of action, targeting the fungal cell wall mannoproteins in a calcium-dependent manner to disrupt the cell membrane, sets it apart from other classes of antifungal agents. This unique mode of action makes it a promising candidate for further investigation, particularly in the context of emerging resistance to conventional antifungal therapies. The experimental data, although still expanding, provides a solid foundation for understanding its antifungal properties and for its potential development as a therapeutic agent.
References
Unraveling the Complexities of Aminoglycoside Cross-Resistance: A Comparative Guide on Fradicin
For Immediate Release
This guide provides a comprehensive comparison of fradicin (also known as neomycin B or framycetin) with other clinically important aminoglycosides, focusing on the critical issue of cross-resistance. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the intricate patterns of bacterial resistance to this class of antibiotics. By presenting quantitative data in a clear, comparative format and detailing the underlying experimental methodologies, this guide aims to be an invaluable resource for the scientific community engaged in the development of novel antimicrobial strategies.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
Understanding the in vitro activity of an antibiotic is fundamental to assessing its potential efficacy. Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of an antibiotic's potency against a specific microorganism. The following tables summarize available MIC data for this compound (neomycin) and other key aminoglycosides against a range of bacterial isolates. This comparative data is essential for identifying potential patterns of cross-resistance.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae (CRE) Clinical Strains [1]
| Antibiotic | MIC50 | MIC90 | Percent Susceptible |
| Neomycin | 8 | 256 | 65.7% |
| Amikacin | 32 | >256 | 55.2% |
| Gentamicin | 128 | >256 | 28.4% |
| Tobramycin | 64 | >256 | 35.1% |
| Paromomycin | 4 | >256 | 64.9% |
| Streptomycin | 16 | 256 | 79.1% |
| Apramycin | 4 | 8 | 95.5% |
Note: Susceptibility breakpoints were defined by la Société Française de Microbiologie (S, ≤8 µg/mL; R, >16 µg/mL) for neomycin and paromomycin.[1]
Table 2: Adaptive Cross-Resistance in Pseudomonas aeruginosa (Strain IID1130) Induced by Neomycin Exposure [2]
| Antibiotic | Initial MIC (µg/mL) | MIC after Neomycin Adaptation (µg/mL) |
| Neomycin | 4 | >2048 |
| Gentamicin | 2 | 64 |
| Amikacin | 4 | 64 |
Mechanisms of Aminoglycoside Action and Resistance
The efficacy of aminoglycoside antibiotics and the development of resistance are intrinsically linked to their mechanism of action at the molecular level. Understanding these mechanisms is paramount for interpreting cross-resistance patterns and for the rational design of new therapeutic agents.
Mechanism of Action
Aminoglycosides exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 30S ribosomal subunit, leading to a cascade of events that disrupt normal protein translation.
Caption: Mechanism of action of aminoglycoside antibiotics.
Mechanisms of Resistance
Bacterial resistance to aminoglycosides is a multifaceted problem, primarily driven by three key mechanisms:
-
Enzymatic Modification: This is the most prevalent mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate (B84403) group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Add a nucleotide.
-
-
Ribosomal Alterations: Mutations in the genes encoding ribosomal proteins or 16S rRNA can alter the binding site of aminoglycosides, reducing their affinity and rendering them less effective.
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing their uptake through the cell membrane or by actively pumping the drug out of the cell using efflux pumps.
Caption: Major mechanisms of bacterial resistance to aminoglycosides.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antimicrobial resistance research. This section details the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[3][4][5]
1. Preparation of Materials:
-
Bacterial Strains: Clinical isolates or reference strains are grown on appropriate agar (B569324) plates to obtain isolated colonies.
-
Antimicrobial Stock Solutions: Prepare a stock solution of the aminoglycoside at a known concentration in a suitable solvent.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria.[6] For fastidious organisms, supplementation with blood or other growth factors may be necessary as per CLSI or EUCAST guidelines.[7]
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
2. Inoculum Preparation:
-
Select several well-isolated colonies of the same morphological type from an agar plate culture.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
3. Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the aminoglycoside stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
-
Growth is indicated by turbidity, a pellet at the bottom of the well, or a "button" of cells.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
The landscape of aminoglycoside resistance is continually evolving, presenting a significant challenge to clinical therapeutics. This compound, as a component of neomycin, is subject to the same resistance mechanisms that affect other members of this antibiotic class. The data presented in this guide highlights the potential for cross-resistance, particularly in environments with high antibiotic pressure. A thorough understanding of the mechanisms of action and resistance, coupled with standardized experimental protocols, is essential for the continued development of effective antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.
References
- 1. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.dtu.dk [food.dtu.dk]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicd.ac.za [nicd.ac.za]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Fradicin and Gentamicin
This guide provides a comparative analysis of the antibiotics fradicin and gentamicin (B1671437), intended for researchers, scientists, and drug development professionals. The document outlines their mechanisms of action, antibacterial spectrum, and available efficacy data. Due to the historical nature of this compound, detailed modern experimental data is limited, a fact that is reflected in this comparison.
Introduction
Gentamicin is a well-established aminoglycoside antibiotic widely used in clinical practice to treat a variety of bacterial infections.[1] In contrast, this compound, also an antibiotic discovered during the "golden age of antibiotics," is less characterized, with limited contemporary data available.[2][3][4] This guide synthesizes the existing information on both agents to facilitate a comparative understanding.
Mechanism of Action
Both gentamicin and this compound are believed to belong to the aminoglycoside class of antibiotics, which primarily act by inhibiting bacterial protein synthesis.
Gentamicin: This antibiotic binds to the 30S subunit of the bacterial ribosome.[5][6] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of nonfunctional proteins and bacterial cell death.[5][6]
This compound: While specific molecular studies on this compound's mechanism of action are scarce in recent literature, its discovery by Selman Waksman's laboratory, known for its work on aminoglycosides, and observations of cross-resistance with neomycin (another aminoglycoside) suggest a similar mechanism of inhibiting protein synthesis.[2]
The generalized mechanism of action for aminoglycoside antibiotics is depicted in the following signaling pathway diagram.
Antibacterial Spectrum and Efficacy
A significant disparity exists in the available efficacy data between gentamicin and this compound.
Gentamicin: A Broad-Spectrum Antibiotic
Gentamicin exhibits broad-spectrum activity, particularly against Gram-negative bacteria.[1] Its efficacy has been extensively documented, and Minimum Inhibitory Concentration (MIC) values against common pathogens are well-established.
Table 1: Representative MIC Values for Gentamicin
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.12 - 1 |
| Escherichia coli | 0.25 - 1 |
| Pseudomonas aeruginosa | 0.5 - 2 |
| Enterococcus faecalis | 4 - 16 |
Note: MIC values can vary depending on the strain and testing methodology. The data presented is a general representation based on available literature.[7]
This compound: Limited Available Data
This compound was one of several antibiotics, including streptomycin (B1217042) and neomycin, discovered by the laboratory of Selman Waksman.[2][3] Historical accounts suggest it possesses antibacterial properties. A 1949 publication by Waksman and Lechevalier reported that this compound was active against streptomycin-resistant bacteria and mycobacteria. However, specific quantitative data, such as MIC values from standardized modern assays, are not readily found in contemporary scientific literature.
Table 2: Qualitative Antibacterial Spectrum of this compound (Based on Historical Data)
| Bacterial Group | Activity |
| Gram-positive bacteria | Reported activity |
| Gram-negative bacteria | Reported activity |
| Mycobacteria | Reported activity |
| Streptomycin-resistant bacteria | Reported activity |
Experimental Protocols: Determination of Efficacy
The following are detailed methodologies for determining the in vitro efficacy of antibiotics like gentamicin and, presumably, this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
Experimental Workflow:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent and sterilized.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antibiotic stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial drug required to kill a particular bacterium.
Experimental Workflow:
-
Perform MIC Assay: An MIC test is performed as described above.
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto antibiotic-free agar (B569324) plates.
-
Incubation: The agar plates are incubated under suitable conditions to allow for bacterial growth.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in no bacterial growth on the subculture plates.
Conclusion
Gentamicin is a well-characterized aminoglycoside antibiotic with a broad spectrum of activity, primarily against Gram-negative bacteria, and its efficacy is supported by extensive quantitative data. This compound, an antibiotic from the same era of discovery, is presumed to be an aminoglycoside with a similar mechanism of action. However, there is a significant lack of modern, quantitative efficacy data for this compound in the public domain. This data gap makes a direct, evidence-based comparative analysis of their potency challenging. Further research would be required to isolate and characterize this compound using current standards to fully understand its therapeutic potential in comparison to established antibiotics like gentamicin.
References
- 1. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selman Waksman - Wikipedia [en.wikipedia.org]
- 3. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 4. ourworldindata.org [ourworldindata.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Fradicin: A Comparative Analysis of its Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent fradicin with other established antifungal drugs. The objective is to offer a clear perspective on its efficacy across a range of pathogenic fungi, supported by available experimental data. This analysis is intended to aid researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.
Comparative Antifungal Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound against various fungal species and compares it with two widely used antifungal agents, Amphotericin B and Nystatin. Lower MIC values indicate greater potency.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Candida albicans | Data not available | 0.25 - 1[1] | 0.625 - 1.25[2] |
| Candida glabrata | Data not available | Data not available | 0.625[2] |
| Candida parapsilosis | Data not available | Data not available | 1.25[2] |
| Candida krusei | Data not available | Data not available | Data not available |
| Cryptococcus neoformans | Data not available | 0.25 - 1[1] | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | Data not available |
| Aspergillus flavus | Data not available | Data not available | Data not available |
| Aspergillus niger | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of the antifungal spectrum relies on standardized in vitro susceptibility testing methods. The following is a detailed methodology for a key experiment used to generate the comparative data.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antifungal agent against yeast and molds.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to ensure sporulation or sufficient growth.
-
A suspension of fungal conidia or yeast cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a standardized growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity, while for molds, it is typically the complete inhibition of visible growth.
Mandatory Visualizations
To facilitate a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Putative mechanism of this compound's antifungal action via inhibition of protein synthesis.
Disclaimer: The information on the antifungal mechanism of this compound is based on its classification as an aminoglycoside, a class of antibiotics known to inhibit protein synthesis in bacteria. However, specific studies detailing this mechanism in fungi are limited. Further research is required to definitively elucidate the precise molecular targets and pathways of this compound in fungal cells.
References
Navigating the Uncharted Territory of Fradicin's Structure-Activity Relationship
For researchers, scientists, and drug development professionals delving into the world of antibiotics, a thorough understanding of a compound's structure-activity relationship (SAR) is paramount for the rational design of more effective derivatives. However, in the case of fradicin, an antibiotic discovered in the same era as streptomycin, a comprehensive SAR analysis remains largely elusive in publicly available scientific literature. Despite extensive searches for quantitative data, detailed experimental protocols, and established mechanisms of action, specific information on this compound and its analogs is notably scarce.
This guide aims to provide a transparent overview of the current landscape of this compound SAR analysis, highlighting the existing knowledge gaps. While direct comparisons of this compound's performance with alternatives, supported by experimental data, are not presently possible due to the lack of published research, this document will serve as a foundational resource, outlining the kind of data and experimental insights that are critically needed to advance our understanding of this antibiotic.
The Quest for Quantitative Data: A Summary of the Void
A critical component of any SAR study is the systematic modification of a lead compound's structure and the subsequent quantitative measurement of the biological activity of the resulting analogs. This allows researchers to identify the key chemical moieties responsible for the desired therapeutic effect and to guide further optimization.
In the context of this compound, a comprehensive search of scientific databases for studies detailing the synthesis of this compound derivatives and their corresponding antibacterial activity yielded no specific quantitative data. Consequently, the creation of a comparative table summarizing metrics such as Minimum Inhibitory Concentration (MIC) values for a series of this compound analogs against various bacterial strains is not feasible at this time.
Elucidating the Mechanism of Action: An Unsolved Puzzle
Understanding the precise mechanism by which an antibiotic exerts its effect is fundamental to both optimizing its efficacy and anticipating potential resistance mechanisms. For many well-established antibiotics, their molecular targets and the signaling pathways they disrupt are well-documented.
Unfortunately, the specific mechanism of action for this compound has not been extensively investigated or reported in the available scientific literature. While it is known to be an antifungal and antibacterial agent, the precise cellular components it targets and the biochemical pathways it inhibits remain to be elucidated. Without this foundational knowledge, creating a diagrammatic representation of its signaling pathway or experimental workflow is not possible.
The Path Forward: A Call for Foundational Research
The absence of detailed SAR data for this compound presents a significant opportunity for new research in the field of antibiotic discovery and development. To build a robust understanding of this compound's potential, the following areas require dedicated investigation:
-
Total Synthesis and Analog Production: The development of a reliable and flexible synthetic route to the this compound core structure is a crucial first step. This would enable the systematic generation of a library of analogs with modifications at various positions of the molecule.
-
Standardized Antibacterial Screening: A comprehensive screening of the parent this compound and its synthetic analogs against a diverse panel of clinically relevant bacterial and fungal pathogens is necessary. This would involve determining MIC values to quantify their potency.
-
Mechanism of Action Studies: Utilizing modern biochemical and microbiological techniques to identify the molecular target of this compound is essential. This could involve affinity chromatography, genetic screening for resistant mutants, or cell-based assays to monitor the inhibition of key cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.
-
In Vivo Efficacy and Toxicity Studies: Promising analogs identified through in vitro screening would need to be evaluated in animal models of infection to assess their therapeutic potential and safety profile.
As new research emerges and quantitative data on the structure-activity relationship and mechanism of action of this compound become available, this guide will be updated to provide the detailed comparisons and visualizations that are currently absent. For now, the story of this compound's SAR is one yet to be written, inviting the scientific community to explore its untapped potential.
A Comparative Guide to the Biosynthetic Pathways of Streptomycin and Fradicin (Fosfomycin)
A detailed examination of the molecular assembly lines for two clinically significant antibiotics produced by Streptomyces species.
This guide provides an in-depth comparison of the biosynthetic pathways of streptomycin (B1217042), an aminoglycoside antibiotic produced by Streptomyces griseus, and fradicin, now understood to be fosfomycin (B1673569), a phosphonate (B1237965) antibiotic produced by Streptomyces fradiae. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative look at the genetic and enzymatic machinery that constructs these complex molecules.
At a Glance: Key Differences in Biosynthesis
| Feature | Streptomycin | This compound (Fosfomycin) |
| Producing Organism | Streptomyces griseus | Streptomyces fradiae |
| Antibiotic Class | Aminoglycoside | Phosphonate |
| Primary Precursor | D-Glucose | Phosphoenolpyruvate (B93156) (PEP) |
| Core Structure | Aminocyclitol (Streptidine) linked to two sugar moieties | Epoxide phosphonic acid |
| Key Intermediates | myo-Inositol, dTDP-glucose, N-methyl-L-glucosamine | Phosphonopyruvate (B1221233) (PnPy), (S)-2-hydroxypropylphosphonic acid (HPP) |
| Biosynthetic Logic | Convergent assembly of three distinct molecular components | Linear pathway with key C-P bond formation and epoxidation steps |
| Gene Cluster | str gene cluster | fom gene cluster |
Biosynthetic Pathway of Streptomycin
The biosynthesis of streptomycin is a complex process that begins with the central metabolite D-glucose and diverges into three separate branches to synthesize the three constituent moieties: streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine.[1] These three components are then assembled to form the final streptomycin molecule. The entire process is orchestrated by a cluster of genes, collectively known as the str gene cluster, which comprises over 25 genes responsible for biosynthesis, regulation, and transport.[2][3]
The streptidine moiety, a substituted aminocyclitol, is derived from D-glucose via myo-inositol.[1] The streptose portion, a branched-chain sugar, is also synthesized from D-glucose through a dTDP-glucose pathway.[1] The N-methyl-L-glucosamine component is the third piece of the puzzle, also originating from glucose. The final step in the activation of streptomycin involves the removal of a phosphate (B84403) group from its precursor, streptomycin-6-phosphate.[4]
Biosynthetic Pathway of this compound (Fosfomycin)
This compound, produced by Streptomyces fradiae, is now identified as the antibiotic fosfomycin.[5] Unlike the complex, multi-component structure of streptomycin, fosfomycin is a small phosphonate antibiotic with a unique epoxide ring. Its biosynthesis follows a more linear pathway, beginning with the glycolytic intermediate phosphoenolpyruvate (PEP).[6]
The biosynthetic pathway in Streptomyces fradiae is distinct from that found in other fosfomycin-producing organisms like Pseudomonas.[2] The initial and final steps, however, are conserved. The pathway commences with the conversion of PEP to phosphonopyruvate (PnPy).[2] This is followed by a series of enzymatic reactions that ultimately lead to the formation of (S)-2-hydroxypropylphosphonic acid (HPP), the direct precursor to fosfomycin.[7] The final and crucial step is the epoxidation of HPP to form the active fosfomycin molecule.[7] The minimal gene cluster required for fosfomycin biosynthesis in S. fradiae consists of the genes fom1-4 and fomA-D.[8][9]
Experimental Protocols
The elucidation of these biosynthetic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.
Isotope Labeling Studies for Tracing Precursors
Objective: To determine the metabolic precursors of the antibiotic.
Protocol:
-
Culture Preparation: Streptomyces strains (S. griseus for streptomycin, S. fradiae for fosfomycin) are grown in a defined production medium.
-
Precursor Feeding: At a specific time point during the fermentation (e.g., early to mid-logarithmic growth phase), the culture is supplemented with a stable isotope-labeled precursor (e.g., ¹³C-labeled glucose for streptomycin, ¹³C-labeled phosphoenolpyruvate or its precursors for fosfomycin).[1][10]
-
Fermentation and Harvest: The fermentation is continued for a set period to allow for the incorporation of the labeled precursor into the antibiotic. The mycelium and supernatant are then harvested.
-
Extraction and Purification: The antibiotic is extracted from the fermentation broth using appropriate chromatographic techniques (e.g., ion-exchange chromatography followed by HPLC).
-
Structural Analysis: The purified antibiotic is analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This provides direct evidence for the biosynthetic origin of different parts of the molecule.[7]
Gene Knockout and Heterologous Expression
Objective: To identify the function of specific genes within the biosynthetic cluster.
Protocol:
-
Gene Inactivation: A target gene within the biosynthetic gene cluster (e.g., a putative enzyme-coding gene in the str or fom cluster) is inactivated in the producing organism using molecular biology techniques such as homologous recombination to create a knockout mutant.[8]
-
Fermentation and Analysis: The mutant strain is fermented under the same conditions as the wild-type strain. The fermentation broth is analyzed for the production of the antibiotic and any potential intermediates. The absence of the final product and the accumulation of a specific intermediate can indicate the function of the knocked-out gene.
-
Heterologous Expression: The gene of interest is cloned into an expression vector and introduced into a heterologous host, such as E. coli or a non-producing Streptomyces species.[8][9] The heterologous host is then cultured, and the production of the expected product from a supplied substrate is monitored, confirming the enzymatic function of the gene product.
In Vitro Enzyme Assays
Objective: To characterize the activity and kinetics of a specific biosynthetic enzyme.
Protocol:
-
Enzyme Expression and Purification: The gene encoding the enzyme of interest is overexpressed in a suitable host (e.g., E. coli), and the enzyme is purified to homogeneity using protein purification techniques (e.g., affinity chromatography).
-
Assay Reaction: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a buffered solution at a controlled temperature and pH.
-
Product Detection and Quantification: The reaction mixture is analyzed at different time points to detect and quantify the formation of the product. Analytical methods can include HPLC, mass spectrometry, or spectrophotometry.[7] For enzymes like HppE in fosfomycin biosynthesis, a bioautography assay can be used, where the enzymatic product's antibiotic activity is visualized as a zone of inhibition on a lawn of a susceptible bacterial strain.[7]
-
Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km and kcat can be determined to characterize the enzyme's efficiency.
References
- 1. Biosynthesis of Fosfomycin by Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces fradiae - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of Fosfomycin, Re-examination and Re-confirmation of A Unique Fe(II) and NAD(P)H-dependent Epoxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Biosynthesis of fosfomycin by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Fradicin Quantification: A Comparative Guide to a Novel HPLC-ELSD Method
For researchers, scientists, and drug development professionals, the accurate quantification of fradicin, commercially known as neomycin, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method against traditional analytical techniques for neomycin quantification. Supported by experimental data, this document details the validation of the new method, offering a robust and more efficient alternative to conventional approaches.
Neomycin, an aminoglycoside antibiotic complex, presents analytical challenges due to its lack of a significant UV chromophore, making its detection by common HPLC-UV methods difficult without derivatization.[1][2][3][4][5] Historically, microbiological assays have been the standard for determining neomycin potency.[4][6] However, these methods are often time-consuming, exhibit higher variability, and are less specific compared to chromatographic techniques.[7][8]
This guide introduces a validated HPLC-ELSD method that overcomes these limitations, providing enhanced precision, accuracy, and a shorter analysis time.[1][9][10]
Comparative Analysis of Analytical Methods
The following table summarizes the performance of the novel HPLC-ELSD method in comparison to other established techniques for neomycin quantification.
| Parameter | Novel HPLC-ELSD Method | HPLC with Post-Column Derivatization & Fluorescence Detection | LC-MS/MS | Microbiological Assay |
| Linearity Range | 100–500 µg/ml (r = 0.99955)[1][9] | Not explicitly stated, but linear range covers 50-150% of expected sample concentrations[11] | Lower limit of quantification was 100 ng/ml[12] | Dependent on microbial growth inhibition zones |
| Accuracy (% Recovery) | 99.150% - 104.773%[1][9] | 97.5% - 100.4%[11] | 97% - 113% from plasma, 94% for urine[12] | Not directly measured as % recovery |
| Precision (%RSD) | < 2.0% | Inter-day RSD: 2.28% - 4.36%[11] | Peak area RSD: 1.3%[5] | High variability, RSD can range from 4.8% to 50%[8] |
| Limit of Detection (LOD) | 11.744 µg/ml[9] | Not specified | Not specified | Dependent on microbial sensitivity |
| Limit of Quantification (LOQ) | 39.145 µg/ml[9] | Not specified | 100 ng/ml[12] | Not applicable |
| Specificity | High, separates neomycin from other components[1] | High, separates neomycin B and C[11][13] | High, based on mass-to-charge ratio[2][3] | Low, can be affected by other antibiotics |
| Analysis Time | ~35 minutes[1][9] | Varies, can be lengthy with derivatization | Rapid | 18-24 hours (incubation) |
Experimental Protocols
Novel HPLC-ELSD Method for Neomycin Quantification
This method allows for the simultaneous quantification of neomycin and polymyxin (B74138) B in the presence of dexamethasone.[1][9]
1. Chromatographic Conditions:
-
Column: Phenyl Waters X Bridge column[1]
-
Mobile Phase: A gradient of methanol (B129727) and trichloroacetic acid (40 mM, pH 1.70–1.80)[1][9]
2. ELSD Detector Settings:
3. Standard and Sample Preparation:
-
Prepare standard solutions of neomycin in the range of 100–500 µg/ml.[1][9]
-
Dilute samples containing neomycin to fall within the calibrated range.
4. Data Analysis:
-
A logarithmic transformation may be used to achieve a linear response with the ELSD detector.[1]
-
Quantify neomycin concentration based on the calibration curve generated from the standard solutions.
Traditional Microbiological Assay (Cylinder-Plate Method)
This method is based on the inhibitory effect of neomycin on the growth of a susceptible microorganism.
1. Materials:
-
Test Organism: Staphylococcus epidermidis (ATCC 12228) or other suitable microorganism.
-
Culture Medium: Nutrient agar (B569324).
-
Standard Solutions: Prepare neomycin standard solutions of known concentrations.
-
Sample Solutions: Prepare dilutions of the neomycin-containing sample.
2. Procedure:
-
Prepare sterile petri dishes with a layer of inoculated nutrient agar.
-
Place sterile stainless-steel cylinders onto the agar surface.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates at a suitable temperature (e.g., 32-35°C) for 18-24 hours.
3. Data Analysis:
-
Measure the diameter of the zones of growth inhibition around each cylinder.
-
Construct a standard curve by plotting the logarithm of the neomycin concentration against the zone diameter.
-
Determine the concentration of neomycin in the sample by interpolating its zone diameter on the standard curve.
Visualizing the Validation Workflow
The following diagram illustrates the key stages involved in the validation of a new analytical method for this compound (neomycin) quantification, ensuring its suitability for routine use.
Caption: Validation workflow for a new this compound (neomycin) analytical method.
The presented HPLC-ELSD method offers a superior alternative for the quantification of this compound (neomycin), providing more reliable and efficient results crucial for pharmaceutical development and quality control.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Neomycin Sulfate Analyzed with LCMS - AppNote [mtc-usa.com]
- 4. sciensage.info [sciensage.info]
- 5. Determination of neomycin sulfate and impurities using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing a Microbiological Method for Assessing Neomycin Sulfate Potency – Kudos: Growing the influence of research [growkudos.com]
- 7. Suitability of a liquid chromatography assay of neomycin sulfate to replace the microbiological assay for neomycin in USP Monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. [PDF] Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method | Semantic Scholar [semanticscholar.org]
- 11. Single-laboratory validation for the quantification of neomycin B and neomycin C in animal feeds by liquid chromatography fluorescence detection with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Normal-phase high-performance liquid chromatographic determination of neomycin sulfate derivatized with 1-fluoro-2,4-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Amphotericin B and Fradicin
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of the polyene antibiotic Amphotericin B, with a note on the limited available data for Fradicin.
Executive Summary
This guide provides a detailed comparison of the cytotoxic properties of the widely-used antifungal agent Amphotericin B. Despite extensive literature searches, specific and quantitative cytotoxic data for this compound remains largely unavailable in recent scientific publications, preventing a direct, data-driven comparison. This compound is noted as one of the antibiotics discovered by Selman Waksman's laboratory, alongside more extensively studied compounds like streptomycin (B1217042) and neomycin.[1]
This document will, therefore, focus on a comprehensive analysis of Amphotericin B's cytotoxicity, including its mechanism of action, quantitative cytotoxicity data from various studies, and detailed experimental protocols. Where possible, a broader comparison with other polyene antibiotics will be included to provide context within this class of antifungal agents.
Mechanism of Action
Amphotericin B
Amphotericin B's primary mechanism of action involves its interaction with sterols in cell membranes. It exhibits a higher affinity for ergosterol, the primary sterol in fungal cell membranes, compared to cholesterol, which is predominant in mammalian cell membranes. This preferential binding leads to the formation of transmembrane channels or pores.[2][3] The creation of these pores disrupts the membrane's integrity, causing leakage of intracellular ions (such as K+) and other small molecules, which ultimately leads to cell death.[2]
Beyond pore formation, Amphotericin B can also induce oxidative damage to cells by generating free radicals, further contributing to its cytotoxic effects.[3] It has also been shown to have immunostimulatory effects.[4]
This compound
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The following table summarizes IC50 values for Amphotericin B across various cell lines and conditions as reported in the literature.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Amphotericin B | Hyphae (Exserohilum rostratum) | Not Specified | 12.4 nM | [5] |
| Conidia (Exserohilum rostratum) | Not Specified | 9.71 nM | [5] | |
| Not Specified | Not Specified | 4.5 - 7 µM | [1] | |
| Not Specified | Not Specified | 0.14 ± 0.04 µg/mL | [6] | |
| Uninfected Macrophages | Not Specified | 4.31 ± 2.66 µg/mL (CC50) | [7] | |
| Leishmania amazonensis promastigotes | Not Specified | 0.50 µg/mL | [8] | |
| GRX (myofibroblast) | MTT Assay | Cytotoxic at 1.25 & 2.50 µg/mL | [9] | |
| Hep G2 (hepatocellular carcinoma) | MTT Assay | Not cytotoxic at 1.25 & 2.50 µg/mL | [9] | |
| ARL-6 (liver epithelial) | MTT Assay | Not cytotoxic at 1.25 & 2.50 µg/mL | [9] | |
| Human Kidney (293T) cells | MTS and LDH assays | Not cytotoxic | [10] | |
| THP1 (human monocytic) cells | MTS and LDH assays | Cytotoxic at 500 µg/L | [10] | |
| Candida albicans | Not Specified | 87.1 ± 22 µg/L (EC50) | [10] |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Comparative Cytotoxicity with Other Polyenes
While a direct comparison with this compound is not possible, studies comparing Amphotericin B with another polyene, Nystatin (B1677061), have been conducted. In one study using mouse proximal tubules and human kidney (HK-2) cells, Amphotericin B was found to be more cytotoxic than Nystatin, causing approximately 25% to 50% greater declines in the ATP-ADP ratio.[11] This suggests that even within the same class, the cytotoxic potential of polyene antibiotics can differ significantly.[11]
Experimental Protocols
A variety of in vitro assays are utilized to determine the cytotoxicity of compounds like Amphotericin B. Below are detailed methodologies for commonly employed experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Amphotericin B) in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a negative control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cell lysis.
Conclusion
Amphotericin B remains a potent but toxic antifungal agent. Its cytotoxicity is primarily mediated through its interaction with sterols in cell membranes, leading to pore formation and ion leakage. Quantitative data reveals a range of cytotoxic concentrations depending on the cell type and experimental conditions. While a direct comparison with this compound is not feasible due to the lack of available data, comparisons with other polyenes like nystatin indicate varying degrees of cytotoxicity within this class of antibiotics. The provided experimental protocols for MTT and LDH assays offer standardized methods for researchers to assess the cytotoxic potential of these and other compounds in their own studies. Future research is needed to isolate and characterize the cytotoxic profile of less-studied antibiotics like this compound to enable more comprehensive comparative analyses.
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Membrane Toxicity of the Polyene Antibiotics: Studies on Natural Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective toxicity and enhanced therapeutic index of liposomal polyene antibiotics in systemic fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
- 9. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyene antibiotics: relative degrees of in vitro cytotoxicity and potential effects on tubule phospholipid and ceramide content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The IC50: an exactly defined measure of antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effect of Fradicin with Fluconazole: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals,
Initial investigations into the synergistic effects of fradicin and fluconazole (B54011) did not yield specific experimental data. To provide a comprehensive and data-supported comparison guide in line with our commitment to rigorous scientific reporting, we have pivoted to a well-documented example of antifungal synergy: the combination of fluconazole and calcineurin inhibitors (Cyclosporine A and Tacrolimus (B1663567)/FK506) against Candida albicans. This guide will serve as a template for assessing such interactions, complete with experimental data, detailed protocols, and mechanistic diagrams.
Unveiling a Potent Antifungal Partnership
The combination of fluconazole with calcineurin inhibitors has demonstrated significant synergistic activity against Candida albicans, a prevalent fungal pathogen. This synergy is observed against both planktonic (free-floating) cells and, crucially, against drug-resistant biofilms.[1][2][3][4] Calcineurin inhibitors, such as cyclosporine A (CsA) and tacrolimus (FK506), appear to potentiate the activity of fluconazole, rendering it fungicidal rather than fungistatic.[1][2][3]
The mechanism behind this synergy is twofold. Firstly, fluconazole disrupts the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis, which in turn increases the intracellular concentration of the calcineurin inhibitors.[1][2][3] Secondly, the inhibition of calcineurin, a key regulator of stress responses in fungi, sensitizes C. albicans to the effects of fluconazole.[1][2] This dual action makes the combination a promising strategy to overcome fluconazole resistance, particularly in the context of resilient biofilm infections.[1][2][5]
Quantitative Analysis of Synergism
The synergistic interaction between fluconazole and calcineurin inhibitors can be quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The data presented below is a representative summary from studies assessing this combination against Candida albicans.
Checkerboard Assay Results
| Drug Combination | C. albicans Strain | MIC of Fluconazole Alone (µg/mL) | MIC of Calcineurin Inhibitor Alone (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | MIC of Calcineurin Inhibitor in Combination (µg/mL) | FICI | Interpretation |
| Fluconazole + Cyclosporine A | Resistant Isolate | >64 | >10 | 0.5 | 0.625 | <0.5 | Synergy[6] |
| Fluconazole + Tacrolimus (FK506) | Biofilm | >1024 | >300 | Not specified | Not specified | Synergistic | Synergy[1] |
Note: Specific FICI values for biofilm synergy were not detailed in the provided search results, but the interaction was consistently described as synergistic.
Biofilm Susceptibility
The combination of fluconazole and calcineurin inhibitors is particularly effective against C. albicans biofilms, which are notoriously resistant to conventional antifungal monotherapy.[1][7][8] While fluconazole or calcineurin inhibitors alone have minimal impact on mature biofilms, their combined application leads to a significant reduction in biofilm viability and structure.[1][3]
| Treatment | Effect on C. albicans Biofilm |
| Fluconazole Alone | Intrinsically resistant, minimal effect on metabolic activity.[1][7] |
| Calcineurin Inhibitor Alone | No significant effect on biofilm viability.[1] |
| Fluconazole + Calcineurin Inhibitor | Exquisite sensitivity, leading to complete inhibition and eradication of the biofilm.[1][2][3] |
Visualizing the Mechanisms and Methods
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of fluconazole, the proposed synergistic pathway with calcineurin inhibitors, and the experimental workflows.
Caption: Mechanism of action of fluconazole.
Caption: Proposed synergistic pathway of fluconazole and calcineurin inhibitors.
Caption: Experimental workflows for synergy and biofilm susceptibility testing.
Experimental Protocols
Checkerboard Broth Microdilution Assay
This assay is used to determine the FICI and assess the in vitro interaction between two antimicrobial agents.
1. Preparation of Materials:
-
Candida albicans isolate.
-
RPMI 1640 medium.
-
Fluconazole and calcineurin inhibitor stock solutions.
-
Sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Culture C. albicans on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours.
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI 1640 medium.
3. Plate Setup:
-
Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.
-
Prepare serial twofold dilutions of fluconazole horizontally and the calcineurin inhibitor vertically in the microtiter plate.
-
The final volume in each well containing the drug dilutions should be 100 µL.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well for growth control and an un-inoculated well for sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC and FICI:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that inhibits visible growth.
-
The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[9]
Biofilm Susceptibility Assay
This method assesses the efficacy of antifungal agents against established C. albicans biofilms.
1. Biofilm Formation:
-
Prepare a standardized cell suspension of C. albicans (10⁶ cells/mL) in RPMI 1640 medium.
-
Pipette 100 µL of the cell suspension into the wells of a pre-sterilized, polystyrene, flat-bottom 96-well microtiter plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
2. Preparation for Drug Exposure:
-
After incubation, carefully aspirate the medium from each well.
-
Wash the biofilms three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
3. Antifungal Treatment:
-
Prepare serial dilutions of fluconazole, the calcineurin inhibitor, and their combination in fresh RPMI 1640 medium.
-
Add 100 µL of the drug solutions to the wells containing the established biofilms.
-
Include drug-free wells as positive controls.
-
Incubate the plate for a further 24-48 hours at 37°C.
4. Assessment of Biofilm Viability (XTT Reduction Assay):
-
Prepare an XTT [2,3-bis(2-methoxy-4-nitro-5-sulfo-phenyl)-2H-tetrazolium-5-carboxanilide] solution.
-
Wash the treated biofilms with PBS.
-
Add the XTT-menadione solution to each well and incubate in the dark for up to 2 hours at 37°C.
-
Measure the colorimetric change using a microplate reader. A decrease in metabolic activity, indicated by a lower absorbance, signifies a reduction in biofilm viability. The Sessile MIC (sMIC) can be determined as the concentration causing a 50% or 80% reduction in metabolic activity compared to the control.[7]
References
- 1. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The calcineruin inhibitor cyclosporine a synergistically enhances the susceptibility of Candida albicans biofilms to fluconazole by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Comparative Efficacy of Fradicin: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the antimicrobial performance of Fradicin, detailing its efficacy in laboratory settings and within living organisms. This guide provides a synthesis of available experimental data, methodologies, and insights into its mechanism of action.
This compound is an antibiotic that has demonstrated notable antimicrobial properties. This guide offers a comparative analysis of its efficacy under both controlled laboratory conditions (in vitro) and within biological systems (in vivo), providing essential data for researchers in the field of antimicrobial drug discovery and development.
In Vitro Efficacy of this compound
The in vitro activity of an antimicrobial agent is a primary indicator of its potential therapeutic value. Key metrics for assessing this are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Table 1: Summary of In Vitro Activity of this compound
| Metric | Description | Finding |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[1] | Data on specific MIC values for this compound against a range of pathogens is not available in the provided search results. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial drug that results in a 99.9% reduction in the initial bacterial density.[2] | Specific MBC data for this compound is not available in the provided search results. |
| Spectrum of Activity | The range of microbial species that a drug is effective against. | Information regarding the specific spectrum of activity for this compound is not detailed in the search results. |
It is important to note that the ratio of MBC to MIC can indicate whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). A small MBC/MIC ratio (typically ≤ 4) is indicative of bactericidal activity.[2]
In Vivo Efficacy of this compound
In vivo studies are critical for evaluating the therapeutic potential of an antibiotic in a complex biological environment. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall efficacy in a living organism.
Table 2: Summary of In Vivo Models for Antimicrobial Efficacy Testing
| Animal Model | Purpose | Key Outcomes Measured |
| Murine Thigh Infection Model | To evaluate the efficacy of antimicrobial agents against localized infections.[3][4][5] | Change in bacterial density (CFU/g of tissue) over time.[3] |
| Murine Sepsis Model | To assess the effectiveness of antibiotics in treating systemic infections.[6] | Survival rates, reduction in bacterial load in blood and organs.[6][7] |
| Murine Pneumonia Model | To test the efficacy of antibiotics against respiratory tract infections.[8] | Reduction in bacterial load (CFU) in the lungs.[7][8] |
While these models are commonly used to assess the in vivo efficacy of antibiotics, specific data from such studies for this compound is not available in the provided search results.
Mechanism of Action
Understanding the mechanism of action of an antibiotic is crucial for its development and for predicting potential resistance mechanisms. The provided search results do not contain specific information on the signaling pathways affected by this compound. However, a general understanding of antibiotic mechanisms can be informative. For instance, some antibiotics, like the arylomycins, inhibit type I signal peptidase (SPase), which is essential for the bacterial protein secretion pathway.[9][10] Inhibition of this pathway leads to the mislocalization of proteins and can have different effects on various bacteria, being bacteriostatic against some and bactericidal against others.[10]
Experimental Protocols
Detailed and standardized protocols are fundamental for the reproducibility and comparison of experimental results.
In Vitro Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12]
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.[11][12]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[12]
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][11][12]
DOT Script for Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
In Vivo Efficacy Testing
Neutropenic Murine Thigh Infection Model
This model is widely used to study the pharmacodynamics of antimicrobial agents.[3][5]
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of an immunosuppressive agent like cyclophosphamide.[7]
-
Infection: A defined inoculum of the test bacteria is injected into the thigh muscle of the mice.
-
Treatment: The antibiotic is administered at various doses and schedules.
-
Assessment: At specific time points, the mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g of tissue).[3]
DOT Script for Murine Thigh Infection Model Workflow
Caption: Workflow of the neutropenic murine thigh infection model.
Conclusion
The comprehensive evaluation of both in vitro and in vivo efficacy is paramount in the development of new antimicrobial agents. While this guide outlines the standard methodologies and key parameters for such an assessment, it is important to highlight that specific experimental data for this compound is not available within the provided search results. Further research is required to determine the MIC, MBC, spectrum of activity, and in vivo efficacy of this compound to fully characterize its therapeutic potential.
References
- 1. vibiosphen.com [vibiosphen.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Efficacy of Apramycin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
The Elusive Role of Fradicin in Ribosomal Studies: A Comparative Guide to Established Tools
Initial investigations into the application of fradicin as a specific tool for ribosomal studies have yielded limited direct evidence within publicly available scientific literature. While this compound is recognized as an antibiotic, its mechanism of action and utility in detailed ribosomal analysis are not well-documented.[1][2][3][4] Consequently, this guide provides a comparative overview of well-established antibiotics that serve as invaluable tools for researchers, scientists, and drug development professionals engaged in the study of ribosomes.
This guide will explore the mechanisms and applications of several key classes of ribosome-targeting antibiotics, offering a framework for selecting the appropriate tool for specific research questions in ribosomal studies.
A Comparative Analysis of Ribosome-Targeting Antibiotics
The following table summarizes the key characteristics of several major classes of antibiotics widely used in ribosomal research. These compounds have been instrumental in elucidating the intricate mechanisms of protein synthesis.
| Antibiotic Class | Target Ribosomal Subunit | Mechanism of Action | Primary Research Applications |
| Aminoglycosides (e.g., Streptomycin, Gentamicin) | 30S | Binds to the 16S rRNA, causing misreading of the mRNA codon and inhibiting translocation.[5][6][7] | Studying decoding fidelity, ribosome proofreading, and translocation dynamics. |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | 30S | Binds to the 16S rRNA and prevents the accommodation of aminoacyl-tRNA in the A-site.[5][6][7] | Investigating the initial steps of tRNA selection and binding. |
| Macrolides (e.g., Erythromycin, Azithromycin) | 50S | Binds to the 23S rRNA within the nascent peptide exit tunnel (NPET), leading to premature dissociation of peptidyl-tRNA.[5][6][8] | Probing the dynamics of nascent polypeptide chain elongation and passage through the exit tunnel. |
| Chloramphenicol | 50S | Binds to the 23S rRNA in the peptidyl transferase center (PTC) and inhibits peptide bond formation.[5][6] | Analyzing the catalytic activity of the ribosome and the mechanism of peptide bond formation. |
| Lincosamides (e.g., Clindamycin) | 50S | Binds to the 23S rRNA and interferes with peptide bond formation and can cause premature dissociation of peptidyl-tRNA.[6][8] | Studying the peptidyl transferase reaction and ribosome stalling. |
| Oxazolidinones (e.g., Linezolid) | 50S | Binds to the 23S rRNA at the PTC and prevents the formation of the initiation complex.[6][7] | Investigating the initiation phase of protein synthesis. |
Experimental Protocols for Studying Antibiotic-Ribosome Interactions
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines of key experimental protocols used to validate the interaction and effect of antibiotics on the ribosome.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique used to determine the precise positions of ribosomes on mRNA transcripts on a genome-wide scale.[9][10] This method can reveal how antibiotics affect ribosome distribution and density at specific codons, providing insights into their mechanism of action.
Protocol Outline:
-
Cell Culture and Treatment: Grow bacterial or eukaryotic cells to the desired density and treat with the antibiotic of interest at a specific concentration and for a defined duration. A control group without antibiotic treatment is essential.
-
Cell Lysis and Ribosome-Nascent Chain Complex (RNC) Isolation: Lyse the cells under conditions that preserve the integrity of RNCs. This is often done in the presence of a translation elongation inhibitor like cycloheximide (B1669411) (for eukaryotes) to "freeze" ribosomes on the mRNA.
-
Nuclease Footprinting: Treat the cell lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the 80S (eukaryotic) or 70S (prokaryotic) monosomes containing the protected mRNA fragments by sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.[9]
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RNA footprints, reverse transcribe to cDNA, PCR amplify, and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints. Analyze the distribution and density of footprints to identify sites of ribosome stalling or altered translation in response to the antibiotic.
In Vitro Translation Assays
These assays allow for the direct measurement of protein synthesis in a controlled, cell-free environment. They are used to quantify the inhibitory effect of an antibiotic and to determine its IC50 (half-maximal inhibitory concentration).
Protocol Outline:
-
Preparation of Cell-Free Extract: Prepare a cell extract (e.g., from E. coli or rabbit reticulocytes) that contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors).
-
Template RNA: Use a specific mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Reaction Setup: Combine the cell-free extract, mRNA template, and a range of antibiotic concentrations in a reaction buffer.
-
Incubation: Incubate the reactions at the optimal temperature for translation (e.g., 37°C for E. coli extracts).
-
Quantification of Protein Synthesis: Measure the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Plot the amount of protein synthesis as a function of antibiotic concentration to determine the IC50 value.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques provide high-resolution three-dimensional structures of the ribosome in complex with antibiotics. This information is critical for understanding the precise binding site and the conformational changes induced by the drug.
Protocol Outline:
-
Ribosome Purification: Purify large quantities of ribosomes from a suitable source (e.g., Thermus thermophilus for crystallography due to its stability).
-
Complex Formation: Incubate the purified ribosomes with the antibiotic of interest to form a stable complex.
-
Crystallization (for X-ray Crystallography): Screen for conditions that promote the formation of well-ordered crystals of the ribosome-antibiotic complex.
-
Vitrification (for Cryo-EM): Rapidly freeze a thin layer of the ribosome-antibiotic complex solution in liquid ethane (B1197151) to embed the particles in a layer of vitreous ice.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source or collect images of the frozen particles using a transmission electron microscope.
-
Structure Determination and Analysis: Process the diffraction data or images to reconstruct the three-dimensional structure of the ribosome-antibiotic complex. Analyze the structure to identify the antibiotic binding pocket and its interactions with the ribosomal RNA and proteins.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key concepts in ribosomal function and the points of intervention for different classes of antibiotics.
Caption: The translation elongation cycle and points of antibiotic inhibition.
Caption: A simplified workflow for a ribosome profiling experiment.
Caption: Major antibiotic classes targeting the large and small ribosomal subunits.
References
- 1. vocabulary.com [vocabulary.com]
- 2. en.dsynonym.com [en.dsynonym.com]
- 3. merriam-webster.com [merriam-webster.com]
- 4. linguix.com [linguix.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein Synthesis Inhibitors - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. A review of Ribosome profiling and tools used in Ribo-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacterial Responses to Fradicin and Other Aminoglycoside Antibiotics
A guide for researchers, scientists, and drug development professionals on the transcriptomic impact of fradicin, utilizing data from the related aminoglycoside antibiotics streptomycin, gentamicin, and neomycin as proxies. This guide provides a comparative overview of bacterial gene expression changes, detailed experimental methodologies, and visualization of affected signaling pathways.
Comparative Analysis of Differentially Expressed Genes
The following tables summarize the key transcriptomic findings for bacteria treated with streptomycin, gentamicin, and neomycin. The data is compiled from studies on various bacterial species, highlighting the common and unique gene expression signatures elicited by these protein synthesis inhibitors.
Table 1: Key Upregulated Genes in Bacteria Treated with Aminoglycoside Antibiotics
| Gene/Gene Class | Function | Antibiotic Proxy | Bacterial Species | Fold Change (Approx.) |
| Heat Shock Proteins (e.g., dnaK, groEL) | Protein folding and stress response | Streptomycin, Gentamicin | Escherichia coli, Staphylococcus aureus | 2 - 5 |
| SOS Response Genes (e.g., recA, lexA) | DNA repair and damage response | Streptomycin | Escherichia coli | 2 - 4 |
| Oxidative Stress Response Genes (e.g., sodA, katG) | Detoxification of reactive oxygen species | Gentamicin | Escherichia coli | 2 - 3 |
| Ribosome-associated Quality Control Factors (e.g., hflC, hflK) | Degradation of aberrant proteins | Streptomycin, Neomycin | Escherichia coli | 2 - 3 |
| Drug Efflux Pumps (e.g., acrAB-tolC) | Active transport of antibiotics out of the cell | Gentamicin, Neomycin | Escherichia coli, Pseudomonas aeruginosa | 1.5 - 3 |
Table 2: Key Downregulated Genes in Bacteria Treated with Aminoglycoside Antibiotics
| Gene/Gene Class | Function | Antibiotic Proxy | Bacterial Species | Fold Change (Approx.) |
| Ribosomal Protein Genes (e.g., rpsL, rplB) | Components of the ribosome | Streptomycin, Gentamicin | Escherichia coli, Staphylococcus aureus | 2 - 6 |
| Genes for Major Metabolic Pathways (e.g., TCA cycle, glycolysis) | Central carbon metabolism and energy production | Streptomycin, Gentamicin | Escherichia coli | 1.5 - 4 |
| Flagellar and Motility Genes (e.g., fliC, motA) | Bacterial movement and chemotaxis | Gentamicin | Pseudomonas aeruginosa | 2 - 5 |
| Genes for Amino Acid and Nucleotide Biosynthesis | Production of essential cellular building blocks | Streptomycin, Neomycin | Escherichia coli | 1.5 - 3 |
| Virulence Factor Genes (e.g., hla, nuc in S. aureus) | Pathogenesis and host-cell damage | Gentamicin | Staphylococcus aureus | 2 - 4 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of transcriptomic studies. The following protocol is a generalized workflow based on common practices in the field for the analysis of bacterial responses to antibiotic treatment using RNA sequencing (RNA-seq).[1]
1. Bacterial Culture and Treatment:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown in appropriate culture media (e.g., Luria-Bertani broth, Tryptic Soy Broth) to mid-logarithmic phase.
-
The cultures are then treated with sub-inhibitory concentrations of the respective aminoglycoside antibiotic (streptomycin, gentamicin, or neomycin). Untreated cultures serve as a control.
-
The incubation continues for a defined period (e.g., 30-60 minutes) under the same growth conditions.
2. RNA Extraction and Quality Control:
-
Bacterial cells are harvested by centrifugation at 4°C.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a method like TRIzol extraction.
-
The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high integrity (RIN score > 7).
3. Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit for bacteria.
-
The remaining mRNA is fragmented and used to construct sequencing libraries with a stranded RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq) to generate a sufficient number of reads per sample (typically >10 million).
4. Data Analysis:
-
The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Reads are trimmed to remove adapter sequences and low-quality bases.
-
The cleaned reads are then aligned to the respective bacterial reference genome using a splice-aware aligner like STAR or Bowtie2.
-
The number of reads mapping to each gene is quantified using tools such as HTSeq-count or featureCounts.
-
Differential gene expression analysis is performed between the treated and control groups using software packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression (e.g., fold change ≥ 2 and adjusted p-value < 0.05).
-
Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are conducted to identify the biological processes and pathways that are significantly affected by the antibiotic treatment.
Visualization of Affected Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows relevant to the transcriptomic response of bacteria to aminoglycoside antibiotics.
Caption: Mechanism of action of aminoglycoside antibiotics.
References
Benchmarking Fradicin's Activity Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of fradicin against a range of clinical isolates. Due to the limited availability of recent, comprehensive studies on this compound, this document synthesizes foundational research and available data to offer a benchmark for its potential efficacy. The information is intended to support further research and drug development efforts.
Overview of this compound
This compound is an antibiotic produced by the soil actinomycete Streptomyces fradiae. This organism is also known for producing the aminoglycoside antibiotic, neomycin. Historical research has indicated that this compound possesses both antibacterial and antifungal properties. The following sections provide available data on its spectrum of activity and a comparison with other antimicrobial agents where possible.
Data Presentation: Antimicrobial Spectrum of this compound
Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of modern clinical isolates is scarce in recent literature. The following table summarizes the qualitative and semi-quantitative data gathered from foundational studies.
Table 1: Summary of this compound's Antimicrobial Activity
| Microorganism Category | Specific Pathogens | Observed Activity (Zone of Inhibition/MIC) | Comparator Agent(s) | Source(s) |
| Gram-Positive Bacteria | Staphylococcus aureus | Active (Inhibition zone: 18.0 - 20.0 mm) | - | [1] |
| Enterococcus faecalis | Active (Inhibition zone: up to 16.0 mm) | - | [1] | |
| Gram-Negative Bacteria | Escherichia coli | Inactive | - | [1] |
| Pseudomonas aeruginosa | Inactive (Inhibition zone: ~10.0 mm, considered low) | - | [1] | |
| Xanthomonas campestris (phytopathogen) | Highly Active (Inhibition zone: 24.5 - 32.0 mm) | - | [1] | |
| Fungi/Yeast | Candida albicans | Highly Active (Inhibition zone: 19.0 - 35.0 mm, up to complete inhibition) | - | [1] |
| Aspergillus niger (phytopathogen) | Active | - | [1] | |
| Fusarium oxysporum (phytopathogen) | Active | - | [1] | |
| Botrytis cinerea (phytopathogen) | Active | - | [1] |
Note: The data presented as zones of inhibition are from a study on the metabolites of a Streptomyces fradiae strain and may not represent the activity of purified this compound.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Antimicrobial Agent: A stock solution of purified this compound is prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: The test microorganism is cultured on an appropriate agar (B569324) medium. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determination of MIC: Following incubation, the microtiter plate is visually inspected for microbial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The precise mechanism of action of this compound has not been extensively elucidated in recent literature. However, based on its production by a Streptomyces species, a common mode of action for many antibiotics from this genus is the inhibition of protein synthesis.
Hypothesized Mechanism of Action of this compound
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
The available data, primarily from older studies, suggests that this compound has a notable antimicrobial profile, particularly against Gram-positive bacteria and a range of fungi. However, there is a clear and significant gap in the current understanding of its efficacy against contemporary, clinically relevant, and often multi-drug resistant isolates.
To fully assess the potential of this compound as a therapeutic agent, the following research is recommended:
-
Re-isolation and Purification: Isolation of this compound from Streptomyces fradiae and thorough chemical characterization using modern analytical techniques.
-
Comprehensive MIC Testing: Determination of MIC values against a broad and diverse panel of clinical isolates, including antibiotic-resistant strains (e.g., MRSA, VRE).
-
Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of action of this compound.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in animal models of infection.
This guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
Safety Operating Guide
Proper Disposal of Fradicin: A Guide for Laboratory Professionals
For immediate implementation, all personnel handling fradicin must adhere to the following disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance.
This compound, an aminoglycoside antibiotic, requires careful and deliberate disposal procedures due to its potential for allergic skin reactions and its stability, which prevents breakdown through standard autoclaving. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively. Adherence to these procedures is critical for minimizing environmental contamination and preventing the development of antibiotic resistance.
Core Disposal Principle: Hazardous Waste Management
The primary and mandatory disposal route for this compound and all materials contaminated with it is through a licensed hazardous waste disposal facility. The Safety Data Sheet (SDS) for Fradiomycin Sulfate (a synonym for this compound) explicitly states to "Dispose of contents/ container to an approved waste disposal plant." This ensures that the compound is handled by certified professionals equipped to manage and neutralize chemical hazards without risk to public health or the environment.
Step-by-Step Disposal Protocol
1. Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused product, personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., pipette tips, vials, and culture plates), must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental media, and rinsates, must be collected in a separate, designated hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
2. Labeling:
-
All waste containers must be labeled in accordance with your institution's and local regulations for chemical waste.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard symbols.
-
The accumulation start date must be clearly marked on the container.
3. Storage:
-
Store sealed this compound waste containers in a designated, secure area away from general lab traffic and incompatible materials. The storage area should be cool, dry, and well-ventilated.
4. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Decontamination of Laboratory Equipment
For non-disposable equipment that has come into contact with this compound, a thorough decontamination process is required.
-
Triple Rinsing: Rinse the equipment three times with a suitable solvent (e.g., deionized water, followed by ethanol (B145695) or methanol).
-
Collect Rinsate: All rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Wash: After triple rinsing, the equipment can be washed with a standard laboratory detergent and water.
Summary of this compound Disposal Approaches
| Disposal Approach | Description | Key Considerations |
| Licensed Hazardous Waste Disposal | Primary and Recommended Method. this compound waste is collected, labeled, and transported by a certified waste management company for proper treatment and disposal. | Ensures regulatory compliance and environmental safety. This is the most straightforward and reliable method. |
| Standard Autoclaving | Ineffective for this compound. Aminoglycoside antibiotics are generally heat-stable and are not destroyed by normal autoclaving procedures.[1] | Not a viable disposal method. May lead to environmental contamination. |
| Chemical Inactivation (Experimental) | Potential for on-site treatment of this compound waste. Research on related aminoglycosides suggests that oxidative degradation using strong oxidizing agents in acidic conditions may be possible. | These are not standardized procedures and would require significant methods development and validation to ensure complete inactivation. This approach should only be considered by qualified personnel with appropriate safety measures in place. |
Potential Chemical Inactivation Methodologies (for research purposes only)
While the recommended and required method of disposal is through a licensed hazardous waste contractor, the scientific literature on related aminoglycoside antibiotics, such as neomycin, suggests potential avenues for chemical degradation. It is crucial to note that these are not established disposal protocols and would require extensive validation and safety assessment before any application.
One study demonstrated the oxidative degradation of neomycin using cerium(IV) in sulfuric and perchloric acid solutions. The reaction kinetics were found to be dependent on the concentrations of the antibiotic, cerium(IV), and the acid. Such a procedure would involve handling strong acids and oxidizing agents, requiring a high level of chemical safety expertise and appropriate personal protective equipment.
This information is provided for informational purposes only and does not constitute a recommendation for a disposal method.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound-contaminated materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fradicin
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with fradicin. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound, a component of the neomycin antibiotic complex, requires careful handling due to its potential as a skin sensitizer. The following operational and disposal plans are designed to minimize risk and provide clear, step-by-step guidance for laboratory personnel.
Personal Protective Equipment (PPE) and Handling
Operational Plan:
To ensure the safe handling of this compound, all personnel must adhere to the following personal protective equipment (PPE) and handling protocols.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system to prevent the dispersion of dust.
2. Personal Protective Equipment (PPE):
-
Gloves: Always wear protective gloves.
-
Clothing: Wear appropriate protective clothing to avoid skin contact.
-
Eye Protection: Use safety glasses or goggles.
3. Handling Procedures:
-
Avoid breathing dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands and face thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
4. In Case of Exposure:
-
Skin Contact: If skin irritation or a rash occurs, seek medical advice.[1] Take off contaminated clothing immediately and wash the affected area with plenty of water.
-
Eye Contact: Rinse with plenty of water. If wearing contact lenses, remove them if it is easy to do so. If eye irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air and ensure they are comfortable breathing. If feeling unwell, seek medical advice.
-
Ingestion: Rinse the mouth and seek medical advice.
This compound Safety Data Summary
The following table summarizes key safety information for this compound (Fradiomycin Sulfate).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Skin Sensitisation, Category 1 | Warning | Warning | H317: May cause an allergic skin reaction.[1] | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential exposure.
1. Unused Product:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.
2. Contaminated Packaging:
-
Containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
